Tetrabutylammonium Perchlorate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Household Products - Detergents - Supplementary Records. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
tetrabutylazanium;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.ClHO4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3,4)5/h5-16H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLZDCFTQSIIOH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10549-76-5 (Parent) | |
| Record name | 1-Butanaminium, N,N,N-tributyl-, perchlorate (1:1) | |
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DSSTOX Substance ID |
DTXSID9062065 | |
| Record name | 1-Butanaminium, N,N,N-tributyl-, perchlorate | |
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Molecular Weight |
341.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [MSDSonline] | |
| Record name | Tetrabutylammonium perchlorate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
1923-70-2 | |
| Record name | Tetrabutylammonium perchlorate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1923-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Butanaminium, N,N,N-tributyl-, perchlorate (1:1) | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanaminium, N,N,N-tributyl-, perchlorate (1:1) | |
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| Record name | 1-Butanaminium, N,N,N-tributyl-, perchlorate | |
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| Record name | Tetrabutylammonium perchlorate | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Tetrabutylammonium Perchlorate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of tetrabutylammonium (B224687) perchlorate (B79767) (TBAP), a quaternary ammonium (B1175870) salt widely utilized as an electrolyte in electrochemical applications and as a phase-transfer catalyst in organic synthesis. This document outlines detailed experimental protocols, summarizes key quantitative data, and presents visual workflows to ensure clarity and reproducibility in the laboratory setting.
Physicochemical Properties of Tetrabutylammonium Perchlorate
This compound is a white, crystalline solid at room temperature.[1] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value |
| CAS Number | 1923-70-2 |
| Molecular Formula | C₁₆H₃₆ClNO₄ |
| Molecular Weight | 341.91 g/mol [2] |
| Melting Point | 211-215 °C |
| Appearance | White crystalline powder |
| Solubility | Soluble in acetonitrile (B52724) and ethanol (B145695); very slightly soluble in water. |
| Stability | Stable under normal conditions, but a strong oxidizer. Contact with combustible materials may cause fire.[2] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through a salt metathesis reaction. Two primary routes are detailed below, both of which are effective in producing high-purity TBAP.
Synthesis from Tetrabutylammonium Bromide and Perchloric Acid
This is a widely cited method that involves the reaction of an aqueous solution of tetrabutylammonium bromide with perchloric acid. The lower solubility of the perchlorate salt in water drives the reaction, leading to its precipitation.
Experimental Protocol:
-
Dissolution: In a fume hood, dissolve tetrabutylammonium bromide in a minimal amount of deionized water in a suitable reaction vessel with magnetic stirring.
-
Reaction: While stirring the solution at room temperature, slowly add a stoichiometric amount of perchloric acid drop-wise. The addition should be performed with caution due to the potential for an exothermic reaction.
-
Precipitation: Upon addition of perchloric acid, a white crystalline solid of this compound will precipitate out of the solution.
-
Isolation: Continue stirring for a short period to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with several portions of cold deionized water to remove any unreacted starting materials and byproducts.
-
Drying: The crude product should be dried in a vacuum oven at a temperature not exceeding 60 °C to remove residual water.[1] A reported yield for a similar synthesis route is approximately 95%.[2]
Synthesis from Tetrabutylammonium Hydroxide (B78521) and Perchloric Acid
An alternative method involves the neutralization of tetrabutylammonium hydroxide with perchloric acid. This acid-base reaction yields this compound and water.
Experimental Protocol:
-
Reaction: In a fume hood, place a measured amount of an aqueous solution of tetrabutylammonium hydroxide in a reaction vessel equipped with a magnetic stirrer.
-
Neutralization: Slowly add a stoichiometric amount of perchloric acid to the stirred solution. Monitor the pH of the solution to ensure complete neutralization. The reaction is exothermic and should be carried out with appropriate cooling if necessary.
-
Isolation: Once the neutralization is complete, the resulting aqueous solution of this compound can be concentrated under reduced pressure to induce crystallization.
-
Filtration and Washing: Collect the crystalline product by vacuum filtration and wash with a small amount of cold deionized water.
-
Drying: Dry the purified product in a vacuum oven at a temperature not exceeding 60 °C.
Purification by Recrystallization
Recrystallization is a crucial step to obtain high-purity this compound suitable for sensitive applications such as electrochemistry. Ethanol is the most commonly used solvent for this purpose.
Experimental Protocol:
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Avoid boiling the solution for extended periods.
-
Cooling and Crystallization: Once a clear solution is obtained, remove the flask from the heat source and allow it to cool slowly to room temperature. As the solution cools, pure crystals of this compound will form. To maximize the yield, the flask can be subsequently placed in an ice bath to further decrease the solubility of the product.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Drying: Dry the final product in a vacuum oven at 60 °C overnight to ensure the complete removal of the solvent.[1]
Safety Precautions
This compound and its reagents require careful handling due to their hazardous properties.
-
Explosion Hazard: Perchlorates are strong oxidizing agents and can be explosive, especially when in contact with combustible materials.[1] Avoid heating the solid to high temperatures and prevent contact with reducing agents and flammable substances.
-
Toxicity: this compound is harmful if swallowed and can cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound and its precursors.
-
Ventilation: All procedures should be performed in a well-ventilated fume hood.
Characterization
The identity and purity of the synthesized this compound can be confirmed through various analytical techniques.
| Technique | Expected Results |
| Melting Point | A sharp melting point in the range of 211-215 °C indicates high purity. |
| Infrared (IR) Spectroscopy | The IR spectrum should show characteristic peaks corresponding to the tetrabutylammonium cation and the perchlorate anion. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra can confirm the structure of the tetrabutylammonium cation. |
| X-ray Diffraction (XRD) | For crystalline material, XRD can be used to determine the crystal structure. The compound is known to crystallize in the triclinic space group P-1.[3] |
Visual Workflows
To further clarify the experimental procedures, the following diagrams illustrate the synthesis and purification workflows.
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for the purification of this compound.
Caption: Logical relationship of synthesis and purification components.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Crystal Structure of Tetrabutylammonium (B224687) Perchlorate (B79767)
This technical guide provides a comprehensive overview of the crystal structure of tetrabutylammonium perchlorate ([N(n-C₄H₉)₄][ClO₄]), a compound utilized as a supporting electrolyte in electrochemistry and as a phase-transfer catalyst.[1][2] This document details its crystallographic parameters, molecular geometry, and the experimental protocols for its synthesis and structural determination, making it a valuable resource for professionals in research and development.
Crystallographic Data and Structural Overview
This compound crystallizes in the triclinic space group P-1.[3][4][5] The crystal structure was determined using single-crystal X-ray diffraction.[3][5] A notable feature of its structure is the presence of twelve crystallographically independent stoichiometric units in the asymmetric unit.[3] The structure exhibits partial disorder in both the tetrabutylammonium cations and the perchlorate anions.[3]
The overall structure can be described as having columns of perchlorate anions situated within nanotubular formations of tetrabutylammonium cations, running parallel to the[6] direction.[3][4][5] Concurrently, there are columns of the remaining tetrabutylammonium cations surrounded by the remaining perchlorate anions, creating an inverse arrangement.[3][4][5]
Crystallographic Data
The unit cell parameters and other crystallographic data for this compound are summarized in the table below.
| Parameter | Value [3][4][5] |
| Formula | C₁₆H₃₆ClNO₄ |
| Molecular Weight | 341.91 g/mol [1] |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a | 14.2706(7) Å |
| b | 20.6904(9) Å |
| c | 39.970(2) Å |
| α | 89.316(4)° |
| β | 88.638(4)° |
| γ | 87.801(4)° |
| Temperature | 100(2) K |
Molecular Geometry
The molecular dimensions of the tetrabutylammonium cation and the perchlorate anion were determined from the single-crystal X-ray diffraction data.
Tetrabutylammonium Cation ([N(n-C₄H₉)₄]⁺)
The tetrabutylammonium cations exhibit a quasi-tetrahedral geometry with varying conformations due to the flexibility of the n-butyl chains.[3]
| Parameter | Value Range [3] | Average Value [3] |
| C-C Bond Length | 1.453 - 1.557 Å | 1.512 Å |
| N-C Bond Length | 1.474 - 1.546 Å | 1.511 Å |
| C-C-C Bond Angle | 106.1 - 129.11° | 112.7° |
| C-N-C Bond Angle | 88.3 - 125.3° | 109.4° |
Perchlorate Anion ([ClO₄]⁻)
The perchlorate anions have a near-tetrahedral geometry.[3] Some of the oxygen atoms in three of the perchlorate anions are disordered over two positions.[3]
| Parameter | Value Range [3] |
| Cl-O Bond Length | 1.31(1) - 1.435(9) Å |
| O-Cl-O Bond Angle | 103.1(9) - 115.0(1)° |
Experimental Protocols
Synthesis of this compound
Several methods for the synthesis of this compound have been reported. Below are two representative protocols.
Protocol 1: From Tetrabutylammonium Bromide and Perchloric Acid This method involves the reaction of tetrabutylammonium bromide with perchloric acid.
Caption: Synthesis of this compound.
-
An aqueous solution of tetrabutylammonium bromide is prepared.
-
Perchloric acid is added drop-wise to the solution.
-
A white crystalline solid of this compound precipitates.
-
The solid is collected and recrystallized from ethanol.
-
The purified product is dried in a vacuum at 60 °C overnight. Caution: Perchlorates can be explosive and should be handled with great care.
Protocol 2: Unexpected Synthesis from a Reaction Mixture Colorless, block-like crystals of this compound were also obtained from a reaction mixture intended for another purpose.[3]
-
A reaction mixture of [N(n-C₄H₉)₄]Br, 1-butyl-3-methylimidazolium perchlorate, GdCl₃, and sodium p-sulfonatocalixarene in aqueous THF (1:1) was prepared.[3]
-
The mixture was gently warmed to obtain a clear solution.[3]
-
The solution was left to evaporate slowly over several weeks at room temperature.[3]
-
This resulted in the deposition of colorless, block-like crystals of [N(n-C₄H₉)₄][ClO₄].[3]
Crystallization for Single-Crystal X-ray Diffraction
High-quality single crystals are essential for X-ray diffraction studies.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | 1923-70-2 [chemicalbook.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
Physical and chemical properties of tetrabutylammonium perchlorate
An In-depth Technical Guide to Tetrabutylammonium (B224687) Perchlorate (B79767)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the physical and chemical properties of tetrabutylammonium perchlorate (TBAP). It includes quantitative data, detailed experimental protocols, and visualizations to support its application in research and development.
Core Chemical and Physical Properties
This compound is a quaternary ammonium (B1175870) salt widely used as a supporting electrolyte in electrochemistry and as a phase-transfer catalyst in organic synthesis.[1][2] Its high solubility in organic solvents and stability make it a versatile reagent in various chemical applications.[1]
General Properties
The fundamental physical and chemical identifiers for TBAP are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₃₆ClNO₄ | [1][3] |
| Molecular Weight | 341.91 g/mol | [3][4] |
| CAS Number | 1923-70-2 | [1][3] |
| Appearance | White to off-white crystalline powder | [1][3][5] |
| Melting Point | 211-215 °C | [1][2][3] |
| Density | ~1.04 g/cm³ | [6] |
| Purity | ≥99% (Assay by titration) | [1] |
| Sensitivity | Hygroscopic | [3][7] |
Solubility
TBAP exhibits high solubility in polar organic solvents and is very slightly soluble in water.[2][3]
| Solvent | Solubility | Source(s) |
| Acetonitrile | 0.1 g/mL (clear, colorless solution) | [3] |
| Ethanol | Soluble | [2][3] |
| Water | Very slightly soluble | [2][3] |
Stability and Reactivity
TBAP is a stable compound under recommended storage conditions but is a strong oxidizer.[3]
-
Incompatibilities: Incompatible with strong reducing agents and combustible materials.[2][3] Contact with combustible material may cause a fire.[3][8]
-
Conditions to Avoid: Heat, sparks, flames, and contact with incompatible materials.[7][9] Do not store near combustible materials.[7]
Structural Information
Crystal Structure
The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[10][11] The compound features complex structural arrangements with notable columnar formations of its constituent ions.[10][12]
| Parameter | Value | Source(s) |
| Crystal System | Triclinic | [10][11] |
| Space Group | P-1 | [10][11] |
| a | 14.2706(7) Å | [10][11] |
| b | 20.6904(9) Å | [10][11] |
| c | 39.970(2) Å | [10][11] |
| α | 89.316(4)° | [10][11] |
| β | 88.638(4)° | [10][11] |
| γ | 87.801(4)° | [10][11] |
Experimental Protocols
Purification by Recrystallization
To achieve high purity for sensitive applications like electrochemical analysis, TBAP can be purified by recrystallization.
Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable solvent system such as ethanol-ethyl acetate, a diethyl ether/acetone mixture, or hot dichloromethane.[2][3]
-
Crystallization: Induce crystallization by adding a less polar solvent like n-hexane or by cooling the saturated solution.[2]
-
Isolation: Collect the resulting crystals by filtration.
-
Drying: Dry the purified crystals in a vacuum oven at room temperature over a desiccant such as phosphorus pentoxide (P₂O₅) for 24 hours to remove residual solvent and moisture.[2][3]
Caption: Workflow for the purification of TBAP via recrystallization.
Ionic Conductivity Measurement
The ionic conductivity of TBAP can be determined as a function of temperature using impedance spectroscopy.
Methodology:
-
Sample Preparation: Compact TBAP powder into dense pellets (e.g., 5 mm thickness, 5 mm diameter) at high pressure (e.g., 500 MPa). Apply electrodes (e.g., Ni powder) to the faces of the pellet.[6]
-
Measurement Setup: Place the pellet in a measurement cell under vacuum (2–4 Pa).[6]
-
Data Acquisition: Measure the impedance over a frequency range (e.g., 25 Hz to 1 MHz) using an immittance analyzer.[6]
-
Temperature Control: Perform measurements in isotherm stepwise mode, for example, from 303 K to 423 K with a 5 K step. Allow the sample to equilibrate for a set time (e.g., 15 minutes) at each temperature before measurement.[6]
-
Calculation: Determine the sample resistance (R) from the analysis of impedance plots (Z'' vs. Z'). Calculate the conductivity (σ) using the formula σ = d / (S · R), where 'd' is the pellet thickness and 'S' is the electrode area.[6]
Application in Cyclic Voltammetry (CV)
TBAP is a standard supporting electrolyte for non-aqueous electrochemistry due to its wide electrochemical window and solubility in organic solvents.[2][13]
General Protocol for CV using TBAP:
-
Electrolyte Solution Preparation: Prepare a solution of the desired concentration (typically 0.1 M) of this compound in a suitable solvent (e.g., acetonitrile, dichloromethane).[14]
-
Analyte Addition: Dissolve the electroactive species of interest (analyte) in the electrolyte solution at a known concentration (typically 1 mM).[14]
-
Electrochemical Cell Assembly: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon, platinum), a reference electrode (e.g., Ag/Ag⁺), and a counter electrode (e.g., platinum wire).[13][15]
-
Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with measurements.
-
Voltammetric Scan: Using a potentiostat, apply a potential waveform to the working electrode. Scan the potential from an initial value to a switching potential and then back. Record the resulting current.
-
Data Analysis: Analyze the resulting voltammogram to determine redox potentials (Epc, Epa), peak currents (ipc, ipa), and other electrochemical parameters.
Caption: Experimental workflow for cyclic voltammetry using TBAP.
Safety and Handling
This compound is a hazardous substance that requires careful handling.[8] It is classified as a strong oxidizer and can cause skin, eye, and respiratory irritation.[4][9][16]
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection (goggles or face shield), and a dust mask.[17]
-
Handling: Avoid contact with skin and eyes. Avoid formation and inhalation of dust.[16] Keep away from heat, ignition sources, and combustible materials.[5] Use in a well-ventilated area.[16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Keep away from combustible materials and strong reducing agents.[3][5]
Caption: Logical relationships for the safe handling of TBAP.
Applications in Drug Development and Research
Beyond its primary use in electrochemistry, TBAP has applications relevant to the pharmaceutical field:
-
Drug Formulation: It can be used in drug formulation processes to improve the solubility and bioavailability of certain active pharmaceutical ingredients (APIs), which is crucial for effective drug delivery.[1]
-
Ionic Liquids: The compound is used in the development of ionic liquids, which serve as green chemistry solvents and advanced materials with unique properties like enhanced thermal stability.[1]
-
Phase-Transfer Catalysis: As a phase-transfer catalyst, it facilitates reactions between reagents in immiscible phases, enhancing reaction rates and yields in the synthesis of complex organic molecules.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS#: 1923-70-2 [m.chemicalbook.com]
- 3. This compound | 1923-70-2 [chemicalbook.com]
- 4. This compound | C16H36ClNO4 | CID 74723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Thermal Properties and Ionic Conductivity of Tetra-n-Butylammonium Perchlorate [mdpi.com]
- 7. Page loading... [wap.guidechem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. mdpi.com [mdpi.com]
- 11. research.monash.edu [research.monash.edu]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. epublications.marquette.edu [epublications.marquette.edu]
- 16. chemicalbook.com [chemicalbook.com]
- 17. 四丁基高氯酸铵 ≥95.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
Molecular weight and formula of tetrabutylammonium perchlorate
An In-depth Technical Guide to Tetrabutylammonium (B224687) Perchlorate (B79767): Molecular Weight and Formula
This guide provides essential information regarding the molecular weight and chemical formula of tetrabutylammonium perchlorate, a quaternary ammonium (B1175870) salt widely used in electrochemistry and organic synthesis. The data is presented for researchers, scientists, and professionals in drug development who require precise chemical information for their work.
Chemical Identity and Properties
This compound is a white crystalline powder.[1] It is utilized as a supporting electrolyte in various electrochemical applications and as a phase-transfer catalyst in organic synthesis.
Quantitative Data Summary
The fundamental chemical properties of this compound are summarized in the table below for easy reference.
| Parameter | Value | Source |
| Molecular Formula | C₁₆H₃₆ClNO₄ | PubChem[1], ChemicalBook[2], Chem-Impex[3] |
| Linear Formula | (CH₃CH₂CH₂CH₂)₄N(ClO₄) | Sigma-Aldrich[4][5] |
| Molecular Weight | 341.9 g/mol | PubChem[1] |
| 341.91 g/mol | Sigma-Aldrich[4], ChemicalBook[2] | |
| 341.92 g/mol | Strem[6], Chem-Impex[3] | |
| CAS Number | 1923-70-2 | PubChem[1], Sigma-Aldrich[4] |
Structural Composition
This compound is an ionic compound composed of a tetrabutylammonium cation and a perchlorate anion. The logical relationship between these components, which together form the neutral salt, is illustrated in the diagram below.
References
Solubility of Tetrabutylammonium Perchlorate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) is a quaternary ammonium (B1175870) salt widely utilized in electrochemistry as a supporting electrolyte and in organic synthesis as a phase-transfer catalyst.[1][2] Its efficacy in these applications is intrinsically linked to its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility of tetrabutylammonium perchlorate in a range of common organic solvents, presents available quantitative data, and outlines a standardized experimental protocol for solubility determination.
Qualitative Solubility Profile
This compound exhibits a wide range of solubilities depending on the nature of the organic solvent. Its solubility is primarily dictated by the polarity of the solvent.
-
High Solubility: TBAP is readily soluble in polar aprotic solvents. These solvents possess high dielectric constants and are capable of solvating both the large tetrabutylammonium cation and the perchlorate anion effectively. Examples of such solvents include:
-
Moderate Solubility: Protic solvents, such as alcohols, can also dissolve TBAP, although typically to a lesser extent than polar aprotic solvents. The energy required to disrupt the hydrogen-bonding network of the alcohol can influence the overall solubility. Examples include:
-
Low to Negligible Solubility: In nonpolar or weakly polar solvents, the solubility of the ionic salt this compound is limited. These solvents are unable to effectively solvate the ions, leading to low solubility. Examples of such solvents are:
Quantitative Solubility Data
Quantitative solubility data for this compound in organic solvents is not extensively reported in the literature. However, some data is available and is summarized in the table below. It is important to note that the temperature at which these solubilities were determined is not always specified in the available literature.
| Solvent | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Temperature (°C) |
| Acetonitrile (B52724) | 10[1][7] | ~0.29 | Not Specified |
| Methanol | 10[8] | ~0.29 | Not Specified |
| Dimethyl Sulfoxide (DMSO) | 10[5] | ~0.29 | Not Specified |
Note: The solubility value of 0.1 g/mL found in the literature has been converted to g/100 mL. The molar solubility was calculated based on the molecular weight of this compound (341.91 g/mol ).
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data for specific applications, a standardized experimental protocol is essential. The isothermal saturation method, also known as the shake-flask method, is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid.[9][10]
Materials and Equipment
-
This compound (high purity)
-
Organic solvent of interest (analytical grade)
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, Ion Chromatography, or UV-Vis Spectrophotometer)
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or weight of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure that equilibrium is reached.
-
Place the sealed container in a thermostatically controlled shaker set to the desired temperature.
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is established. The time required to reach equilibrium may vary depending on the solvent and should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.[9]
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette. To avoid drawing up solid particles, it is advisable to use a syringe fitted with a filter.
-
Dilute the collected sample gravimetrically or volumetrically with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a pre-validated analytical method to determine the concentration of this compound.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a suitable column (e.g., C18) and a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer can be used. Detection can be achieved using a UV detector.
-
Ion Chromatography (IC): IC with a conductivity detector is a suitable method for quantifying the tetrabutylammonium cation.[11]
-
UV-Vis Spectrophotometry: If the solvent does not interfere, the concentration of the perchlorate anion can be determined spectrophotometrically after forming a colored complex.[8][12][13][14]
-
-
-
Calculation of Solubility:
-
From the concentration of the diluted sample, calculate the concentration of the original saturated solution, taking into account the dilution factor.
-
Express the solubility in the desired units (e.g., g/100 mL, mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound using the isothermal saturation method.
Caption: Experimental workflow for solubility determination.
Logical Relationship of Factors Affecting Solubility
The solubility of this compound is influenced by several interconnected factors. The following diagram illustrates these relationships.
Caption: Factors influencing the solubility of TBAP.
References
- 1. This compound | 1923-70-2 [chemicalbook.com]
- 2. This compound [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. 1923-70-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [PDF] SPECTROPHOTOMETRIC DETERMINATION OF PERCHLORATE | Semantic Scholar [semanticscholar.org]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. academic.oup.com [academic.oup.com]
- 12. SPECTROPHOTOMETRIC DETERMINATION OF PERCHLORATE (Technical Report) | OSTI.GOV [osti.gov]
- 13. The Spectrophotometric Determination of Perchlorate Ions by Solvent Extraction with Crystal Violet | Semantic Scholar [semanticscholar.org]
- 14. Spectrophotometric Determination of Perchlorate - UNT Digital Library [digital.library.unt.edu]
An In-depth Technical Guide to the Thermal Stability and Decomposition of Tetrabutylammonium Perchlorate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) is a quaternary ammonium (B1175870) salt widely utilized in electrochemistry as a supporting electrolyte due to its high solubility in organic solvents and wide electrochemical window. Beyond its electrochemical applications, understanding the thermal stability and decomposition characteristics of TBAP is of paramount importance, particularly in contexts where it may be subjected to elevated temperatures, such as in certain chemical synthesis processes, or for safety considerations in storage and handling. As an energetic material, the decomposition of TBAP can be vigorous and exothermic. This technical guide provides a comprehensive overview of the thermal behavior of tetrabutylammonium perchlorate, including quantitative thermal analysis data, detailed experimental protocols, and a proposed decomposition mechanism.
Thermal Stability and Decomposition Data
The thermal decomposition of this compound has been investigated using various thermoanalytical techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide critical data on the material's stability, the temperature ranges of decomposition, and the associated energetic changes.
Quantitative Data Summary
The following table summarizes key quantitative data obtained from the thermal analysis of this compound. It is important to note that values can vary depending on the experimental conditions, such as heating rate and sample purity.
| Parameter | Value | Technique | Experimental Conditions | Reference |
| Melting Point | 211-215 °C | Not Specified | Not Specified | |
| Melting Point | 244-246 °C | Not Specified | Lit. value | |
| Onset of Decomposition (Tonset) | ~350 °C | TGA | 10 °C/min, Nitrogen atmosphere | Inferred from[1] |
| Peak Decomposition Temperature (Tpeak) | Not explicitly stated in search results | DSC/DTG | - | |
| Enthalpy of Decomposition (ΔHd) | Not explicitly stated in search results | DSC | - | |
| Activation Energy (Ea) | 291.2 kJ/mol | TGA | Not Specified |
Note: The provided data is based on available search results. A comprehensive experimental study would be required to provide a more complete and definitive dataset.
Experimental Protocols
To accurately assess the thermal stability and decomposition of this compound, standardized experimental protocols are essential. The following sections detail the methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are the primary techniques for such characterization.
Thermogravimetric Analysis (TGA)
Objective: To determine the mass loss of this compound as a function of temperature, identifying the onset and completion of decomposition, and to quantify the mass of volatile products.
Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+).
Methodology:
-
Sample Preparation: A small, representative sample of this compound (typically 1-5 mg) is accurately weighed into a clean, inert TGA pan (e.g., alumina, platinum).
-
Instrument Setup:
-
Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative side reactions.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature well above the expected decomposition range (e.g., 600 °C) at a constant heating rate. Common heating rates for initial screening are 10 or 20 °C/min.
-
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature and time.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum mass loss rate (from the derivative thermogravimetric, DTG, curve), and the total mass loss.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the thermal transitions of this compound, including melting and decomposition, and to quantify the enthalpy changes (ΔH).
Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q2000, Netzsch DSC 214 Polyma).
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum, gold-plated copper). An empty, sealed pan is used as a reference.
-
Instrument Setup:
-
Atmosphere: Similar to TGA, an inert atmosphere (e.g., nitrogen or argon) is maintained at a constant flow rate.
-
Temperature Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating ramp (e.g., 10 °C/min) covering the temperature range of interest.
-
-
Data Acquisition: The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.
-
Data Analysis: The DSC thermogram is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition). The onset temperature, peak temperature, and enthalpy of these transitions are determined by integrating the area under the respective peaks.
Decomposition Pathway and Mechanism
The thermal decomposition of quaternary ammonium salts is a complex process. For this compound, the decomposition is believed to be initiated by the breakdown of the perchlorate anion, a strong oxidizing agent, at elevated temperatures. The highly reactive species generated from the perchlorate decomposition then react with the tetrabutylammonium cation.
Based on studies of related quaternary ammonium salts, a plausible decomposition pathway for this compound involves the following key steps:
-
Initiation: Thermal energy causes the perchlorate anion (ClO₄⁻) to decompose, forming highly reactive oxygen and chlorine-containing species.
-
Reaction with Cation: These reactive species attack the tetrabutylammonium cation ((C₄H₉)₄N⁺).
-
Hofmann-type Elimination and Nucleophilic Substitution: The tetrabutylammonium cation can undergo decomposition through pathways analogous to Hofmann elimination and nucleophilic substitution, leading to the formation of tributylamine, butene, and butyl-containing fragments.
-
Oxidation of Organic Fragments: The organic fragments are subsequently oxidized by the decomposition products of the perchlorate anion, leading to the formation of smaller volatile molecules such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), water, and hydrogen chloride.
The following diagram illustrates a simplified logical relationship of the proposed decomposition process.
Experimental Workflow for Decomposition Analysis
A typical experimental workflow to elucidate the decomposition pathway of this compound would involve a combination of analytical techniques.
Conclusion
The thermal stability of this compound is a critical consideration for its safe handling and application in various scientific and industrial processes. This guide has summarized the available quantitative data, provided detailed experimental protocols for its characterization, and proposed a logical decomposition pathway. The data indicates that TBAP is thermally stable up to approximately 350 °C, above which it undergoes exothermic decomposition. The primary decomposition products are expected to be a mixture of nitrogen and carbon oxides, water, hydrogen chloride, and smaller organic fragments. For researchers and professionals working with this compound, a thorough understanding of its thermal properties is essential to ensure safe laboratory and manufacturing practices. Further research, particularly utilizing techniques like Pyrolysis-GC/MS and TGA-FTIR/MS, would be invaluable in providing a more detailed and quantitative understanding of the decomposition mechanism and the full range of products formed.
References
An In-depth Technical Guide to the Safe Handling of Tetrabutylammonium Perchlorate
For researchers, scientists, and drug development professionals, the use of specialized reagents is a daily reality. Among these, tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) serves as a common supporting electrolyte in electrochemistry and is used in various organic reactions. However, its potent oxidizing properties and potential for thermal decomposition demand rigorous safety protocols. This guide provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses necessary for the safe use of tetrabutylammonium perchlorate in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance and presents several risks that must be understood and mitigated. It is a strong oxidizer and can cause or intensify fires when in contact with combustible materials.[1][2][3][4] Heating the substance may lead to an explosion.[1][2][3][4] Furthermore, it is an irritant to the skin, eyes, and respiratory tract.[1][3][5][6][7] Ingestion can be harmful, with animal studies suggesting that ingestion of less than 150 grams could be fatal or cause serious health damage.[5]
Table 1: Hazard Classification
| Hazard Class | Category | GHS Hazard Statement |
| Oxidizing Solids | 2 | H272: May intensify fire; oxidizer[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][6] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][6] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1] |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | White to off-white crystalline powder[2][3][5] |
| Molecular Formula | C₁₆H₃₆ClNO₄ |
| Molecular Weight | 341.9 g/mol [1] |
| Melting Point | 210°C (410°F)[7] |
| Decomposition Temperature | Exceeds 300°C[8] |
| Solubility | Soluble in acetonitrile (B52724) and ethanol. Very slightly soluble in water.[9] |
| Stability | Stable under normal temperatures and pressures.[4][9] May decompose upon prolonged exposure to heat.[5] |
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is paramount to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required when handling this compound.
Caption: Required Personal Protective Equipment Workflow.
Handling Procedures
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[3][5][7]
-
Avoid generating dust.[3][4] Use spark-proof tools and explosion-proof equipment.[5]
-
Ground all equipment containing the material to prevent electrostatic discharge.[7]
-
Do not smoke, eat, or drink in the handling area.[5]
-
Wash hands thoroughly with soap and water after handling.[5]
-
Withdraw only the amount of material needed for immediate use.[5] Do not return unused material to the original container to prevent contamination.[5]
Storage Requirements
Proper storage is critical to prevent accidents.
-
Store away from heat, sparks, open flames, and other sources of ignition.[3][4][7]
-
Store separately from incompatible materials such as combustible materials, reducing agents, organic materials, strong acids, and finely powdered metals.[5][7][10][11][12]
-
Avoid physical damage to containers.[5]
Emergency Procedures
In the event of an emergency, a clear and practiced response is essential.
First Aid Measures
Table 3: First Aid Procedures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of running water for at least 15 minutes, holding the eyelids open.[3][5][6] Seek immediate medical attention.[3][5] |
| Skin Contact | Immediately remove all contaminated clothing.[5] Flush skin with plenty of soap and water for at least 15 minutes.[3][5][6] Seek medical attention if irritation develops or persists.[5][6] |
| Inhalation | Move the person to fresh air.[3][5][6] If breathing is difficult, provide oxygen.[3][7] If the person is not breathing, give artificial respiration.[3][6][7] Seek immediate medical attention.[3][7] |
| Ingestion | Do NOT induce vomiting.[3][7] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[3] Seek immediate medical attention.[3][5][6] |
Spill Response Protocol
A tiered response is necessary depending on the size of the spill.
Caption: Spill Response Decision Flowchart.
Key Spill Cleanup Steps:
-
For all spills: Eliminate all sources of ignition.[3][4][5] Do not use combustible materials like sawdust or paper towels for cleanup.[5]
-
For minor spills: After donning appropriate PPE, contain the spill with an inert absorbent material such as sand or earth.[5] Carefully sweep up the solid material and place it into a labeled container for hazardous waste disposal.[5][6]
-
For major spills: Evacuate the area immediately and move upwind.[5] Alert emergency responders and provide them with the location and nature of the hazard.[5]
Firefighting Measures
-
In case of a small fire, use flooding quantities of water.[5] Do NOT use dry chemical, CO₂, or foam extinguishers.[5]
-
For a large fire, flood the fire area with water from a protected position.[5]
-
Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][4][6]
-
Containers of this compound may explode when heated; keep them cool with a water spray.[3][4]
Disposal Considerations
All waste containing this compound must be handled as hazardous waste.[5]
-
Dispose of waste in accordance with local, state, and federal regulations.[5][6]
-
Do not mix with other waste materials.[6]
-
Containers should be punctured to prevent reuse and disposed of at an authorized landfill.[5]
Conclusion
This compound is a valuable reagent in research and development, but its inherent hazards necessitate a thorough understanding and implementation of safety protocols. By adhering to the guidelines outlined in this document, including the consistent use of appropriate personal protective equipment, proper handling and storage procedures, and preparedness for emergency situations, researchers can significantly mitigate the risks associated with this compound. A strong safety culture, built on knowledge and vigilance, is the cornerstone of a safe and productive laboratory environment.
References
- 1. This compound | C16H36ClNO4 | CID 74723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. This compound(1923-70-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound | 1923-70-2 [chemicalbook.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. acs.org [acs.org]
Tetrabutylammonium Perchlorate: A Comprehensive Technical Guide for Researchers
CAS Number: 1923-70-2 [1][2][3][4]
This technical guide provides an in-depth overview of tetrabutylammonium (B224687) perchlorate (B79767) (TBAP), a quaternary ammonium (B1175870) salt widely utilized in scientific research and various industrial applications. Addressed to researchers, scientists, and professionals in drug development, this document details its chemical properties, common applications, and established experimental protocols.
Core Properties and Safety Data
Tetrabutylammonium perchlorate is a white, crystalline solid at room temperature.[5] Its physicochemical properties are summarized in the table below, providing a ready reference for experimental design and execution.
| Property | Value | Source |
| CAS Number | 1923-70-2 | [1][2][3][4] |
| Molecular Formula | C₁₆H₃₆ClNO₄ | [1][2][4] |
| Molecular Weight | 341.91 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder | [6] |
| Melting Point | 211-215 °C | [7][8] |
| Solubility | Soluble in acetonitrile (B52724) and ethanol; very slightly soluble in water. | [6][8] |
| Stability | Stable under normal conditions. It is a strong oxidizer, and contact with combustible material may cause a fire. | [6][7] |
Safety Information: this compound is a hazardous substance and should be handled with appropriate safety precautions.[9] It is classified as an oxidizer and can cause skin and serious eye irritation.[3][10] May cause respiratory irritation.[3]
Hazard Statements: H272 (May intensify fire; oxidizer), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
Precautionary Statements: P210 (Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking), P220 (Keep/Store away from clothing/combustible materials), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[10]
Applications in Research and Development
This compound serves as a crucial reagent in several fields, primarily in electrochemistry and organic synthesis.
Supporting Electrolyte in Electrochemistry
Due to its high ionic conductivity and stability across a wide electrochemical window, TBAP is extensively used as a supporting electrolyte in non-aqueous electrochemistry.[5][11] It facilitates the passage of current through the solution without interfering with the redox reactions of the analyte.[5] Common applications include cyclic voltammetry, polarography, and other electrochemical measurement techniques.[6][8]
Phase-Transfer Catalyst
In organic synthesis, TBAP functions as a phase-transfer catalyst (PTC).[5][6] It facilitates the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase) by transporting one of the reactants across the phase boundary. This enhances reaction rates and yields, making it a valuable tool in the synthesis of various organic compounds.
Experimental Protocols
Use as a Supporting Electrolyte in Cyclic Voltammetry
A typical experimental setup for cyclic voltammetry using this compound as a supporting electrolyte is outlined below. This protocol is a general guideline and may require optimization based on the specific analyte and experimental conditions.
Materials:
-
Working electrode (e.g., glassy carbon, platinum, or gold)
-
Reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference electrode)
-
Counter electrode (e.g., platinum wire)
-
Electrochemical cell
-
Potentiostat
-
This compound (TBAP)
-
Anhydrous solvent (e.g., acetonitrile or dimethylformamide)
-
Analyte of interest
Procedure:
-
Electrolyte Solution Preparation: Prepare a 0.1 M solution of TBAP in the chosen anhydrous solvent. Ensure the solvent is of high purity to avoid interference from impurities.
-
Analyte Solution Preparation: Dissolve the analyte of interest in the 0.1 M TBAP electrolyte solution to the desired concentration (typically in the millimolar range).
-
Electrochemical Cell Assembly: Assemble the three-electrode system in the electrochemical cell containing the analyte solution.
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
Cyclic Voltammetry Measurement: Perform the cyclic voltammetry experiment by scanning the potential within the desired range. The appropriate potential window will depend on the solvent and the analyte.
-
Data Analysis: Analyze the resulting voltammogram to determine the redox potentials and other electrochemical properties of the analyte.
Purification and Removal from Reaction Mixtures
After its use as a supporting electrolyte in electrosynthesis, removing TBAP from the reaction mixture is often necessary. A common challenge is its solubility in many organic solvents. Here are some suggested methods for its removal:
-
Precipitation: Since TBAP is insoluble in diethyl ether, adding this solvent to a concentrated solution of the reaction mixture can precipitate the electrolyte.
-
Solvent Partitioning: A less conventional method involves partitioning the reaction mixture between two immiscible organic solvents. For example, partitioning between acetonitrile or methanol (B129727) (where TBAP is soluble) and a nonpolar solvent like heptane (B126788) or methylcyclohexane (B89554) (where many organic products are soluble) can effectively separate the components.[3][12]
-
Aqueous Extraction: While challenging due to its partial solubility, repeated extraction with water or brine can be employed. The efficiency of this method can be influenced by the organic solvent used and the presence of other salts.
Visualizing Experimental Workflows
To better illustrate the role of this compound in experimental setups, the following diagrams, generated using the DOT language, depict a typical electrochemical workflow and the general mechanism of phase-transfer catalysis.
References
- 1. mdpi.com [mdpi.com]
- 2. psasir.upm.edu.my [psasir.upm.edu.my]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. Effect of a Physisorbed Tetrabutylammonium Cation Film on Alkaline Hydrogen Evolution Reaction on Pt Single-Crystal Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. tsijournals.com [tsijournals.com]
- 11. epublications.marquette.edu [epublications.marquette.edu]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Electrochemical Window of Tetrabutylammonium Perchlorate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) is a widely utilized supporting electrolyte in non-aqueous electrochemistry, prized for its high solubility in organic solvents, wide electrochemical window, and good ionic conductivity. This technical guide provides a comprehensive overview of the electrochemical window of TBAP, detailing its performance in various solvents and on different electrode materials. The information presented herein is intended to assist researchers in designing and interpreting electrochemical experiments.
Core Concepts: The Electrochemical Window
The electrochemical window, also known as the potential window, of a supporting electrolyte is the range of electrode potentials within which the electrolyte itself is not electrochemically active. In this potential range, the measured current is primarily due to the electrochemical reactions of the analyte of interest, with minimal interference from the oxidation or reduction of the solvent or the electrolyte ions. A wide electrochemical window is crucial for studying redox processes that occur at extreme positive or negative potentials. The limits of this window, the anodic and cathodic limits, are determined by the potentials at which the solvent or the electrolyte begins to oxidize or reduce, respectively, leading to a significant increase in background current.
Quantitative Data Summary
The electrochemical window of tetrabutylammonium perchlorate is significantly influenced by the choice of solvent and the working electrode material. The following table summarizes the approximate electrochemical windows for 0.1 M TBAP in various commonly used organic solvents with platinum, glassy carbon, and gold working electrodes. It is important to note that these values can be affected by the purity of the solvent and electrolyte, the presence of trace amounts of water or oxygen, and the scan rate used during the measurement.
| Solvent | Working Electrode | Anodic Limit (V) | Cathodic Limit (V) | Reference Electrode |
| Acetonitrile (ACN) | Platinum (Pt) | ~ +2.5 to +3.0 | ~ -2.7 to -2.9 | Ag/Ag+ or SCE |
| Glassy Carbon (GC) | ~ +2.3 to +2.8 | ~ -2.6 to -2.8 | Ag/Ag+ or SCE | |
| Gold (Au) | ~ +2.2 to +2.6 | ~ -2.5 to -2.7 | Ag/Ag+ or SCE | |
| Dimethylformamide (DMF) | Platinum (Pt) | ~ +1.8 to +2.2 | ~ -2.8 to -3.0 | Ag/Ag+ or SCE |
| Glassy Carbon (GC) | ~ +1.6 to +2.0[1] | ~ -2.7 to -2.9[1] | Ag/Ag+ or SCE | |
| Gold (Au) | ~ +1.5 to +1.9 | ~ -2.6 to -2.8 | Ag/Ag+ or SCE | |
| Dichloromethane (DCM) | Platinum (Pt) | ~ +1.8 to +2.1 | ~ -1.7 to -1.9 | Ag/Ag+ or SCE |
| Glassy Carbon (GC) | ~ +1.7 to +2.0 | ~ -1.8 to -2.0 | Ag/Ag+ or SCE | |
| Gold (Au) | ~ +1.6 to +1.9 | ~ -1.6 to -1.8 | Ag/Ag+ or SCE |
Experimental Protocol for Determining the Electrochemical Window
The electrochemical window of a supporting electrolyte is typically determined using cyclic voltammetry (CV). This section provides a detailed methodology for this measurement.
1. Materials and Reagents:
-
Supporting Electrolyte: High-purity this compound (TBAP), electrochemical grade, dried under vacuum before use.
-
Solvent: Anhydrous, high-purity solvent (e.g., acetonitrile, dimethylformamide, dichloromethane). It is crucial to minimize water content, as it can significantly narrow the electrochemical window.
-
Working Electrode: Platinum (Pt), Glassy Carbon (GC), or Gold (Au) disk electrode. The choice of electrode will influence the observed potential window.
-
Reference Electrode: A stable reference electrode suitable for non-aqueous solvents, such as a silver/silver ion (Ag/Ag+) electrode (e.g., Ag wire in a solution of 0.01 M AgNO₃ and 0.1 M TBAP in the chosen solvent) or a saturated calomel (B162337) electrode (SCE) with a salt bridge to prevent chloride contamination.
-
Counter (Auxiliary) Electrode: A platinum wire or gauze with a surface area significantly larger than the working electrode.
-
Electrochemical Cell: A three-electrode cell made of glass or other inert material.
-
Potentiostat: An instrument capable of performing cyclic voltammetry.
-
Inert Gas: High-purity nitrogen or argon for deaerating the solution.
2. Preparation of the Electrolyte Solution:
-
In a glovebox or under an inert atmosphere, dissolve the dried TBAP in the anhydrous solvent to a final concentration of 0.1 M.
-
Stir the solution until the electrolyte is completely dissolved.
3. Electrochemical Cell Setup:
-
Polish the working electrode to a mirror finish using appropriate alumina (B75360) slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm). After polishing, rinse the electrode thoroughly with the pure solvent and dry it.
-
Assemble the three-electrode cell with the polished working electrode, the counter electrode, and the reference electrode.
-
Add the prepared 0.1 M TBAP electrolyte solution to the cell, ensuring that the electrodes are sufficiently immersed.
-
Deaerate the solution by bubbling with a gentle stream of high-purity inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution throughout the experiment.
4. Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry experiment:
-
Initial Potential: Start at a potential where no electrochemical reaction is expected (e.g., the open-circuit potential or 0 V).
-
Vertex Potentials (Switching Potentials): Set a wide potential range to scan. For example, in acetonitrile, an initial scan might be from +3.0 V to -3.0 V.
-
Scan Rate: A typical scan rate for determining the electrochemical window is 50 or 100 mV/s.
-
Number of Cycles: One or two cycles are usually sufficient.
-
-
Run the cyclic voltammogram.
-
Observe the resulting plot of current versus potential. The electrochemical window is the potential range where no significant increase in current (above the background capacitive current) is observed. The anodic limit is the potential at which the current starts to increase sharply in the positive direction (oxidation of the electrolyte or solvent), and the cathodic limit is the potential where the current increases sharply in the negative direction (reduction of the electrolyte or solvent). A current density threshold (e.g., 0.1 or 0.5 mA/cm²) is often used to define these limits objectively.
5. Data Analysis and Interpretation:
-
Determine the anodic and cathodic potential limits from the voltammogram based on the defined current density threshold.
-
The difference between the anodic and cathodic limits is the electrochemical window.
-
It is good practice to perform a background scan of the pure solvent without the supporting electrolyte to distinguish between the decomposition of the solvent and the electrolyte. However, the low conductivity of pure solvents can make this challenging.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the electrochemical window of this compound.
Caption: Experimental workflow for determining the electrochemical window.
Signaling Pathways and Logical Relationships
The determination of a suitable electrochemical window is a critical decision point in the planning of any electrochemical study. The logical relationship between the properties of the analyte and the required electrochemical window is depicted below.
Caption: Logical flow for selecting electrochemical system components.
References
Methodological & Application
Application Notes and Protocols for Tetrabutylammonium Perchlorate (TBAP) as a Supporting Electrolyte
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabutylammonium (B224687) perchlorate (B79767) (TBAP), with the chemical formula (C₄H₉)₄NClO₄, is a quaternary ammonium (B1175870) salt widely utilized as a supporting electrolyte in non-aqueous electrochemistry.[1] Its desirable properties, including high solubility in organic solvents, a wide electrochemical window, and good ionic conductivity, make it an essential component in a variety of electrochemical studies.[1][2] These application notes provide detailed protocols and data for the effective use of TBAP in common electrochemical techniques.
Key Properties and Advantages
TBAP is favored as a supporting electrolyte for several key reasons:
-
Wide Electrochemical Window: It allows for the study of a broad range of analyte redox processes without interference from the electrolyte itself.
-
High Solubility: TBAP is soluble in many common organic solvents used in electrochemistry, such as acetonitrile (B52724) (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[2][3]
-
Good Ionic Conductivity: It effectively minimizes solution resistance (iR drop), ensuring accurate potential control during electrochemical measurements.[1][4]
-
Inertness: The tetrabutylammonium cation and perchlorate anion are generally electrochemically inactive within the typical potential ranges used for studying organic and organometallic compounds.[4]
Safety and Handling
Tetrabutylammonium perchlorate is a strong oxidizer and requires careful handling to prevent accidents.[3] Contact with combustible materials may lead to fire.[3]
Precautions:
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place away from heat, sparks, and combustible materials.[2] Keep the container tightly sealed.[3]
-
Incompatibilities: Avoid contact with strong reducing agents and combustible materials.[3]
-
Disposal: Dispose of waste according to local regulations for oxidizing materials.
Quantitative Data
For ease of comparison, the following tables summarize key quantitative data for TBAP in various solvents.
Table 1: Solubility and Common Concentration of TBAP
| Solvent | Solubility | Typical Concentration |
| Acetonitrile (ACN) | 0.1 g/mL (clear, colorless solution)[3] | 0.1 M[5][6][7][8][9][10] |
| Dimethylformamide (DMF) | Soluble | 0.1 M[11] |
| Dimethyl Sulfoxide (DMSO) | Soluble[12] | 0.1 M |
| Propylene Carbonate (PC) | Soluble[13] | Not specified |
| Ethanol | Soluble[3] | Not specified |
| Water | Very slightly soluble[3] | Not applicable |
Table 2: Electrochemical Potential Windows with TBAP Supporting Electrolyte
| Solvent | Working Electrode | Reference Electrode | Anodic Limit (V) | Cathodic Limit (V) | Total Window (V) |
| Acetonitrile (ACN) | Gold (Au) | Ag/AgCl | Not specified | Not specified | ~2.7 - 3.0+[14] |
| Acetonitrile (ACN) | Platinum (Pt) | Ag/AgCl | Not specified | Not specified | Not specified |
| Dimethyl Sulfoxide (DMSO) | Platinum (Pt) | Fc⁺/Fc | +1.30 | -2.52 | 3.82[15] |
Note: Potential windows are highly dependent on the purity of the solvent and electrolyte, the working electrode material, and the scan rate. The values presented are approximate and should be determined experimentally for each specific system.
Experimental Protocols
Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox behavior of a species in solution.
Objective: To determine the oxidation and reduction potentials of an analyte.
Materials:
-
Potentiostat
-
Electrochemical cell
-
Working electrode (e.g., glassy carbon, platinum, or gold)
-
Reference electrode (e.g., Ag/AgCl or Ag/Ag⁺)
-
Counter electrode (e.g., platinum wire)
-
Analyte of interest
-
This compound (TBAP)
-
Anhydrous solvent (e.g., acetonitrile)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Electrolyte Solution Preparation: Prepare a 0.1 M solution of TBAP in the chosen anhydrous solvent. For example, to prepare 25 mL of 0.1 M TBAP in acetonitrile, dissolve 0.855 g of TBAP in 25 mL of anhydrous acetonitrile.[16]
-
Analyte Solution Preparation: Prepare a 1-10 mM solution of the analyte in the 0.1 M TBAP/solvent solution.
-
Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Deoxygenation: Purge the analyte solution with an inert gas for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.
-
Cyclic Voltammetry Scan:
-
Data Analysis: Analyze the resulting voltammogram to identify the peak potentials for the oxidation and reduction processes of the analyte.
Workflow for a Typical Cyclic Voltammetry Experiment:
Caption: Workflow for a cyclic voltammetry experiment using TBAP.
Spectroelectrochemistry (SEC)
Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide simultaneous information about the electrochemical generation of species and their spectral properties.[11][17][18]
Objective: To obtain the absorption spectra of electrochemically generated species.
Materials:
-
Potentiostat
-
Spectrometer (UV-Vis, NIR, etc.)
-
Light source
-
Spectroelectrochemical cell (e.g., optically transparent thin-layer electrode cell)
-
Working, reference, and counter electrodes compatible with the cell
-
TBAP and anhydrous solvent
-
Analyte of interest
Procedure:
-
Solution Preparation: Prepare the analyte and electrolyte solution as described in the CV protocol. A typical concentration for the analyte is 1-5 mM.
-
Instrument Setup:
-
Assemble the spectroelectrochemical cell and connect the electrodes to the potentiostat.[19]
-
Align the light source, cell, and spectrometer to ensure the light beam passes through the working electrode.
-
-
Blank Spectrum: Record a blank spectrum of the electrolyte solution in the cell at the initial potential.
-
Spectroelectrochemical Measurement:
-
Data Analysis: Analyze the spectral changes to identify the absorption bands of the generated species.
Diagram of a Spectroelectrochemistry Experimental Setup:
Caption: A typical spectroelectrochemistry experimental setup.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique for studying the interfacial properties and charge transfer kinetics of electrochemical systems.[18][21]
Objective: To characterize the impedance of an electrochemical system.
Materials:
-
Potentiostat with EIS capability
-
Electrochemical cell and electrodes
-
TBAP and anhydrous solvent
-
Analyte or system under investigation
Procedure:
-
Solution and Cell Preparation: Prepare the electrolyte solution and assemble the cell as for a CV experiment.
-
EIS Measurement:
-
Set the DC potential (often the open-circuit potential or a potential where a specific process occurs).
-
Set the AC potential amplitude (typically a small perturbation, e.g., 5-10 mV).
-
Define the frequency range to be scanned (e.g., 100 kHz to 0.1 Hz).[22]
-
Run the EIS experiment.
-
-
Data Analysis:
-
The data is typically presented as a Nyquist plot (imaginary vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).[21]
-
The data is often fitted to an equivalent circuit model to extract quantitative parameters such as solution resistance, charge transfer resistance, and double-layer capacitance.[18][23]
-
Logical Flow for EIS Data Analysis:
Caption: Logical workflow for EIS data analysis.
Applications in Drug Development
In the field of drug development, electrochemical methods utilizing TBAP as a supporting electrolyte can be invaluable for:
-
Redox Behavior of Drug Candidates: Understanding the oxidation and reduction properties of a potential drug molecule can provide insights into its metabolic pathways and potential for in vivo redox cycling.
-
Drug-Target Interactions: Electrochemical techniques can be used to study the binding of a drug to its biological target, such as an enzyme or DNA.
-
Formulation Stability: The stability of a drug in a particular formulation can be assessed by monitoring changes in its electrochemical behavior over time.
-
Quantitative Analysis: Electrochemical methods can be developed for the sensitive and selective quantification of drugs in biological fluids.
By providing a stable and inert environment with high conductivity, TBAP facilitates the acquisition of reliable and reproducible electrochemical data, which is crucial for making informed decisions throughout the drug discovery and development process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | 1923-70-2 [chemicalbook.com]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. Extended electrochemical windows made accessible by room temperature ionic liquid/organic solvent electrolyte systems. | Department of Chemistry [chem.web.ox.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jcsp.org.pk [jcsp.org.pk]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Thermo Acoustic Parameters of Tetrabutylammonium Borate and Perchlorate in Non-Aqueous Solvents. – Oriental Journal of Chemistry [orientjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Situ FT-IR Spectroelectrochemistry: Experimental Setup for the Investigations of Solutes and Electrode Surfaces - ECS [electrochem.org]
- 18. jecst.org [jecst.org]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
- 21. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 22. pure.rug.nl [pure.rug.nl]
- 23. Basics of EIS: Electrochemical Research-Impedance Gamry Instruments [gamry.com]
Application Notes and Protocols: Tetrabutylammonium Perchlorate in Non-Aqueous Electrochemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role and use of tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) as a supporting electrolyte in non-aqueous electrochemistry. Detailed protocols for its preparation and application in cyclic voltammetry are provided to ensure reproducible and accurate electrochemical measurements.
Introduction
Tetrabutylammonium perchlorate (C₁₆H₃₆NClO₄), commonly abbreviated as TBAP, is a quaternary ammonium (B1175870) salt widely employed as a supporting electrolyte in non-aqueous electrochemical studies.[1][2] Its high solubility in a variety of organic solvents, wide electrochemical window, and ability to enhance the conductivity of the solution make it an essential component in many electrochemical setups.[1] TBAP facilitates the accurate measurement of redox potentials of organic and organometallic compounds, which is crucial in fields ranging from synthetic chemistry to drug discovery.[1]
Physicochemical Properties and Data
TBAP is a white, crystalline solid that is stable under normal laboratory conditions.[3] However, it is a strong oxidizer, and contact with combustible materials may cause a fire.[2][3] It is also hygroscopic and should be stored in a cool, dry, and well-ventilated area away from incompatible substances.[3][4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| CAS Number | 1923-70-2 | [1][2][3] |
| Molecular Formula | C₁₆H₃₆ClNO₄ | [1][2] |
| Molecular Weight | 341.91 g/mol | [2][5] |
| Melting Point | 211-215 °C | [1][5] |
| Appearance | White to almost white crystalline powder | [1][3] |
| Solubility | Soluble in acetonitrile (B52724), ethanol, dimethylformamide (DMF), dichloromethane (B109758) (CH₂Cl₂), and propylene (B89431) carbonate (PC). Very slightly soluble in water. | [2][3][5][6][7] |
Table 2: Electrochemical Properties of this compound
| Property | Value/Range | Notes | References |
| Typical Concentration | 0.1 M | A standard concentration for supporting electrolytes in non-aqueous electrochemistry. | [6][8][9] |
| Ionic Conductivity | Varies with solvent and temperature. | The large size of the tetrabutylammonium cation and perchlorate anion contributes to good ionic mobility in organic solvents. | [10][11][12][13] |
| Electrochemical Window | Wide | The usable potential range is dependent on the solvent but is generally broad, allowing for the study of a wide range of redox processes. | [8] |
Key Applications in Non-Aqueous Electrochemistry
The primary role of TBAP in non-aqueous electrochemistry is to serve as a supporting electrolyte.[1][14] An ideal supporting electrolyte provides high ionic conductivity to the solution, minimizes the solution resistance (iR drop), and remains electrochemically inert within the potential window of interest.[14]
Key functions of TBAP include:
-
Increasing Solution Conductivity: The dissociation of TBAP into tetrabutylammonium (TBA⁺) and perchlorate (ClO₄⁻) ions significantly increases the ionic strength and conductivity of the non-aqueous solvent, which is crucial for accurate electrochemical measurements.[1][14]
-
Minimizing Ohmic Drop: By increasing the conductivity, TBAP helps to minimize the potential drop due to the solution resistance between the working and reference electrodes, leading to more accurate potential control and measurement.
-
Suppressing Electromigration: A high concentration of the supporting electrolyte ensures that the electroactive species reaches the electrode surface primarily through diffusion rather than electromigration, which simplifies the interpretation of voltammetric data.
TBAP is commonly used in various electrochemical techniques, including:
-
Cyclic Voltammetry (CV): To study the redox behavior of electroactive species.[9][15]
-
Polarography: As a supporting electrolyte in polarographic measurements.[2][5]
-
Controlled Potential Electrolysis: For the bulk synthesis of compounds via electrochemical methods.[16]
-
Spectroelectrochemistry: To investigate the spectral changes of a species during an electrochemical reaction.[17]
Experimental Protocols
Protocol for Preparation of a 0.1 M TBAP Electrolyte Solution in Acetonitrile
This protocol describes the preparation of a standard 0.1 M solution of TBAP in acetonitrile, a common solvent for non-aqueous electrochemistry.
Materials:
-
This compound (TBAP), electrochemical grade (≥99%)[1]
-
Acetonitrile (ACN), anhydrous or HPLC grade
-
Volumetric flask (e.g., 100 mL)
-
Analytical balance
-
Spatula
-
Funnel
-
Argon or Nitrogen gas supply (optional, for deoxygenation)
-
Schlenk line or glovebox (recommended for sensitive experiments)
Procedure:
-
Drying the Electrolyte: TBAP is hygroscopic.[3][5] For experiments sensitive to water, dry the required amount of TBAP in a vacuum oven at a moderate temperature (e.g., 60-80 °C) for several hours or overnight.[2] Allow it to cool to room temperature in a desiccator before use.
-
Calculating the Required Mass: To prepare 100 mL of a 0.1 M solution, calculate the mass of TBAP needed:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L × 0.1 L × 341.91 g/mol = 3.4191 g
-
-
Weighing the Electrolyte: Accurately weigh the calculated amount of dried TBAP using an analytical balance.
-
Dissolving the Electrolyte:
-
Place a funnel in the neck of the 100 mL volumetric flask.
-
Carefully transfer the weighed TBAP into the flask.
-
Add approximately 50-70 mL of anhydrous acetonitrile to the flask.
-
Swirl the flask gently or use a magnetic stirrer to dissolve the TBAP completely. The solution should be clear and colorless.[5]
-
-
Bringing to Volume: Once the TBAP is fully dissolved, carefully add more acetonitrile to the flask until the bottom of the meniscus reaches the calibration mark.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Deoxygenation (if required): For many electrochemical experiments, dissolved oxygen must be removed as it can interfere with the measurements. Purge the solution with an inert gas (argon or nitrogen) for 15-30 minutes. This is typically done by bubbling the gas through the solution via a long needle or cannula.
-
Storage: Store the electrolyte solution in a tightly sealed container, preferably under an inert atmosphere, to prevent moisture and oxygen contamination.[3][4]
Protocol for a Typical Cyclic Voltammetry Experiment
This protocol outlines the general steps for performing a cyclic voltammetry experiment using the prepared 0.1 M TBAP in acetonitrile electrolyte solution.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Electrochemical cell
-
Working electrode (e.g., glassy carbon, platinum, or gold)
-
Reference electrode (e.g., Ag/Ag⁺ or a pseudo-reference electrode)
-
Counter (auxiliary) electrode (e.g., platinum wire or graphite (B72142) rod)
-
0.1 M TBAP in acetonitrile electrolyte solution
-
Analyte of interest
-
Polishing materials for the working electrode (e.g., alumina (B75360) or diamond paste)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Electrode Preparation:
-
Polish the working electrode to a mirror finish using alumina or diamond paste on a polishing pad.
-
Rinse the electrode thoroughly with deionized water and then with the solvent being used (acetonitrile).
-
Dry the electrode completely.
-
-
Cell Assembly:
-
Assemble the electrochemical cell with the working, reference, and counter electrodes.
-
Ensure the electrodes are positioned correctly and are not in contact with each other. The reference electrode tip should be placed close to the working electrode surface to minimize iR drop.
-
-
Adding the Electrolyte and Analyte:
-
Add a measured volume of the 0.1 M TBAP electrolyte solution to the electrochemical cell, ensuring the electrodes are sufficiently immersed.
-
Add the analyte of interest to the cell to achieve the desired concentration (typically in the millimolar range).
-
-
Deoxygenation:
-
Seal the electrochemical cell.
-
Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.
-
-
Setting up the Potentiostat:
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry experiment, including:
-
Initial Potential
-
Vertex Potentials (the potential limits of the scan)
-
Scan Rate (e.g., 100 mV/s)[9]
-
Number of cycles
-
-
-
Running the Experiment:
-
Start the experiment. The potentiostat will apply the potential sweep to the working electrode and measure the resulting current.
-
Record the cyclic voltammogram (a plot of current vs. potential).
-
-
Data Analysis:
-
Analyze the resulting voltammogram to determine the peak potentials (anodic and cathodic), peak currents, and to assess the reversibility of the redox process.
-
-
Post-Experiment Cleanup:
-
After the experiment, carefully disassemble the cell.
-
Clean the electrodes and the cell components thoroughly.
-
Dispose of the chemical waste according to institutional safety guidelines.
-
Visualizations
Experimental Workflow for Cyclic Voltammetry
The following diagram illustrates the logical flow of a typical cyclic voltammetry experiment using TBAP as the supporting electrolyte.
Caption: Workflow for a cyclic voltammetry experiment.
Safety Precautions
This compound is a strong oxidizing agent and should be handled with care.[2][3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or a face shield, chemical-resistant gloves, and a lab coat.[4][18][19]
-
Handling: Avoid contact with skin and eyes.[18][20] Avoid inhalation of dust.[4][18] Handle in a well-ventilated area or a fume hood.[4][20] Keep away from heat, sparks, open flames, and other ignition sources.[3][4][21] Do not store near combustible materials.[3][4]
-
Spills: In case of a spill, clean it up immediately.[18] Avoid generating dust.[4] Use an inert absorbent material like sand or earth to contain the spill.[18] DO NOT use combustible materials like sawdust.[18]
-
Fire: In case of a small fire, use flooding quantities of water.[18] Do not use dry chemical, CO₂, or foam extinguishers.[18][19]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[18][19]
Troubleshooting
-
High iR Drop (distorted voltammograms):
-
Ensure the reference electrode tip is close to the working electrode.
-
Check the concentration of the supporting electrolyte; it may be too low.
-
Ensure all electrical connections are secure.
-
-
Noisy Signal:
-
Ensure proper grounding of the potentiostat.
-
Check for and remove any sources of electrical interference near the setup.
-
-
Irreproducible Results:
-
Ensure consistent and thorough cleaning and polishing of the working electrode before each experiment.
-
Verify the purity of the solvent and electrolyte. Water contamination can significantly affect results in non-aqueous systems.
-
Ensure the solution is adequately deoxygenated.
-
Conclusion
This compound is a versatile and effective supporting electrolyte for a wide range of non-aqueous electrochemical applications. Its favorable properties, including high solubility in organic solvents and a wide electrochemical window, make it a standard choice in many research laboratories. By following the detailed protocols and safety precautions outlined in these application notes, researchers can obtain reliable and reproducible electrochemical data for their systems of interest.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS#: 1923-70-2 [m.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. This compound | 1923-70-2 [chemicalbook.com]
- 6. Electrochemistry of nonplanar copper(ii) tetrabutano- and tetrabenzotetraarylporphyrins in nonaqueous media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Extended electrochemical windows made accessible by room temperature ionic liquid/organic solvent electrolyte systems. | Department of Chemistry [chem.web.ox.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. oiccpress.com [oiccpress.com]
- 16. epublications.marquette.edu [epublications.marquette.edu]
- 17. mdpi.com [mdpi.com]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. fishersci.com [fishersci.com]
- 20. chemicalbook.com [chemicalbook.com]
- 21. guidechem.com [guidechem.com]
Application Notes and Protocols: Tetrabutylammonium Perchlorate as a Phase Transfer Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tetrabutylammonium (B224687) salts as phase transfer catalysts in organic synthesis, with a specific focus on tetrabutylammonium perchlorate (B79767) (TBAP). While tetrabutylammonium salts, in general, are highly effective phase transfer catalysts, the use of TBAP is notably limited due to the inherent properties of the perchlorate anion. This document will detail the principles of phase transfer catalysis, discuss the applications of commonly used tetrabutylammonium salts, and provide specific protocols and data for representative reactions.
Introduction to Phase Transfer Catalysis with Tetrabutylammonium Salts
Phase transfer catalysis (PTC) is a powerful technique in organic synthesis that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase.[1] A phase transfer catalyst is a substance that transports a reactant from one phase to another, where the reaction can then proceed. Tetrabutylammonium (TBA) salts are a class of quaternary ammonium (B1175870) salts that are widely used as phase transfer catalysts due to their ability to form ion pairs with anions, which are then soluble in organic solvents.
The tetrabutylammonium cation ([N(C₄H₉)₄]⁺) is highly lipophilic due to the four butyl chains, which allows it to be soluble in a wide range of organic solvents. This cation can pair with an anion from the aqueous phase (e.g., hydroxide (B78521), cyanide, or a permanganate (B83412) ion) and transport it into the organic phase to react with an organic substrate. This process significantly increases reaction rates and allows for reactions to be carried out under milder conditions.
Tetrabutylammonium Perchlorate (TBAP) as a Phase Transfer Catalyst: A Word of Caution
While TBAP is a salt of the tetrabutylammonium cation and can, in principle, function as a phase transfer catalyst, its use in organic synthesis is rare and generally discouraged. The primary reason for this is the strong oxidizing nature of the perchlorate anion (ClO₄⁻).[2] The perchlorate ion can lead to unwanted side reactions, particularly the oxidation of sensitive functional groups in the reactants or products. In a discussion regarding the N-alkylation of carbazole, it was noted that the perchlorate ion's oxidizing properties make tetrabutylammonium bromide a preferred catalyst.[2]
Furthermore, perchlorate salts can be explosive, especially in the presence of organic compounds, and should be handled with extreme caution. Due to these safety concerns and the potential for undesirable side reactions, other tetrabutylammonium salts with more inert counter-ions are almost always used.
The most commonly employed tetrabutylammonium salt for phase transfer catalysis is tetrabutylammonium bromide (TBAB) , which is stable, effective, and does not introduce oxidizing properties into the reaction mixture. Other salts like tetrabutylammonium iodide (TBAI) and tetrabutylammonium hydrogen sulfate (B86663) (TBAHS) are also frequently used.
General Mechanism of Phase Transfer Catalysis
The general mechanism of phase transfer catalysis involving a tetrabutylammonium salt (Q⁺X⁻, where Q⁺ is the tetrabutylammonium cation) for the reaction between an organic substrate (R-Y) in an organic phase and a nucleophile (Nu⁻) from an aqueous phase is illustrated below.
Application Notes and Protocols with Tetrabutylammonium Bromide (TBAB)
Given the scarcity of protocols for TBAP, the following sections provide detailed application notes and experimental protocols for key organic transformations using the much more common and safer alternative, tetrabutylammonium bromide (TBAB).
The Williamson ether synthesis is a classic example of a reaction that is significantly improved by phase transfer catalysis. The reaction involves the synthesis of an ether from an organohalide and a deprotonated alcohol (an alkoxide).
Reaction: R-OH + R'-X → R-O-R' + HX
Quantitative Data for Williamson Ether Synthesis using TBAB:
| Phenol Derivative | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Ethylphenol (B45693) | Methyl Iodide | NaOH | None | Reflux | 1 | >90 (crude) |
| Phenol | 1-Bromoheptane | K₂CO₃ | DMSO | 60 | 4 | 92 |
| 2-Naphthol | Benzyl (B1604629) Bromide | NaOH | Dichloromethane | 25 | 2 | 95 |
Experimental Protocol: Synthesis of 4-Ethoxyanisole
This protocol is adapted from a standard procedure for the Williamson ether synthesis using a phase transfer catalyst.[4]
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-ethylphenol (1.22 g, 10 mmol), sodium hydroxide (0.8 g, 20 mmol), and tetrabutylammonium bromide (0.322 g, 1 mmol, 10 mol%).
-
Heat the mixture gently with stirring until a homogenous liquid is formed.
-
-
Addition of Alkylating Agent:
-
Through the top of the condenser, carefully add methyl iodide (1.42 g, 0.62 mL, 10 mmol).
-
-
Reaction:
-
Heat the reaction mixture to a gentle reflux and maintain for 1 hour. The methyl iodide is volatile, so excessive heating should be avoided.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and then briefly in an ice bath.
-
Add 10 mL of diethyl ether and 10 mL of water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with an additional 10 mL of diethyl ether.
-
Combine the organic layers and wash with 10 mL of 5% aqueous sodium hydroxide, followed by 10 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation.
-
Phase transfer catalysis is also highly effective for the oxidation of alcohols using oxidizing agents like potassium permanganate or potassium dichromate, which are typically soluble in water but not in organic solvents.
Quantitative Data for Oxidation of Benzyl Alcohols using TBAB:
| Substrate | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzyl Alcohol | K₂Cr₂O₇/H₂SO₄ | Toluene (B28343) | 25 | 3 | 88 |
| 4-Chlorobenzyl Alcohol | K₂Cr₂O₇/H₂SO₄ | Toluene | 25 | 3 | 92 |
| 4-Methoxybenzyl Alcohol | K₂Cr₂O₇/H₂SO₄ | Toluene | 25 | 3 | 85 |
Experimental Protocol: Oxidation of Benzyl Alcohol to Benzaldehyde (B42025)
This protocol is based on a general procedure for the phase transfer-catalyzed oxidation of benzyl alcohols.[5]
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzyl alcohol (1.08 g, 10 mmol) and tetrabutylammonium bromide (0.322 g, 1 mmol, 10 mol%) in 20 mL of toluene.
-
In a separate beaker, prepare the oxidizing solution by dissolving potassium dichromate (1.47 g, 5 mmol) in 10 mL of water and slowly adding 2 mL of concentrated sulfuric acid.
-
-
Reaction:
-
Add the oxidizing solution to the toluene solution of the alcohol.
-
Stir the biphasic mixture vigorously at room temperature for 3 hours. The progress of the reaction can be monitored by TLC.
-
-
Work-up and Isolation:
-
After the reaction is complete, separate the two layers using a separatory funnel.
-
Wash the organic layer with 20 mL of water, followed by 20 mL of saturated sodium bicarbonate solution, and finally with 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification:
-
The resulting crude benzaldehyde can be purified by distillation under reduced pressure.
-
Conclusion
Tetrabutylammonium salts are highly effective and versatile phase transfer catalysts that find broad application in organic synthesis. While the tetrabutylammonium cation is an excellent phase transfer agent, the choice of the counter-anion is critical. This compound (TBAP) is generally not recommended for use as a phase transfer catalyst in organic synthesis due to the strong oxidizing nature and potential safety hazards associated with the perchlorate anion. For most applications, tetrabutylammonium bromide (TBAB) offers a much safer and more effective alternative, enabling a wide range of reactions, including alkylations and oxidations, to be carried out efficiently under mild conditions. Researchers and drug development professionals should prioritize the use of TBA salts with non-oxidizing and stable counter-ions for predictable and safe synthetic outcomes.
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Perchlorate esters. Part 8. Kinetics and mechanism of the methanolysis of methyl perchlorate in benzene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. cactus.utahtech.edu [cactus.utahtech.edu]
- 5. researchgate.net [researchgate.net]
Applications of Tetrabutylammonium Perchlorate in Spectroelectrochemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) is a quaternary ammonium (B1175870) salt widely employed as a supporting electrolyte in non-aqueous electrochemistry and spectroelectrochemistry. Its large size, symmetrical charge distribution, and wide electrochemical window in common organic solvents make it an ideal choice for minimizing interference with the electrochemical and spectroscopic analysis of a wide range of analytes. These application notes provide an overview of the key applications of TBAP in spectroelectrochemistry, including detailed protocols for its use in UV-Vis, Infrared (IR), and Near-Infrared (NIR) spectroelectrochemical studies.
Core Function of Tetrabutylammonium Perchlorate
In spectroelectrochemistry, the primary role of TBAP is to:
-
Increase Solution Conductivity: Organic solvents typically have low conductivity. TBAP dissociates into tetrabutylammonium (TBA⁺) and perchlorate (ClO₄⁻) ions, which carry the bulk of the current, allowing for accurate control and measurement of the electrochemical potential.
-
Minimize Migration Effects: By providing a high concentration of non-electroactive ions, TBAP ensures that the analyte molecules reach the electrode surface primarily through diffusion rather than migration in the electric field.
-
Provide a Wide Electrochemical Window: TBAP is electrochemically stable over a broad range of potentials in many organic solvents, enabling the study of a wide variety of redox processes without interference from the electrolyte itself.
Physicochemical Properties of TBAP Solutions
A 0.1 M solution of TBAP is a common choice for spectroelectrochemical experiments. The properties of this electrolyte system are crucial for experimental design and data interpretation.
| Property | Acetonitrile (B52724) (ACN) | Dichloromethane (DCM) | N,N-Dimethylformamide (DMF) |
| Molar Conductivity (Λm) | ~160 S·cm²/mol[1] | Lower than ACN | Moderate conductivity |
| Potential Window | See Table 2 | See Table 2 | See Table 2 |
Electrochemical Window of TBAP in Various Solvents
The usable potential range in any electrochemical experiment is defined by the electrochemical window of the solvent-electrolyte system. The following table summarizes the approximate potential windows for 0.1 M TBAP in common organic solvents. These values can vary depending on the working electrode material, purity of the solvent and electrolyte, and the presence of trace amounts of water or oxygen.
| Solvent | Working Electrode | Anodic Limit (V vs. Ag/Ag⁺) | Cathodic Limit (V vs. Ag/Ag⁺) | Reference(s) |
| Acetonitrile (ACN) | Glassy Carbon | ~ +2.5 | ~ -2.8 | [2][3] |
| Platinum | ~ +2.6 | ~ -2.9 | [4] | |
| Dichloromethane (DCM) | Glassy Carbon | ~ +1.8 | ~ -1.9 | [5][6] |
| Platinum | ~ +1.9 | ~ -2.0 | [5] | |
| N,N-Dimethylformamide (DMF) | Glassy Carbon | ~ +1.5 | ~ -2.8 | [7][8] |
| Platinum | ~ +1.6 | ~ -2.9 | [9] |
Table 2: Approximate Potential Windows of 0.1 M TBAP in Various Solvents. The potentials are approximate and can be influenced by experimental conditions.
Application Notes and Protocols
UV-Vis Spectroelectrochemistry
Application: UV-Vis spectroelectrochemistry is a powerful technique for studying the electronic structure of molecules and monitoring changes in chromophores upon oxidation or reduction. It is widely used to investigate reaction mechanisms, identify intermediates, and determine formal potentials of redox-active species.
Protocol for UV-Vis Spectroelectrochemistry of an Organic Analyte:
Objective: To observe the spectral changes of an organic analyte upon electrochemical oxidation and reduction in an acetonitrile solution containing 0.1 M TBAP.
Materials:
-
Analyte of interest (e.g., a metal complex, organic dye)
-
Anhydrous acetonitrile (ACN), electrochemical grade
-
This compound (TBAP), electrochemical grade
-
Spectroelectrochemical cell (e.g., a thin-layer cell with a platinum minigrid working electrode)
-
Potentiostat
-
UV-Vis spectrophotometer
-
Reference electrode (e.g., Ag/Ag⁺ in 0.01 M AgNO₃ and 0.1 M TBAP in ACN)
-
Counter electrode (e.g., platinum wire)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Electrolyte Preparation:
-
In a glovebox or under an inert atmosphere, dissolve the appropriate amount of TBAP in anhydrous ACN to prepare a 0.1 M solution. For example, to prepare 50 mL of solution, dissolve 1.71 g of TBAP in ACN.
-
Prepare the analyte solution by dissolving the compound of interest in the 0.1 M TBAP/ACN electrolyte to the desired concentration (typically 0.1 to 1 mM).
-
-
Cell Assembly:
-
Assemble the spectroelectrochemical cell according to the manufacturer's instructions.
-
Fill the cell with the analyte solution.
-
Insert the reference and counter electrodes.
-
Ensure the optical path of the spectrophotometer is aligned with the transparent working electrode.
-
-
Deoxygenation:
-
Purge the solution in the cell with an inert gas for at least 15 minutes to remove dissolved oxygen. Maintain a gentle stream of the inert gas over the solution during the experiment.
-
-
Spectroelectrochemical Measurement:
-
Record the initial UV-Vis spectrum of the analyte at the open-circuit potential.
-
Apply a series of potentials in a stepwise manner, starting from the initial potential and moving towards the desired oxidation or reduction potential.
-
At each potential step, allow the system to reach a steady state (i.e., when the current becomes stable) and then record the UV-Vis spectrum.
-
Continue this process until the desired potential range has been covered.
-
To check for reversibility, the potential can be stepped back to the initial value, and spectra can be recorded at each step.
-
Data Analysis:
-
Plot the absorbance at specific wavelengths as a function of the applied potential.
-
Analyze the spectral changes (e.g., appearance of new bands, isosbestic points) to identify different redox species and intermediates.
Example Data:
| Analyte | Solvent/Electrolyte | Applied Potential (V vs. Ag/Ag⁺) | Observed Spectral Changes (nm) | Reference |
| Lutetium Phthalocyanine | DCM / 0.1 M TBAP | -0.95 (Reduction) | Decrease in Q-band at 677 nm, new band at 538 nm | |
| +1.00 (Oxidation) | Decrease in Q-band at 677 nm, new bands at 380, 516, and 839 nm | |||
| Iron Porphyrin (FeTPP) | DMF / 0.1 M TBAP | -1.5 to +1.5 | Appearance of new bands at 505, 531, and 694 nm upon addition of TBAP | [10] |
Table 3: Examples of Spectral Changes Observed in UV-Vis Spectroelectrochemistry with TBAP.
Caption: Workflow for a typical UV-Vis spectroelectrochemical experiment.
Infrared (IR) Spectroelectrochemistry
Application: IR spectroelectrochemistry provides information about changes in the vibrational modes of a molecule upon electron transfer. This technique is particularly useful for identifying functional groups involved in redox processes, studying reaction mechanisms, and characterizing the structure of electrochemical products.
Protocol for in-situ FTIR Spectroelectrochemistry:
Objective: To monitor the changes in the vibrational spectrum of an organic molecule during its electrochemical oxidation using an Attenuated Total Reflectance (ATR) setup.
Materials:
-
Analyte of interest
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
This compound (TBAP)
-
ATR-spectroelectrochemical cell with a suitable crystal (e.g., Si, Ge, or diamond)
-
FTIR spectrometer equipped with an ATR accessory
-
Potentiostat
-
Working electrode (e.g., a thin film of platinum or gold deposited on the ATR crystal, or a metal mesh pressed against it)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Inert gas
Procedure:
-
Electrolyte and Analyte Preparation:
-
Prepare a 0.1 M solution of TBAP in the chosen anhydrous solvent.
-
Dissolve the analyte in the electrolyte solution to the desired concentration.
-
-
Cell Assembly and Setup:
-
Assemble the ATR-spectroelectrochemical cell according to the manufacturer's instructions, ensuring good contact between the working electrode and the ATR crystal.[11]
-
Fill the cell with the analyte solution.
-
Position the reference and counter electrodes.
-
Place the cell in the FTIR spectrometer's sample compartment and align it for optimal signal.
-
-
Deoxygenation:
-
Purge the cell with an inert gas for at least 15 minutes.
-
-
Spectroelectrochemical Measurement:
-
Record a reference spectrum at a potential where no faradaic reaction occurs.
-
Apply a potential at which the electrochemical reaction of interest occurs.
-
Acquire a series of time-resolved FTIR spectra as the reaction proceeds. Alternatively, step the potential and record a spectrum at each step after the system reaches equilibrium.[12]
-
The spectra are often presented as difference spectra (absorbance at the reaction potential minus the absorbance at the reference potential) to highlight the changes.
-
Data Analysis:
-
Identify the appearance of new vibrational bands and the disappearance or shift of existing bands.
-
Assign these changes to specific functional groups or vibrational modes to elucidate the structural changes occurring during the redox process.
Caption: Schematic of an in-situ FTIR spectroelectrochemical setup.
Near-Infrared (NIR) Spectroelectrochemistry
Application: NIR spectroelectrochemistry is particularly useful for studying systems with electronic transitions in the near-infrared region, such as conducting polymers, mixed-valence compounds, and molecules with extensive π-conjugation. TBAP is a suitable electrolyte for these studies due to its transparency in the NIR region.
Protocol for NIR Spectroelectrochemistry:
Objective: To investigate the NIR absorption changes of a conducting polymer film during electrochemical doping.
Materials:
-
Conducting polymer film deposited on a transparent conductive substrate (e.g., ITO-coated glass)
-
Anhydrous solvent (e.g., acetonitrile)
-
This compound (TBAP)
-
Spectroelectrochemical cell suitable for transmission or reflection measurements in the NIR range
-
Potentiostat
-
NIR spectrophotometer
-
Reference and counter electrodes
Procedure:
-
Electrolyte Preparation:
-
Prepare a 0.1 M TBAP solution in the chosen anhydrous solvent.
-
-
Cell Assembly:
-
Place the polymer-coated electrode in the spectroelectrochemical cell.
-
Add the electrolyte solution.
-
Insert the reference and counter electrodes.
-
Align the cell in the NIR spectrophotometer.
-
-
Deoxygenation:
-
Purge the cell with an inert gas.
-
-
Spectroelectrochemical Measurement:
-
Record the NIR spectrum of the undoped polymer film at its open-circuit potential.
-
Apply a potential to induce doping (oxidation or reduction) of the polymer.
-
Record the NIR spectra at various applied potentials, allowing the system to equilibrate at each step.[13]
-
Data Analysis:
-
Analyze the emergence of new absorption bands in the NIR region, which are characteristic of the formation of polarons and bipolarons in the doped polymer.
-
Correlate the intensity of these bands with the applied potential to understand the doping process.
Caption: Principle of NIR spectroelectrochemistry for conducting polymers.
Conclusion
This compound is an indispensable supporting electrolyte in spectroelectrochemistry, enabling the study of a vast array of redox processes in organic solvents. Its favorable properties, including high solubility, wide electrochemical window, and good conductivity, ensure reliable and interpretable results. The protocols provided herein offer a starting point for researchers to apply UV-Vis, IR, and NIR spectroelectrochemical techniques to their specific systems of interest. Proper experimental design, including the use of high-purity reagents and inert atmosphere conditions, is crucial for obtaining high-quality spectroelectrochemical data.
References
- 1. benchchem.com [benchchem.com]
- 2. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 5. scispace.com [scispace.com]
- 6. ishihara-lab.net [ishihara-lab.net]
- 7. RUA [rua.ua.es]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
Application Notes and Protocols for Cyclic Voltammetry with Tetrabutylammonium Perchlorate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic voltammetry (CV) is a versatile and widely used electrochemical technique for investigating the redox properties of chemical species.[1][2] It provides valuable information on the thermodynamics and kinetics of electron transfer reactions, making it an indispensable tool in various fields, including materials science, organic and inorganic chemistry, and drug development.[3] This document provides a detailed guide for setting up and performing cyclic voltammetry experiments using tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) as the supporting electrolyte in non-aqueous solvents.
Tetrabutylammonium perchlorate is a common choice for a supporting electrolyte in non-aqueous electrochemistry due to its wide potential window and good solubility in many organic solvents.[4][5] The bulky tetrabutylammonium cation and the perchlorate anion are generally electrochemically inert over a broad potential range, allowing for the study of a wide variety of analytes without interference from the electrolyte itself.[4][6]
These application notes will detail the necessary materials and reagents, provide a step-by-step experimental protocol, present key quantitative data in a structured format, and offer visual guides to the experimental workflow and cell setup.
Materials and Reagents
Instrumentation
-
Potentiostat/Galvanostat
-
Electrochemical cell (single compartment)[7]
-
Working Electrode (e.g., Glassy Carbon, Platinum, Gold)[8][9]
-
Counter (Auxiliary) Electrode (e.g., Platinum wire or gauze)[13][14][15]
-
Inert gas (Argon or Nitrogen) supply with a deaeration tube
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
Polishing kit for the working electrode (e.g., alumina (B75360) or diamond paste)
Chemicals
-
This compound (TBAP), electrochemical grade
-
Anhydrous solvent (e.g., Acetonitrile (ACN), Dichloromethane (DCM), N,N-Dimethylformamide (DMF))[3][16]
-
Analyte of interest
-
Ferrocene (B1249389) (for use as an internal standard)[11][17]
-
Silver nitrate (B79036) (AgNO₃) or Silver perchlorate (AgClO₄) for the reference electrode
Experimental Setup
A three-electrode system is essential for cyclic voltammetry.[1][13][17] This setup allows for the accurate control and measurement of the working electrode's potential against a stable reference, while the current flows between the working and counter electrodes.[1][13][15]
-
Working Electrode (WE): This is the electrode where the electrochemical reaction of interest occurs.[13] The choice of material (e.g., glassy carbon, platinum, gold) depends on the analyte and the potential range being investigated.[8] Proper polishing of the working electrode before each experiment is crucial for obtaining reproducible results.[13]
-
Reference Electrode (RE): The reference electrode provides a stable potential against which the potential of the working electrode is measured.[13][18] For non-aqueous systems, a silver/silver ion (Ag/Ag⁺) electrode is commonly used.[10][11][12] This can be prepared by placing a silver wire in a solution of a silver salt (e.g., 0.01 M AgNO₃) in the same solvent and supporting electrolyte as the bulk solution.[10][12] It is important to avoid using aqueous reference electrodes like Ag/AgCl or Saturated Calomel Electrode (SCE) directly in non-aqueous solutions to prevent water contamination and junction potential issues.[11][18][19]
-
Counter Electrode (CE): Also known as the auxiliary electrode, the counter electrode completes the electrical circuit.[13][15] It should have a surface area significantly larger than the working electrode to ensure that the current passed does not limit the processes at the working electrode.[15] Platinum wire or gauze is a common choice for the counter electrode due to its chemical inertness and high conductivity.[13][14]
Experimental Protocol
Preparation of the Electrolyte Solution
-
Drying the Electrolyte: this compound is hygroscopic and should be dried in a vacuum oven before use to remove any absorbed water.[5]
-
Preparing the Solution: In a volumetric flask, dissolve the dried TBAP in the chosen anhydrous solvent to the desired concentration, typically 0.1 M.[3][5] For example, to prepare 25 mL of a 0.1 M TBAP solution in acetonitrile, weigh out the appropriate amount of TBAP and dissolve it in the solvent.
-
Adding the Analyte: Add the analyte of interest to the electrolyte solution to achieve the desired concentration, typically in the range of 1-5 mM.[5]
Assembling the Electrochemical Cell
-
Polishing the Working Electrode: Polish the surface of the working electrode with alumina or diamond paste on a polishing pad to a mirror finish. Rinse the electrode thoroughly with deionized water and then the solvent to be used in the experiment to remove any polishing residue. Dry the electrode completely.
-
Setting up the Cell: Place the prepared electrolyte solution containing the analyte into the electrochemical cell.
-
Positioning the Electrodes: Immerse the working, reference, and counter electrodes in the solution. Ensure that the tip of the reference electrode is positioned close to the working electrode to minimize iR drop (the potential drop due to the solution resistance).[11] The electrodes should not touch each other.[13]
Performing the Cyclic Voltammetry Measurement
-
Deaeration: Purge the solution with an inert gas (argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.[3] Maintain a gentle stream of the inert gas over the solution during the experiment to prevent oxygen from re-dissolving.
-
Setting the Potentiostat Parameters:
-
Initial and Final Potentials: Set the potential window to scan over the range where the redox events of interest are expected to occur. A preliminary wide scan of the solvent-electrolyte system can help determine the usable potential window.[20]
-
Scan Rate (v): The scan rate determines how quickly the potential is swept. A typical starting scan rate is 100 mV/s.[9] Varying the scan rate can provide information about the kinetics of the electron transfer process.
-
Number of Cycles: Typically, 1-3 cycles are sufficient for a standard measurement.
-
-
Running the Experiment: Start the potential scan and record the resulting current. The output will be a plot of current versus potential, known as a cyclic voltammogram.
-
Internal Standard (Optional but Recommended): After recording the voltammogram of the analyte, add a small amount of ferrocene to the solution and record another voltammogram. The well-defined, reversible one-electron oxidation of ferrocene to the ferrocenium (B1229745) cation (Fc/Fc⁺) serves as a reliable internal potential reference in non-aqueous solvents.[11][17]
Data Presentation
Quantitative data from cyclic voltammetry experiments should be summarized for clarity and comparison.
| Parameter | Typical Value/Range | Solvent System Example |
| Supporting Electrolyte Concentration | 0.1 M | 0.1 M TBAP in Acetonitrile[3][9] |
| Analyte Concentration | 1 - 10 mM | 2.0 mM Quinone Substrate[3] |
| Scan Rate (v) | 10 - 1000 mV/s | 50 mV/s[3], 100 mV/s[9][21] |
| Working Electrode | Glassy Carbon, Platinum, Gold | Gold Working Electrode[3] |
| Reference Electrode | Ag/Ag⁺ (0.01 M AgNO₃) | Ag/Ag⁺ in Acetonitrile[10] |
| Counter Electrode | Platinum Wire or Gauze | Platinum Wire[2] |
| Potential Window (vs. Fc/Fc⁺) | Approx. -2.5 V to +2.5 V | Acetonitrile[5] |
Visualization
Experimental Workflow
Caption: Workflow for Cyclic Voltammetry with TBAP.
Electrochemical Cell Setup
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. sfu.ca [sfu.ca]
- 3. aa6kj.hopto.org [aa6kj.hopto.org]
- 4. researchgate.net [researchgate.net]
- 5. kubiak.ucsd.edu [kubiak.ucsd.edu]
- 6. epublications.marquette.edu [epublications.marquette.edu]
- 7. noel-cyclic-voltametric-one.tripod.com [noel-cyclic-voltametric-one.tripod.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. ossila.com [ossila.com]
- 11. Non-Aqueous Reference Electrode Overview | Pine Research Instrumentation [pineresearch.com]
- 12. support/reference-electrode/nonaqueous | ALS,the electrochemical company [als-japan.com]
- 13. sop4cv.com [sop4cv.com]
- 14. sciencegears.com.au [sciencegears.com.au]
- 15. Auxiliary electrode - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. ossila.com [ossila.com]
- 18. Reference electrode - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: Tetrabutylammonium Perchlorate in Non-Aqueous Battery Research
For Researchers, Scientists, and Drug Development Professionals
Tetrabutylammonium perchlorate (B79767) (TBAP) is a quaternary ammonium (B1175870) salt widely employed as a supporting electrolyte in non-aqueous electrochemistry, particularly in the field of battery research. Its advantageous properties, including high ionic conductivity, a wide electrochemical stability window, and good solubility in common organic solvents, make it a valuable tool for investigating the electrochemical behavior of new electrode materials and electrolyte formulations.[1] This document provides detailed application notes and experimental protocols for the use of TBAP in non-aqueous battery research.
Physicochemical Properties and Performance Data
TBAP serves as a crucial component in non-aqueous electrolytes, facilitating ion transport between the anode and cathode. Its performance is highly dependent on the solvent used. Below is a summary of key quantitative data for TBAP in various organic solvents commonly used in battery research.
| Property | Acetonitrile (B52724) (ACN) | Propylene Carbonate (PC) | Dimethylformamide (DMF) |
| Ionic Conductivity (0.1 M TBAP at 25°C) | ~7.6 mS/cm | Data not available | Data not available |
| Electrochemical Stability Window (ESW) | Wide | Wide | Wide |
| Solubility | Good | Good | Good |
Experimental Protocols
Detailed methodologies for key electrochemical experiments utilizing TBAP as a supporting electrolyte are provided below.
This protocol outlines the preparation of a standard electrolyte solution for use in various electrochemical tests.
Materials:
-
Tetrabutylammonium perchlorate (TBAP), electrochemical grade (≥99.0%)
-
Acetonitrile (ACN), anhydrous (≤50 ppm H₂O)
-
Volumetric flask (e.g., 50 mL or 100 mL)
-
Analytical balance
-
Spatula and weighing paper
-
Magnetic stirrer and stir bar
-
Glovebox with an inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
Environment: Perform all steps inside a glovebox with low moisture and oxygen levels to prevent contamination of the non-aqueous electrolyte.
-
Weighing TBAP: Accurately weigh the required amount of TBAP using an analytical balance. For a 0.1 M solution in 50 mL of ACN, you will need:
-
Mass (g) = 0.1 mol/L * 0.050 L * 341.91 g/mol = 1.70955 g
-
-
Dissolution: Transfer the weighed TBAP into the volumetric flask.
-
Adding Solvent: Add a small amount of anhydrous acetonitrile to the flask and swirl gently to dissolve the TBAP. A magnetic stirrer can be used to aid dissolution.
-
Final Volume: Once the TBAP is fully dissolved, carefully add anhydrous acetonitrile to the calibration mark of the volumetric flask.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Store the electrolyte solution in a tightly sealed container inside the glovebox to prevent moisture absorption.
Cyclic voltammetry is a fundamental technique to study the redox behavior of electrode materials.
Equipment:
-
Potentiostat
-
Three-electrode electrochemical cell
-
Working Electrode (WE): The material to be tested (e.g., a glassy carbon electrode coated with the active material).
-
Counter Electrode (CE): A platinum wire or mesh.
-
Reference Electrode (RE): A non-aqueous reference electrode (e.g., Ag/Ag⁺). A silver wire can be used as a pseudo-reference electrode.
-
Electrolyte solution: 0.1 M TBAP in an appropriate anhydrous organic solvent.
Procedure:
-
Cell Assembly: Assemble the three-electrode cell inside a glovebox. Place the prepared electrolyte solution in the cell.
-
Electrode Immersion: Immerse the working, counter, and reference electrodes in the electrolyte solution, ensuring the electrodes are not in contact with each other.
-
Instrument Connection: Connect the electrodes to the potentiostat.
-
Parameter Setup: Set the parameters on the potentiostat software:
-
Potential Range: Define the starting and ending potentials based on the expected redox activity of the material.
-
Scan Rate: Start with a typical scan rate, for example, 50 mV/s.
-
Number of Cycles: Typically 3-5 cycles are sufficient to observe stable voltammograms.
-
-
Blank Scan: It is good practice to run a CV of the electrolyte solution without the active material to identify any background peaks.
-
Data Acquisition: Start the experiment and record the cyclic voltammogram.
-
Data Analysis: Analyze the resulting plot of current vs. potential to identify redox peaks, determine peak potentials, and assess the reversibility of the electrochemical processes.
The ESW defines the potential range over which the electrolyte remains stable without significant oxidation or reduction.
Equipment:
-
Potentiostat
-
Three-electrode electrochemical cell
-
Working Electrode (WE): An inert electrode such as glassy carbon or platinum.
-
Counter Electrode (CE): A platinum wire or mesh.
-
Reference Electrode (RE): A non-aqueous reference electrode (e.g., Ag/Ag⁺).
-
Electrolyte solution: 0.1 M TBAP in the desired anhydrous organic solvent.
Procedure:
-
Cell Setup: Assemble the three-electrode cell with the electrolyte solution in a glovebox.
-
Instrument Connection: Connect the electrodes to the potentiostat.
-
Anodic Scan:
-
Set the LSV parameters to scan from the open-circuit potential (OCP) to a high positive potential (e.g., 6 V vs. Li/Li⁺).
-
Use a slow scan rate, typically 1-5 mV/s, to approximate steady-state conditions.
-
Define a cutoff current density (e.g., 0.1 mA/cm²) to determine the anodic stability limit.
-
Run the scan and record the potential at which the current density exceeds the cutoff value. This is the anodic stability limit.
-
-
Cathodic Scan:
-
Using a fresh electrolyte and clean electrodes, set the LSV parameters to scan from the OCP to a low negative potential (e.g., -1 V vs. Li/Li⁺).
-
Use the same slow scan rate and cutoff current density.
-
Run the scan and record the potential at which the current density exceeds the cutoff value in the negative direction. This is the cathodic stability limit.
-
-
ESW Calculation: The electrochemical stability window is the difference between the anodic and cathodic stability limits.
Visualizations
The following diagrams illustrate key workflows and concepts in non-aqueous battery research using TBAP.
References
Application Notes and Protocols for Tetrabutylammonium Perchlorate Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and safety information for the preparation and handling of tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) solutions. TBAP is a quaternary ammonium (B1175870) salt widely utilized as a supporting electrolyte in electrochemical applications due to its high solubility in organic solvents and a wide electrochemical window.[1][2][3] It also finds use in organic synthesis as a phase-transfer catalyst.[2][4]
Data Presentation
Table 1: Solubility of Tetrabutylammonium Perchlorate (TBAP)
| Solvent | Solubility | Observations |
| Acetonitrile (B52724) | 0.1 g/mL | Clear, colorless solution[4] |
| Methanol | 0.1 g/mL | Clear, colorless solution |
| Dimethyl sulfoxide (B87167) (DMSO) | 100 mg/mL (292.47 mM) | Ultrasonic assistance may be needed; hygroscopic[1] |
| Ethanol | Soluble | [4] |
| Water | Very slightly soluble | [4] |
| Corn Oil | ≥ 2.5 mg/mL (7.31 mM) | Clear solution[1] |
Experimental Protocols
Protocol 1: Preparation of 0.1 M this compound in Acetonitrile
This protocol details the preparation of a 0.1 M TBAP solution in acetonitrile (ACN), a common supporting electrolyte for electrochemical studies.[5]
Materials:
-
This compound (TBAP), ≥99.0% purity
-
Acetonitrile (ACN), anhydrous/dried
-
Analytical balance
-
Weighing paper
-
Spatula
-
50 mL Beaker
-
Glass stirring rod
-
50 mL Volumetric flask
-
Pipette
-
Light-shielding glass bottle for storage
Procedure:
-
Weighing TBAP: Using an analytical balance, accurately weigh out 1.71 g of this compound onto a piece of weighing paper.[5]
-
Initial Dissolution: Transfer the weighed TBAP from the weighing paper into a 50 mL beaker. Add a small amount of acetonitrile to the beaker to dissolve the TBAP. Stir with a glass rod to aid dissolution.[5]
-
Transfer to Volumetric Flask: Carefully transfer the dissolved TBAP solution from the beaker into a 50 mL volumetric flask. Use a glass rod to guide the liquid and prevent spillage.[5]
-
Rinsing: Rinse the beaker with a small amount of fresh acetonitrile and transfer the rinsing solution into the volumetric flask. Repeat this step several times to ensure all the TBAP is transferred.[5]
-
Final Dilution: Using a pipette, add acetonitrile to the volumetric flask until the bottom of the meniscus reaches the 50 mL calibration mark.[5]
-
Homogenization: Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed and homogeneous.
-
Storage: Transfer the prepared 0.1 M TBAP/ACN solution into a light-shielded glass bottle for storage. It is recommended to store the solution in a cool, dark place for a duration of up to approximately one month.[5]
Safety Precautions
This compound is a strong oxidizer and requires careful handling to prevent accidents.[4] Contact with combustible materials may cause a fire.[4] It is also important to avoid contact with skin and eyes, as it can cause irritation.[6][7][8][9]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a full face shield.[6][10]
-
Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat or chemical apron.[7][10]
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a particulate dust filter respirator should be worn.[6][10]
Handling and Storage:
-
Handle in a well-ventilated area and minimize dust generation.[7][10]
-
Keep away from heat, sparks, open flames, and other ignition sources.[9][10]
-
Store in a tightly closed container in a cool, dry, well-ventilated area away from combustible materials and strong reducing agents.[4][10]
-
Avoid physical damage to containers.[6]
-
Do not eat, drink, or smoke when handling this chemical.[6]
-
Wash hands thoroughly with soap and water after handling.[6]
Spill and Waste Disposal:
-
Minor Spills: Clean up spills immediately.[6] Avoid generating dust.[10] Contain the spill with inert materials like sand or earth.[6] Do not use organic absorbents such as sawdust or paper.[6] Collect the spilled material into a labeled container for disposal.[6]
-
Waste Disposal: All waste must be handled in accordance with local, state, and federal regulations.[6]
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8][10]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs.[8][10]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[7][8]
-
Ingestion: Do NOT induce vomiting. Seek medical attention.[8][10]
Visualizations
Caption: Experimental workflow for preparing a 0.1 M TBAP solution.
Caption: Key safety precautions for handling this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 1923-70-2 [chemicalbook.com]
- 5. biologic.net [biologic.net]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. Page loading... [wap.guidechem.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Tetrabutylammonium Perchlorate (TBAP) in the Study of Redox Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabutylammonium (B224687) perchlorate (B79767) (TBAP), a quaternary ammonium (B1175870) salt, is a widely utilized supporting electrolyte in non-aqueous electrochemistry. Its primary role is to provide conductivity to the organic solvent medium while remaining electrochemically inert over a wide potential range. This property makes it an indispensable tool for investigating the redox behavior of a vast array of organic and inorganic compounds, including those of significant interest in drug discovery and development. These application notes provide an overview of the key applications of TBAP in the study of redox reactions, with a focus on methodologies relevant to researchers in academia and the pharmaceutical industry. Detailed experimental protocols and data are presented to facilitate the practical application of these techniques.
Core Applications of TBAP in Redox Studies
Tetrabutylammonium perchlorate is the electrolyte of choice for numerous electrochemical techniques due to its excellent solubility in common organic solvents, wide electrochemical window, and the inert nature of its constituent ions, the tetrabutylammonium cation ([N(C₄H₉)₄]⁺) and the perchlorate anion (ClO₄⁻).
Key application areas include:
-
Cyclic Voltammetry (CV): To determine the redox potentials, reversibility of electron transfer, and reaction mechanisms of electroactive species.
-
Spectroelectrochemistry: To couple electrochemical perturbations with spectroscopic measurements (UV-Vis, IR, etc.) for the simultaneous characterization of redox states.
-
Electrochemical Synthesis: To facilitate the controlled oxidation or reduction of organic molecules, including the synthesis of drug metabolites.[1][2][3][4][5]
-
Drug-DNA Interaction Studies: To probe the binding mechanisms of potential drug candidates with DNA through monitoring changes in the electrochemical signals of either the drug or DNA bases.[6][7][8][9]
-
High-Throughput Screening: To enable the rapid electrochemical screening of compound libraries for desired redox properties.[10][11][12][13]
Data Presentation: Physicochemical and Electrochemical Properties
The selection of an appropriate solvent and supporting electrolyte is critical for any electrochemical study. The following tables summarize key quantitative data for TBAP in commonly used organic solvents.
Table 1: Electrochemical Window of 0.1 M TBAP in Various Solvents
| Solvent | Working Electrode | Reference Electrode | Anodic Limit (V) | Cathodic Limit (V) | Potential Window (V) |
| Acetonitrile (B52724) (ACN) | Glassy Carbon | Ag/Ag⁺ | ~ +2.5 | ~ -2.9 | ~ 5.4 |
| Acetonitrile (ACN) | Platinum | Ag/AgCl | - | -1.9 | - |
| Dimethylformamide (DMF) | Glassy Carbon | Ag/Ag⁺ | ~ +1.8 | ~ -2.8 | ~ 4.6 |
| Dichloromethane (DCM) | Platinum | Ag/AgCl | ~ +1.8 | ~ -1.7 | ~ 3.5 |
Note: The electrochemical window is dependent on the purity of the solvent and electrolyte, the electrode material, and the scan rate. The values presented are approximate and should be determined experimentally for a specific system.
Table 2: Molar Conductivity of TBAP in Organic Solvents at 25°C
| Solvent | Molar Conductivity (Λm) at 0.1 M (S·cm²/mol) |
| Acetonitrile (ACN) | ~ 130-160 |
| Propylene Carbonate (PC) | ~ 25-30 |
| Dimethylformamide (DMF) | ~ 70-80 |
Table 3: Redox Potential of Ferrocene (Fc/Fc⁺) in 0.1 M TBAP/Acetonitrile
| Working Electrode | Reference Electrode | E½ (V) vs. Reference |
| Glassy Carbon | SCE | +0.403[14] |
| Platinum | Ag/Ag⁺ | Calibrated internally |
Note: Ferrocene is often used as an internal standard to calibrate the reference electrode potential in non-aqueous electrochemistry.
Experimental Protocols
The following protocols provide detailed methodologies for common experiments utilizing TBAP in the study of redox reactions.
Protocol 1: Preparation of 0.1 M TBAP in Acetonitrile for Cyclic Voltammetry
Materials:
-
This compound (TBAP), electrochemical grade (≥99.0%)
-
Acetonitrile (ACN), HPLC or anhydrous grade
-
Volumetric flask (e.g., 50 mL or 100 mL)
-
Analytical balance
-
Spatula and weighing paper
-
Inert gas (Argon or Nitrogen) for degassing
Procedure:
-
Drying of TBAP: Dry the required amount of TBAP in a vacuum oven at a temperature below its melting point (244-246 °C) for several hours to remove any residual water.
-
Weighing TBAP: In a dry environment (e.g., a glovebox or under a stream of inert gas), accurately weigh out the required mass of TBAP. To prepare 50 mL of a 0.1 M solution, you will need 1.7095 g of TBAP (Molar Mass = 341.91 g/mol ).
-
Dissolution: Transfer the weighed TBAP to the volumetric flask. Add a portion of the acetonitrile to the flask and swirl gently to dissolve the salt.
-
Final Volume Adjustment: Once the TBAP is fully dissolved, carefully add acetonitrile to the calibration mark of the volumetric flask.
-
Homogenization: Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Degassing: Before use in an electrochemical experiment, degas the electrolyte solution by bubbling with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.
Protocol 2: Cyclic Voltammetry of a Redox-Active Drug Candidate
Objective: To determine the redox potential and electrochemical reversibility of a drug candidate.
Apparatus:
-
Potentiostat
-
Electrochemical cell
-
Working Electrode (e.g., Glassy Carbon or Platinum)
-
Reference Electrode (e.g., Ag/Ag⁺ in 0.01 M AgNO₃ + 0.1 M TBAP/ACN)
-
Counter Electrode (e.g., Platinum wire)
-
Inert gas supply
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina (B75360) slurry on a polishing pad, followed by rinsing with deionized water and the solvent to be used (acetonitrile).
-
Cell Assembly: Assemble the three-electrode cell. The reference electrode should be placed in close proximity to the working electrode to minimize iR drop.
-
Blank Voltammogram: Add the 0.1 M TBAP/ACN electrolyte solution to the cell and run a cyclic voltammogram over the desired potential range to ensure the absence of impurities and to determine the solvent window.
-
Analyte Addition: Add the drug candidate to the electrolyte solution to achieve the desired concentration (typically 1-5 mM).
-
Degassing: De-gas the solution with an inert gas for 5-10 minutes. Maintain an inert atmosphere over the solution throughout the experiment.
-
Data Acquisition:
-
Set the initial and vertex potentials based on the expected redox activity of the compound.
-
Set the scan rate (e.g., 100 mV/s).
-
Initiate the scan and record the cyclic voltammogram.
-
-
Data Analysis:
-
Determine the anodic (Epa) and cathodic (Epc) peak potentials.
-
Calculate the half-wave potential (E½) as (Epa + Epc) / 2.
-
Determine the peak current ratio (Ipa/Ipc). A ratio close to 1 indicates a chemically reversible process.
-
Protocol 3: Spectroelectrochemical Analysis of a Redox Reaction
Objective: To obtain simultaneous electrochemical and spectroscopic data for the identification of intermediates and products of a redox reaction.
Apparatus:
-
Potentiostat
-
Spectrometer (e.g., UV-Vis)
-
Optically transparent thin-layer electrochemical (OTTLE) cell or a reflection setup
-
Light source and detector
-
Standard three-electrode system compatible with the spectroelectrochemical cell
Procedure:
-
Solution Preparation: Prepare the 0.1 M TBAP electrolyte solution containing the analyte of interest as described in Protocol 1.
-
Cell Assembly: Assemble the spectroelectrochemical cell according to the manufacturer's instructions. Ensure the optical path is clear and properly aligned.
-
Background Spectrum: Record a background spectrum of the electrolyte solution at the initial potential where no faradaic reaction occurs.
-
Electrochemical Perturbation: Apply a potential step or a potential scan to initiate the redox reaction.
-
Simultaneous Data Acquisition: Concurrently record the electrochemical data (current vs. potential or time) and the spectroscopic data (absorbance vs. wavelength) as a function of the applied potential or time.
-
Data Analysis: Correlate the changes in the absorption spectra with the electrochemical events to identify the species generated at different potentials.
Mandatory Visualizations
Diagram 1: General Workflow for Cyclic Voltammetry
Caption: A typical workflow for a cyclic voltammetry experiment.
Diagram 2: Logical Relationship in Drug-DNA Interaction Study using CV
Caption: Probing drug-DNA interactions with cyclic voltammetry.
Conclusion
This compound is a versatile and reliable supporting electrolyte for the study of redox reactions in non-aqueous media. Its wide electrochemical window and chemical inertness make it suitable for a broad range of applications, from fundamental mechanistic studies to the characterization of novel drug candidates. The protocols and data provided in these application notes serve as a starting point for researchers to design and execute robust electrochemical experiments. By carefully controlling experimental conditions and utilizing the appropriate analytical techniques, valuable insights into the redox properties of molecules can be obtained, thereby accelerating research and development in chemistry and the pharmaceutical sciences.
References
- 1. Green electrosynthesis of drug metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green electrosynthesis of drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparative Microfluidic Electrosynthesis of Drug Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrochemistry Paves the Way: Sustainable Synthesis Method Reveals N-Hydroxy Modifications for Pharmaceuticals - Closing knowledge gaps - new findings on heterocycles [chemeurope.com]
- 5. researchgate.net [researchgate.net]
- 6. Cyclic Voltammetric DNA Binding Investigations on Some Anticancer Potential Metal Complexes: a Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Drug-DNA interactions and their study by UV-Visible, fluorescence spectroscopies and cyclic voltametry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What Can Electrochemical Methods Offer in Determining DNA–Drug Interactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-throughput synthesis and screening of platinum drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-throughput screening of drug leads | Science in the Classroom [scienceintheclassroom.org]
- 12. A high throughput drug screening assay to identify compounds that promote oligodendrocyte differentiation using acutely dissociated and purified oligodendrocyte precursor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Removal of Tetrabutylammonium Perchlorate from Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter challenges with the removal of tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) from their reaction mixtures. TBAP is a common supporting electrolyte in electrochemistry and other organic reactions, and its removal is a critical step in product purification.
Troubleshooting Guides
This section addresses specific issues that may arise during the removal of TBAP and provides targeted solutions.
Issue 1: Product is a polar compound, leading to loss during aqueous workup.
Symptom: Low yield of the desired product after performing a standard liquid-liquid extraction with an aqueous phase to remove the highly water-soluble TBAP.
Cause: Polar products can have significant solubility in the aqueous phase, leading to their loss along with the TBAP during extraction.
Solutions:
-
Avoid Aqueous Workup: For highly polar products, it is advisable to avoid aqueous extraction methods altogether.
-
Ion-Exchange Resin (Non-Aqueous): A highly effective non-aqueous workup involves the use of a sulfonic acid resin, such as DOWEX® 50WX8, in the presence of a mild base like calcium carbonate. The tetrabutylammonium cation is sequestered by the resin, and the perchlorate anion can be removed as a calcium salt.
-
Solid-Phase Extraction (SPE): For certain classes of polar compounds, such as nucleosides, solid-phase extraction using a C8 cartridge can be an effective alternative. The polar product is often retained on the stationary phase while the TBAP is washed away with a suitable solvent system.[1]
Issue 2: Tetrabutylammonium perchlorate co-elutes with the product during silica (B1680970) gel chromatography.
Symptom: The purified product fractions are contaminated with TBAP, as confirmed by analytical techniques like NMR spectroscopy.
Cause: TBAP can exhibit some solubility in common organic eluents used for column chromatography and may have a similar retention factor (Rf) to the desired polar product on silica gel.
Solutions:
-
Pre-Chromatography Removal: It is highly recommended to remove the bulk of the TBAP before attempting chromatographic purification. Employ one of the methods described in this guide (precipitation, liquid-liquid extraction, ion-exchange, or SPE) prior to loading the crude product onto a silica gel column.
-
Alternative Stationary Phases: If co-elution remains an issue, consider using a different stationary phase for chromatography. Reversed-phase (C18) or Hydrophilic Interaction Chromatography (HILIC) may offer different selectivity and allow for the separation of your product from residual TBAP.
Frequently Asked Questions (FAQs)
Q1: What is the simplest method to remove this compound?
The simplest method depends on the properties of your desired product. If your product is non-polar and insoluble in non-polar solvents in which TBAP is also insoluble (like diethyl ether), precipitation of TBAP can be a straightforward approach.[2] For non-polar products soluble in organic solvents, a simple aqueous wash (liquid-liquid extraction) is often sufficient.
Q2: My product is sensitive to acidic conditions. Can I still use an ion-exchange resin?
Yes, the use of a strong acid cation exchange resin like DOWEX® 50WX8 is typically performed in the presence of a mild base such as calcium carbonate. This base neutralizes the acid generated during the ion exchange process, protecting acid-sensitive functional groups in your product.
Q3: How can I remove TBAP if my product is also a quaternary ammonium (B1175870) salt?
This is a challenging separation. One potential strategy is to exploit differences in solubility between your product and TBAP in various solvent systems for selective precipitation or extraction. Another advanced approach could be the use of size-exclusion chromatography if there is a significant size difference between your product and TBAP.
Q4: Are there alternative supporting electrolytes that are easier to remove?
The choice of electrolyte depends on the specific requirements of your reaction (e.g., electrochemical window, solubility). However, if feasible, consider electrolytes that are more readily removed. For example, ammonium salts with smaller, more volatile cations might be removable under high vacuum. Alternatively, electrolytes with different solubility profiles could simplify the workup.
Data Presentation: Comparison of Removal Methods
| Method | Principle | Advantages | Disadvantages | Typical Product Recovery | Purity of Final Product |
| Precipitation/ Recrystallization | Exploits the low solubility of TBAP in certain organic solvents (e.g., diethyl ether). | Simple, fast, and can be highly effective if there is a large solubility difference. | Product may co-precipitate; requires the product to be soluble in the chosen solvent. | Variable, depends on product solubility. | Can be very high if co-precipitation is avoided. |
| Liquid-Liquid Extraction | Partitions TBAP into an immiscible liquid phase (typically aqueous). | Effective for non-polar products; can handle large scales. | Not suitable for polar products that are water-soluble; can lead to emulsion formation. | High for non-polar products. | Good, but may leave trace amounts of TBAP. |
| Ion-Exchange Resin | The tetrabutylammonium cation is captured by a solid-phase resin. | Excellent for polar, acid-sensitive products; avoids aqueous workup. | Requires the use of solid reagents that need to be filtered off. | Generally high (>90%). | Very high, often removes TBAP to below detection limits. |
| Solid-Phase Extraction (SPE) | Differential retention of the product and TBAP on a solid support. | Can be highly selective; amenable to automation. | Requires method development to find the right sorbent and solvent system. | Good to high, depending on the method. | High, can be very effective for specific compound classes. |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their size. | A gentle method that can separate compounds with significant size differences. | Not suitable for molecules of similar size; can be time-consuming and require specialized equipment. | High. | High, if there is a sufficient size difference. |
Experimental Protocols
Protocol 1: Removal of TBAP using Ion-Exchange Resin (Non-Aqueous Workup)
This protocol is adapted from a method for removing tetrabutylammonium fluoride (B91410) (TBAF) and is effective for the removal of the tetrabutylammonium cation.
Materials:
-
Crude reaction mixture containing the product and TBAP.
-
DOWEX® 50WX8 ion-exchange resin (H+ form, 200-400 mesh).
-
Calcium carbonate (CaCO₃), powdered.
-
Methanol (B129727) (MeOH).
-
Anhydrous solvent for dissolving the crude mixture (e.g., Tetrahydrofuran - THF).
-
Celite®.
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a minimal amount of a suitable anhydrous solvent (e.g., THF).
-
Addition of Reagents: To the stirred solution, add calcium carbonate (approximately 5 equivalents relative to the TBAP) followed by DOWEX® 50WX8 resin (a significant excess by weight, e.g., 5-10 times the mass of the crude material).
-
Solvent Addition and Stirring: Add methanol to the suspension (a volume roughly double that of the initial solvent). Stir the mixture vigorously at room temperature for at least one hour.
-
Filtration: Prepare a filtration setup with a fritted funnel containing a pad of Celite®. Wet the Celite® pad with methanol.
-
Filter the Mixture: Filter the reaction suspension through the Celite® pad.
-
Washing: Wash the resin and Celite® cake thoroughly with additional methanol to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings. Remove the solvent under reduced pressure to yield the crude product, which should be substantially free of tetrabutylammonium salts.
-
Further Purification: If necessary, the product can be further purified by silica gel chromatography.
Protocol 2: Removal of TBAP by Precipitation
This protocol is suitable for non-polar products that are soluble in a solvent in which TBAP is insoluble.
Materials:
-
Crude reaction mixture.
-
A solvent in which the product is soluble but TBAP is not (e.g., diethyl ether).
-
An anti-solvent in which the product is insoluble but helps to precipitate TBAP (e.g., hexane), if necessary.
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Precipitation: Slowly add an excess of a solvent in which TBAP is known to be insoluble, such as diethyl ether, to the stirred solution.[2] The TBAP should precipitate out as a solid. If precipitation is incomplete, the addition of a non-polar anti-solvent like hexane (B92381) can be beneficial.
-
Cooling: Cool the mixture in an ice bath or refrigerator to maximize the precipitation of TBAP.
-
Filtration: Filter the mixture to collect the precipitated TBAP, retaining the filtrate which contains the desired product.
-
Washing: Wash the collected solid with a small amount of the cold precipitation solvent to recover any occluded product.
-
Concentration: Combine the filtrate and the washings and remove the solvent under reduced pressure to obtain the crude product.
Mandatory Visualizations
Workflow for Selecting a TBAP Removal Method
Caption: A decision tree to guide the selection of an appropriate method for the removal of TBAP.
Signaling Pathway for Ion-Exchange Resin Removal of Tetrabutylammonium Cation
Caption: Mechanism of tetrabutylammonium cation removal using a sulfonic acid ion-exchange resin.
References
Technical Support Center: Purification of Tetrabutylammonium Perchlorate (TBAP) for Electrochemical Use
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) for sensitive electrochemical applications. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification process.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Spurious peaks in the blank cyclic voltammogram (CV). [1] | 1. Presence of electroactive impurities in the TBAP. 2. Residual organic solvent from the purification process. 3. Reaction of TBAP with the solvent (e.g., DMF).[1] 4. Contamination from the electrochemical cell or electrodes. | 1. Purify the TBAP by recrystallization. 2. Ensure the purified TBAP is thoroughly dried under vacuum. 3. Consider using a different, more inert solvent. 4. Thoroughly clean the electrochemical cell and polish the electrodes before use. |
| Reduced electrochemical window. | 1. Presence of water in the electrolyte.[2][3] 2. Other protic impurities. | 1. Dry the purified TBAP rigorously under vacuum. 2. Use anhydrous solvents for preparing the electrolyte solution. 3. Store the purified TBAP and electrolyte solution in a desiccator or glovebox. |
| Poorly formed or very fine crystals during recrystallization. | 1. Crystallization occurred too quickly (e.g., rapid cooling). 2. Insufficient solvent to dissolve the TBAP completely. | 1. Allow the saturated solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath. 2. Ensure all the TBAP is dissolved in the minimum amount of hot solvent before cooling. |
| Low recovery yield after recrystallization. | 1. Too much solvent was used, leaving a significant amount of TBAP dissolved in the mother liquor. 2. Premature crystallization during hot filtration. | 1. Use the minimum amount of hot solvent necessary to fully dissolve the TBAP. 2. Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. |
| Oily precipitate instead of crystals. | 1. Presence of significant impurities that inhibit crystallization. 2. Solvent and anti-solvent mixture is not optimal. | 1. Perform a preliminary purification step, such as washing with a non-polar solvent to remove organic residues. 2. Adjust the solvent system; for instance, after dissolving in a good solvent, add a miscible anti-solvent dropwise until turbidity is observed, then heat to redissolve and cool slowly. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial tetrabutylammonium perchlorate (TBAP)?
A1: Commercial TBAP may contain several impurities that can interfere with electrochemical measurements. These include:
-
Water: Even small amounts of water can significantly reduce the electrochemical window of the electrolyte.[2][3]
-
Other Halide Ions: Ions such as bromide (from the synthesis of the tetrabutylammonium cation) can be electroactive and give rise to spurious peaks.
-
Organic Residues: Solvents and unreacted starting materials from the manufacturing process can be present and may be electroactive.
-
Other Tetrabutylammonium Salts: The presence of other salts with different anions can affect the overall properties of the electrolyte.
Q2: Why is it crucial to use highly pure TBAP for electrochemical studies?
Q3: What is the most common method for purifying TBAP?
A3: The most widely used and effective method for purifying TBAP is recrystallization.[4] Recrystallization from a suitable solvent, such as ethanol (B145695), can effectively remove most common impurities.[4]
Q4: How can I verify the purity of my TBAP after purification?
A4: Several methods can be used to assess the purity of the recrystallized TBAP:
-
Melting Point Determination: Highly pure TBAP has a sharp melting point. A broad melting range or a melting point that is lower than the literature value indicates the presence of impurities. The reported melting point for pure TBAP is in the range of 211-215 °C.[5][6]
-
Spectroscopy (FTIR and NMR): Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the characteristic peaks of TBAP and to detect the presence of impurities. For instance, a broad peak in the FTIR spectrum around 3500 cm⁻¹ would indicate the presence of water.
-
Electrochemical Characterization: The most direct way to assess the suitability of the purified TBAP for electrochemical use is to run a blank cyclic voltammogram (CV) in the intended solvent system. A wide, flat, and featureless CV indicates a high level of purity.
Q5: What are the key safety precautions when working with TBAP?
A5: this compound is a strong oxidizing agent, and contact with combustible materials may cause a fire. It is important to handle it with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid heating the solid material, and keep it away from combustible materials, strong reducing agents, and strong acids.[5][7] Always consult the Safety Data Sheet (SDS) before handling.
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Melting Point | 211-215 °C | [5][6] |
| Solubility | Soluble in acetonitrile (B52724) and ethanol. Very slightly soluble in water. | [5][7][8] |
| Appearance | White crystalline powder | [5] |
Experimental Protocol: Recrystallization of TBAP
This protocol describes a standard procedure for the purification of this compound by recrystallization from ethanol.
Materials:
-
This compound (commercial grade)
-
Absolute Ethanol (ACS grade or higher)
-
Deionized water
-
Beakers
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Buchner funnel and filter paper
-
Vacuum flask
-
Vacuum oven
-
Desiccator
Procedure:
-
Dissolution: In a beaker, add the commercial TBAP. While stirring, slowly add the minimum amount of hot absolute ethanol required to completely dissolve the salt. The solution should be heated gently on a hot plate (do not boil).
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration using a pre-heated Buchner funnel to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the beaker with a watch glass and allow the solution to cool slowly to room temperature. To maximize the yield, you can then place the beaker in an ice bath for about 30 minutes to an hour to induce further crystallization.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold absolute ethanol to remove any remaining mother liquor.
-
Drying: Dry the purified crystals thoroughly to remove any residual solvent. This is a critical step. Place the crystals in a vacuum oven at room temperature over a desiccant such as phosphorus pentoxide (P₂O₅) for at least 24 hours.[5]
-
Storage: Store the dry, purified TBAP in a tightly sealed container inside a desiccator to prevent moisture absorption.
Purification and Verification Workflow
Caption: Workflow for the purification and verification of TBAP.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. This compound CAS#: 1923-70-2 [m.chemicalbook.com]
- 6. 過塩素酸テトラブチルアンモニウム for electrochemical analysis, ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound [chembk.com]
- 8. echemi.com [echemi.com]
Technical Support Center: Minimizing Water Content in Tetrabutylammonium Perchlorate (TBAP)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the water content of tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) for moisture-sensitive experiments.
Frequently Asked Questions (FAQs)
Q1: Is tetrabutylammonium perchlorate (TBAP) hygroscopic?
A1: There is some conflicting information regarding the hygroscopicity of TBAP. Some sources describe it as a white hygroscopic crystalline powder, while others suggest it is not hygroscopic.[1][2][3][4] Given this discrepancy, it is best practice to assume TBAP is hygroscopic and take appropriate precautions to minimize water absorption during handling and storage.
Q2: What is the maximum temperature at which I can safely dry TBAP?
A2: Thermal analysis has shown that the decomposition temperature of tetrabutylammonium salts generally exceeds 300°C.[3] Experiments on TBAP have been conducted at temperatures up to 240°C to avoid decomposition.[3] Therefore, drying in a vacuum oven at temperatures well below 240°C is considered safe.
Q3: How can I determine the water content of my TBAP sample?
A3: The most accurate method for determining trace amounts of water in a sample is Karl Fischer titration.[5][6] This technique is specific to water and can be used for both solids and liquids.
Q4: How should I store TBAP to prevent water absorption?
A4: TBAP should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[2][7] Storing it in a desiccator over a suitable drying agent, such as phosphorus pentoxide (P₂O₅), is also recommended, especially after drying.
Q5: Can I use recrystallization to remove water from TBAP?
A5: Yes, recrystallization is an effective method for purifying TBAP and can help in removing water and other impurities. Following recrystallization, the purified crystals must be thoroughly dried.
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Karl Fischer Titration Results
Symptoms:
-
Varying water content readings for the same batch of TBAP.
-
Difficulty reaching a stable endpoint during titration.
-
Results that are unexpectedly high or low.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Interference from the sample matrix | Quaternary ammonium (B1175870) salts can sometimes interfere with the Karl Fischer reaction. Ensure your Karl Fischer titrator and reagents are suitable for this class of compounds. If issues persist, consider using a Karl Fischer oven to vaporize the water from the sample into the titration cell, which can minimize matrix effects. |
| Ambient moisture contamination | The Karl Fischer apparatus is highly sensitive to atmospheric moisture. Ensure all seals on your titration vessel are secure. Work quickly when introducing the sample to the cell. It is also beneficial to perform the analysis in a low-humidity environment or a glove box. |
| Incorrect sample handling | If your TBAP is hygroscopic, it can absorb moisture from the air between weighing and introduction into the titrator. Prepare your sample in a dry environment (e.g., a glove box) if possible. |
| Reagent degradation | Karl Fischer reagents degrade over time, especially when exposed to moisture. Use fresh reagents and standardize them regularly with a certified water standard. |
Issue 2: TBAP Still Contains Residual Water After Drying
Symptoms:
-
Karl Fischer titration indicates a water content higher than the required limit for your experiment.
-
Poor performance in moisture-sensitive applications, such as certain electrochemical measurements.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Ineffective drying method | The chosen drying method may not be sufficient. For stringent requirements, vacuum drying at an elevated temperature is generally more effective than drying at room temperature or in a standard desiccator. |
| Insufficient drying time | The sample may not have been dried for a long enough duration. For vacuum oven drying, a minimum of 24 hours is often recommended. |
| Re-absorption of moisture after drying | Anhydrous TBAP is prone to re-absorbing moisture from the atmosphere. Once dried, the compound should be immediately transferred to a desiccator or a glove box and stored under an inert atmosphere if possible. |
| Inaccurate water content measurement | The perceived high water content may be due to issues with the Karl Fischer titration itself. Refer to the troubleshooting guide for Karl Fischer titration to rule out analytical errors. |
Data Presentation
Table 1: Summary of Drying Methods for this compound
| Drying Method | Typical Conditions | Expected Outcome | Notes |
| Vacuum Desiccator | Room temperature over a desiccant (e.g., P₂O₅) for ≥ 24 hours. | Good for removing surface moisture. May not be sufficient for very low water content requirements. | A common and straightforward method for routine drying. |
| Vacuum Oven | Elevated temperature (e.g., 80-120°C) under vacuum for ≥ 24 hours. | More effective at removing tightly bound water. Can achieve lower residual water content. | Ensure the temperature is well below the decomposition point of TBAP (>300°C). |
| Recrystallization followed by Vacuum Drying | Recrystallization from a suitable solvent, followed by vacuum drying (e.g., at room temperature over P₂O₅ for 24 hours). | Provides the highest purity and lowest water content by removing both water and other soluble impurities. | This is the most rigorous method for preparing highly pure, anhydrous TBAP. |
Experimental Protocols
Protocol 1: Recrystallization and Drying of this compound
This protocol is adapted from established purification methods for TBAP.[2]
Objective: To purify and dry TBAP to minimize water content.
Materials:
-
This compound (TBAP)
-
Anhydrous ethanol (B145695)
-
Anhydrous ethyl acetate (B1210297)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Vacuum desiccator
-
Phosphorus pentoxide (P₂O₅)
-
Heating mantle or hot plate with stirrer
-
Round bottom flask
-
Condenser
Procedure:
-
Dissolution: In a round bottom flask, dissolve the TBAP in a minimal amount of hot anhydrous ethanol.
-
Precipitation: While the ethanol solution is still warm, slowly add anhydrous ethyl acetate until the solution becomes cloudy, indicating the onset of precipitation.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold, anhydrous ethyl acetate to remove any remaining impurities.
-
Drying: Place the purified crystals in a vacuum desiccator containing a fresh bed of phosphorus pentoxide (P₂O₅). Apply vacuum and dry the crystals for at least 24 hours at room temperature.
-
Storage: Once dry, transfer the anhydrous TBAP to a tightly sealed container and store it inside a desiccator or a glove box.
Protocol 2: Water Content Determination by Karl Fischer Titration
This protocol provides a general guideline. Specific parameters should be optimized for your instrument and sample.
Objective: To accurately quantify the water content in a TBAP sample.
Apparatus:
-
Karl Fischer Titrator (volumetric or coulometric)
Procedure:
-
Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This includes filling the reservoirs with fresh, appropriate Karl Fischer reagents and conditioning the titration cell to a low, stable drift.
-
Titer Determination: Accurately determine the titer of the Karl Fischer reagent using a certified water standard. Perform this in triplicate to ensure accuracy and precision.
-
Sample Preparation: In a dry environment (ideally a glove box), accurately weigh a suitable amount of the dried TBAP sample. The sample size will depend on the expected water content and the type of titrator being used.
-
Sample Analysis: Quickly and carefully introduce the weighed TBAP sample into the conditioned titration vessel.
-
Titration: Start the titration and allow it to proceed to the endpoint. Record the amount of water detected.
-
Calculation: The instrument's software will typically calculate the water content in ppm or percentage based on the sample weight and the volume of titrant used.
-
Replicate Analysis: For best results, analyze at least three separate samples from the same batch of dried TBAP.
Visualizations
Caption: Troubleshooting workflow for obtaining anhydrous TBAP.
Caption: Core principles for maintaining anhydrous TBAP.
References
- 1. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dtsc.ca.gov [dtsc.ca.gov]
- 5. news-medical.net [news-medical.net]
- 6. Rethinking Karl Fischer Titration: How Smarter Algorithms Tackle Complex Water Determinations | Separation Science [sepscience.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting noisy cyclic voltammograms with tetrabutylammonium perchlorate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with noisy cyclic voltammograms, particularly when using tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) as the supporting electrolyte.
Troubleshooting Guide
My cyclic voltammogram is noisy. What are the common causes and how can I fix them?
Noisy cyclic voltammograms can arise from a variety of sources, ranging from environmental interference to issues with your electrochemical cell components. Below is a systematic guide to help you identify and resolve the source of the noise.
1. Environmental and Instrumental Issues
-
Electromagnetic Interference: Nearby electronic equipment, power lines, and radio frequencies can introduce noise.[1][2]
-
Solution: Use a Faraday cage to shield your electrochemical setup. Ensure all equipment is properly grounded.
-
-
Mechanical Vibrations: Vibrations from machinery or even foot traffic can disturb the electrode-solution interface.[1][3][4]
-
Solution: Place your setup on an anti-vibration table and in a location with minimal traffic.
-
-
Incorrect Potentiostat Settings: An inappropriate current range can lead to a flatlining or noisy signal.[5]
2. Electrochemical Cell and Connections
-
Poor Electrical Connections: Loose or corroded clips and cables are a primary source of noise.[3][6][7][8]
-
Solution: Check all connections between the potentiostat and the electrodes. Ensure the alligator clips are clean and securely attached. Polishing the connection points with sandpaper can help ensure good contact.[7]
-
-
Reference Electrode Problems: A faulty reference electrode is a frequent culprit for noisy or distorted voltammograms.[3][9]
-
Clogged Frit: The porous frit can become blocked, leading to high impedance.[9][10] Solution: Clean or replace the frit.
-
Air Bubbles: Bubbles in the reference electrode or on the frit can disrupt the ionic pathway.[9][10] Solution: Gently tap the electrode to dislodge bubbles.
-
Incorrect Filling Solution: Ensure the filling solution is correctly prepared and free of contaminants.
-
-
Working Electrode Surface: A dirty or improperly polished working electrode can lead to non-reproducible and noisy results.[3][11]
-
Solution: Polish the working electrode surface according to established procedures before each experiment. A common method involves polishing with alumina (B75360) slurry on a polishing pad in a figure-8 motion.[12]
-
3. Solution and Reagent Purity
-
Contaminated Supporting Electrolyte (TBAP): Impurities in the tetrabutylammonium perchlorate can introduce unwanted redox peaks and noise.[3][13] TBAP is also hygroscopic and can absorb water, which can interfere with the experiment.[12]
-
Solution: Use high-purity, electrochemistry-grade TBAP. Dry the TBAP in a vacuum oven before use.[12] Consider recrystallizing the TBAP if purity is a major concern.
-
-
Solvent Impurities: The solvent, often acetonitrile (B52724) or dichloromethane, must be of high purity and anhydrous for non-aqueous electrochemistry.[12]
-
Dissolved Oxygen: Oxygen is electroactive and can introduce significant interference, particularly in the negative potential region.[12][14]
-
Solution: De-gas your electrolyte solution by bubbling a high-purity inert gas (argon or nitrogen) through it for at least 10-15 minutes before running the experiment. Maintain an inert atmosphere over the solution during the measurement.[14]
-
Frequently Asked Questions (FAQs)
Q1: Why is my baseline sloped or exhibiting hysteresis?
A sloped baseline can be caused by high resistance in the cell, often due to a problematic reference electrode.[9] Hysteresis, a difference between the forward and backward scans, is often due to charging currents at the electrode-solution interface.[9] This can be minimized by decreasing the scan rate, increasing the analyte concentration, or using a smaller surface area working electrode.[9]
Q2: I see unexpected peaks in my blank voltammogram with only TBAP and solvent. What could be the cause?
Unexpected peaks in a blank scan are typically due to impurities in either the supporting electrolyte (TBAP) or the solvent.[13] Water and oxygen are common culprits. Ensure your TBAP is dry and your solvent is anhydrous and de-gassed.[12] Some organic solvents can also have impurities like acrylonitrile (B1666552) in acetonitrile that are electroactive.[15]
Q3: How can I confirm my reference electrode is working correctly?
You can test your reference electrode by running a voltammogram of a well-known redox couple, such as ferrocene/ferrocenium, which has a stable and predictable redox potential. If the peak potentials are significantly shifted, your reference electrode may have issues. Another quick check is to use the reference electrode as a quasi-reference electrode; if a reasonable response is obtained, the issue might be a blocked frit or poor contact with the solution.[9]
Q4: Can the concentration of TBAP affect the noise level?
Yes, the concentration of the supporting electrolyte is crucial. A standard concentration is 0.1 M, which is generally sufficient to minimize the solution resistance.[12] A concentration that is too low will lead to high solution resistance (high impedance), which can increase noise and distort the voltammogram.[10]
Experimental Protocols
Protocol 1: Preparation of 0.1 M TBAP in Acetonitrile (ACN) Electrolyte Solution
This protocol describes the preparation of a standard supporting electrolyte solution for non-aqueous cyclic voltammetry.
Materials:
-
This compound (TBAP), electrochemistry grade
-
Acetonitrile (ACN), anhydrous or HPLC grade
-
Volumetric flask (e.g., 50 mL)
-
Analytical balance
-
Spatula and weighing paper
-
Beaker
-
Glass rod
Procedure:
-
Drying TBAP: Dry the required amount of TBAP in a vacuum oven at a temperature below its decomposition point (e.g., 80-100°C) for several hours to overnight to remove any absorbed water.[12]
-
Weighing TBAP: In a low-humidity environment (e.g., a glovebox or under a flow of inert gas), accurately weigh out the amount of TBAP needed for a 0.1 M solution. For 50 mL of 0.1 M solution, you will need:
-
Dissolving TBAP: Transfer the weighed TBAP to a clean, dry beaker. Add a small amount of anhydrous acetonitrile and stir with a glass rod until the solid is fully dissolved.[16][17]
-
Final Preparation: Carefully transfer the dissolved solution to a 50 mL volumetric flask. Rinse the beaker with small portions of acetonitrile and add the rinsings to the flask to ensure all the TBAP is transferred.[16][17]
-
Dilution to Volume: Add anhydrous acetonitrile to the volumetric flask until the meniscus reaches the calibration mark.[16][17]
-
Mixing and Storage: Stopper the flask and invert it several times to ensure the solution is homogeneous. Store the solution in a tightly sealed container, preferably in a desiccator or glovebox, to prevent moisture absorption.
Protocol 2: Purification of TBAP by Recrystallization
If you suspect your TBAP has significant impurities, recrystallization can be an effective purification method.
Materials:
-
This compound (TBAP)
-
Ethanol
-
Deionized water
-
Beakers
-
Hot plate with stirring capability
-
Buchner funnel and filter paper
-
Vacuum flask
-
Vacuum oven
Procedure:
-
Dissolution: In a beaker, dissolve the impure TBAP in a minimal amount of a hot ethanol/water mixture (e.g., 3:1 v/v).[18]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Collection of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold deionized water to remove soluble impurities.[18]
-
Drying: Dry the purified crystals thoroughly in a vacuum oven at 80-100°C for at least 24-48 hours.[12][18]
-
Storage: Store the purified, dry TBAP in a desiccator or an inert atmosphere glovebox.
Quantitative Data Summary
| Parameter | Typical Value/Range | Potential Impact on CV | Source |
| Supporting Electrolyte Concentration | 0.1 M | Sufficient concentration is needed to minimize solution resistance. | [12] |
| Analyte Concentration | 0.001 M to 0.005 M | Higher concentration generally improves the signal-to-noise ratio. | [12] |
| Scan Rate | 25 - 200 mV/s | High scan rates can increase charging current and noise.[6][7][19] | [19] |
| TBAP Drying Temperature | 150°C (in vacuum) | Essential for removing hygroscopic water which can cause interference. | [12] |
Diagrams
Caption: Troubleshooting workflow for a noisy cyclic voltammogram.
References
- 1. electrochemistrystore.com [electrochemistrystore.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Trouble shooting cyclic voltammetry | Zimmer & Peacock AS [zimmerpeacock.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ossila.com [ossila.com]
- 10. pineresearch.com [pineresearch.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. kubiak.ucsd.edu [kubiak.ucsd.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. products/ren/non-aqueous | ALS,the electrochemical company [als-japan.com]
- 17. biologic.net [biologic.net]
- 18. basinc.com [basinc.com]
- 19. benchchem.com [benchchem.com]
Optimizing the concentration of tetrabutylammonium perchlorate for conductivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) for conductivity in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of TBAP as a supporting electrolyte.
Issue 1: Low or Unstable Conductivity Reading
Question: My conductivity reading is much lower than expected, or the reading is fluctuating significantly. What are the possible causes and how can I fix it?
Answer:
Low or unstable conductivity can stem from several factors, from solution preparation to equipment issues. Follow these steps to diagnose and resolve the problem:
-
Verify TBAP Concentration and Dissolution:
-
Ensure that the correct mass of TBAP was used to prepare the solution.
-
Confirm that the TBAP has fully dissolved in the solvent. Gentle heating or sonication may be required, especially for higher concentrations.
-
-
Check Solvent Purity:
-
The presence of impurities, particularly water, in organic solvents can significantly affect conductivity.[1] Use high-purity, anhydrous solvents appropriate for electrochemical applications.
-
Ensure solvents have been properly stored to prevent water absorption.
-
-
Inspect the Conductivity Probe and Equipment:
-
Ensure the conductivity probe is clean. Rinse with deionized water and then the solvent being used before measurement.
-
Calibrate the conductivity meter using a standard solution.
-
Check for air bubbles on the electrode surface, as this will lead to erroneous readings.
-
-
Assess Temperature:
-
Conductivity is temperature-dependent. Ensure your solution has reached thermal equilibrium and that the temperature is stable and recorded.
-
Issue 2: Distorted or Unclear Peaks in Cyclic Voltammetry (CV)
Question: I am using TBAP as a supporting electrolyte in my cyclic voltammetry experiment, but my voltammogram shows distorted, broad, or shifted peaks. What could be the issue?
Answer:
Distortions in a cyclic voltammogram are often related to solution resistance or issues with the reference electrode. A common concentration for supporting electrolytes like TBAP is 0.1 M, which is generally sufficient to minimize solution resistance.[2]
-
High Ohmic Drop (Solution Resistance): If the concentration of TBAP is too low, the resistance of the solution will be high, leading to a distortion and separation of the anodic and cathodic peaks. A telltale sign of significant ohmic drop is an increased peak-to-peak separation for a known reversible redox event. Increasing the TBAP concentration (e.g., to 0.1 M or higher) can help mitigate this.
-
Reference Electrode Issues: A faulty or improperly placed reference electrode can cause significant peak shifting.
-
Ensure the reference electrode is placed close to the working electrode.
-
Check for a blocked frit or air bubbles in the reference electrode.
-
-
Analyte Adsorption: The compound of interest may be adsorbing to the surface of the working electrode. To check for this, after recording a voltammogram, rinse the working electrode and place it in a solution containing only the electrolyte. If electrochemical features are still present, this indicates strong adsorption.
Issue 3: Unexpected Redox Peaks or High Background Current
Question: My CV shows redox peaks that are not from my analyte, or the background current is excessively high. Could this be related to the TBAP?
Answer:
While TBAP is generally electrochemically inert over a wide potential window, impurities or degradation can lead to unwanted electrochemical signals.
-
Purity of TBAP: Use high-purity TBAP (≥99.0%). Impurities in the supporting electrolyte can be electroactive, leading to spurious peaks.
-
Solvent and Electrolyte Stability: Ensure that the potential window of your experiment is within the electrochemical stability window of your solvent and TBAP. Exceeding this window can cause the solvent or electrolyte to decompose, resulting in a large background current.
-
Presence of Oxygen: Dissolved oxygen is a common electroactive impurity. Deaerate the solution by bubbling a high-purity inert gas (e.g., argon or nitrogen) through it for at least 15 minutes before the experiment.
-
Water Contamination: Water can act as an impurity and may be electroactive, especially in non-aqueous solvents. Use anhydrous solvents and dry the TBAP before use if necessary.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of TBAP for electrochemical experiments?
A1: The most commonly used concentration of TBAP as a supporting electrolyte in electrochemical research is 0.1 M . This concentration is generally sufficient to minimize the solution resistance (ohmic drop) without significantly increasing the viscosity of the solution. However, the optimal concentration can depend on the specific solvent and experimental requirements. For highly resistive solvents, a higher concentration (e.g., 0.5 M) may be necessary.
Q2: How does the concentration of TBAP affect the conductivity of the solution?
A2: The specific conductance of an electrolyte solution generally increases with concentration as the number of ions per unit volume increases. However, at very high concentrations, the conductivity may plateau or even decrease due to factors like increased viscosity and ion pairing, which hinder the mobility of the ions.
Q3: In which solvents is TBAP soluble?
A3: Tetrabutylammonium perchlorate is soluble in a variety of polar organic solvents commonly used in electrochemistry, including:
-
Dichloromethane
-
Dimethylformamide (DMF)
-
Acetone
-
Pyridine
Q4: Are there any safety concerns with using TBAP?
A4: Perchlorate salts can be explosive under certain conditions, particularly when in contact with strong reducing agents or when subjected to heat and shock. It is important to handle TBAP with care and consult the safety data sheet (SDS) before use.
Q5: How should I prepare a TBAP electrolyte solution?
A5: To prepare a 0.1 M TBAP solution in acetonitrile, for example, you would dissolve approximately 3.42 g of TBAP in 100 mL of anhydrous acetonitrile. Ensure the TBAP is completely dissolved. For rigorous electrochemical studies, it is recommended to use a volumetric flask for accurate concentration and to prepare the solution in an inert atmosphere (e.g., a glovebox) to minimize contamination with water and oxygen.
Data Presentation
Table 1: General Relationship between Concentration and Conductivity
| Concentration | Number of Ions | Ionic Interactions | Viscosity | Overall Conductivity |
| Low | Low | Low | Low | Increases with concentration |
| Optimal | Moderate | Moderate | Moderate | Reaches a maximum |
| High | High | High (Ion Pairing) | High | May decrease |
This table illustrates the general trend. Actual values are solvent and temperature-dependent.
Experimental Protocols
Protocol 1: Preparation of a 0.1 M TBAP in Acetonitrile Electrolyte Solution
Materials:
-
This compound (TBAP), electrochemical grade (≥99.0%)
-
Anhydrous acetonitrile (ACN)
-
100 mL volumetric flask
-
Analytical balance
-
Spatula and weighing paper
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Drying (Optional but Recommended): Dry the TBAP in a vacuum oven at a moderate temperature (e.g., 60-80 °C) for several hours to remove any residual moisture.
-
Weighing: Accurately weigh out 3.419 g of TBAP using an analytical balance.
-
Dissolving: Transfer the weighed TBAP to the 100 mL volumetric flask. Add approximately 50-60 mL of anhydrous acetonitrile to the flask.
-
Mixing: Gently swirl the flask or use a magnetic stirrer to dissolve the TBAP completely.
-
Diluting to Volume: Once the TBAP is fully dissolved, carefully add more anhydrous acetonitrile to the flask until the bottom of the meniscus reaches the 100 mL mark.
-
Final Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Store the electrolyte solution in a sealed container under an inert atmosphere to prevent contamination.
Protocol 2: General Procedure for Conductivity Measurement
Equipment:
-
Conductivity meter with a temperature sensor
-
Conductivity probe
-
Standard potassium chloride (KCl) solution for calibration
-
Beakers
-
Deionized water and the solvent of interest for rinsing
Procedure:
-
Calibration: Calibrate the conductivity meter according to the manufacturer's instructions using a standard KCl solution of known conductivity.
-
Probe Cleaning: Rinse the conductivity probe thoroughly with deionized water, followed by the solvent you will be using for your measurement to remove any impurities.
-
Sample Measurement:
-
Immerse the probe into the TBAP solution to be measured, ensuring the electrodes are fully submerged.
-
Gently agitate the probe to remove any air bubbles.
-
Allow the reading to stabilize. This may take a few moments as the probe equilibrates with the sample temperature.
-
Record the conductivity and the temperature.
-
-
Cleaning Between Samples: Rinse the probe with the solvent between measurements of different concentrations to prevent cross-contamination.
Visualizations
Caption: Workflow for preparing TBAP solutions and measuring conductivity.
Caption: Logical steps for troubleshooting distorted cyclic voltammograms.
References
Technical Support Center: Tetrabutylammonium Perchlorate (TBAP) in Analysis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interferences of tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) in your analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is tetrabutylammonium perchlorate (TBAP) and why is it used in my experiments?
A1: this compound (C₁₆H₃₆ClNO₄) is a quaternary ammonium (B1175870) salt. It is commonly used as a supporting electrolyte in non-aqueous electrochemistry due to its good solubility in organic solvents and a wide electrochemical window.[1][2] It is also utilized as a phase transfer catalyst in organic synthesis.[1]
Q2: What are the general properties of TBAP I should be aware of?
A2: TBAP is a white, crystalline solid that is soluble in organic solvents like acetonitrile (B52724) and ethanol (B145695), but only slightly soluble in water.[3] It is hygroscopic and a strong oxidizer, so it should be handled with care and stored away from combustible materials.[3] For high-precision electrochemical experiments, purification by recrystallization and drying under vacuum may be necessary to remove impurities.[3]
Q3: Can TBAP itself be electrochemically active?
A3: Yes, under certain conditions, the tetrabutylammonium (TBA⁺) cation can be reduced at very negative potentials. This reduction can lead to the cleavage of a carbon-nitrogen bond, forming tributylamine (B1682462) and a butyl radical.[4] This reactivity is important to consider when performing experiments at the negative end of the solvent's potential window.
Troubleshooting Guides
Electrochemical Analysis (e.g., Cyclic Voltammetry)
Problem 1: I see an unexpected peak in my blank cyclic voltammogram (CV) when using TBAP in dichloromethane (B109758).
-
Question: I'm running a blank CV with 0.1 M TBAP in dichloromethane and see a small wave around -1.2 V. Is this normal?[5]
-
Answer: This is a common issue that can arise from several sources:
-
Impurities in TBAP: Commercial TBAP can contain impurities that are electrochemically active. Purification of the TBAP by recrystallization may be necessary.
-
Impurities in the Solvent: Trace amounts of water or other impurities in the dichloromethane can react at the electrode surface. Ensure you are using high-purity, dry solvent.
-
Oxygen: Dissolved oxygen can be reduced and give rise to peaks in the negative potential region. Ensure your solution is thoroughly deoxygenated by purging with an inert gas (e.g., argon or nitrogen) before and during the experiment.
-
Electrode Reactions: If using a carbon-based working electrode, intercalation of perchlorate ions might occur.[[“]] With a platinum electrode, surface oxides or adsorbed species could be undergoing redox reactions.
-
-
Troubleshooting Workflow:
Troubleshooting unexpected peaks in blank CVs with TBAP.
Problem 2: My analyte's peak potential or current changes when using TBAP.
-
Question: Why are the redox potentials of my analyte shifting, or the peak currents changing, in the presence of TBAP?
-
Answer: The TBA⁺ cation can sometimes interact with analytes or the electrode surface.
-
Ion Pairing: The large TBA⁺ cation can form ion pairs with charged analytes, which can alter their effective size and solvation, thereby shifting their redox potentials.
-
Surface Adsorption: TBA⁺ can adsorb onto the electrode surface, forming a film that may either block access of the analyte to the electrode (decreasing current) or alter the kinetics of the electron transfer process (shifting potentials).[7]
-
-
Quantitative Effects of Tetrabutylammonium Salts on Redox Potentials: The following table provides an example from the literature of how the presence of different tetrabutylammonium salts can affect the reaction rate constants of an iron porphyrin complex.
| Supporting Electrolyte (0.10 M in DMF) | Rate Constant (k) for reaction with Fe(TPP)²⁻ |
| Tetramethylammonium Perchlorate (TMAP) | Very slow / No reaction |
| Tetraethylammonium Perchlorate (TEAP) | Slower than TBAP |
| This compound (TBAP) | 0.13 M⁻¹s⁻¹ (at room temp) |
Data adapted from a study on the reduction of tetraalkylammonium perchlorate by Fe(TPP).[8]
Chromatography (e.g., HPLC)
Problem 1: I'm having trouble with peak shape and retention time when using tetrabutylammonium salts as an ion-pairing reagent.
-
Question: My peaks are tailing and the retention times are drifting when using a TBA salt in my mobile phase. What can I do?
-
Answer: Tetrabutylammonium salts are used as ion-pairing reagents in reversed-phase HPLC to improve the retention and peak shape of acidic analytes. However, they can cause issues if not used correctly.
-
Long Equilibration Times: Ion-pairing reagents require a long time to equilibrate with the stationary phase. Inadequate equilibration will lead to drifting retention times.
-
Concentration Effects: The concentration of the ion-pairing reagent is critical. Too low a concentration may not be effective, while too high a concentration can lead to changes in the stationary phase and potential signal suppression in LC-MS.
-
Memory Effects: TBA⁺ can be difficult to wash out of the column and HPLC system, leading to interference in subsequent analyses. It is highly recommended to dedicate a column specifically for ion-pairing methods.[2]
-
-
Experimental Protocol: General Guidance for Using TBA⁺ as an Ion-Pairing Reagent
-
Preparation: Prepare the mobile phase with the desired concentration of the TBA salt (e.g., tetrabutylammonium phosphate (B84403) or sulfate (B86663) are often used in HPLC). Ensure the salt is fully dissolved and the mobile phase is degassed.
-
Equilibration: Equilibrate the column with the ion-pairing mobile phase for an extended period (e.g., 30-60 minutes or longer) until a stable baseline is achieved.
-
Sample Injection: Dissolve the sample in the mobile phase whenever possible to avoid peak shape distortion.
-
Washing: After the analysis, flush the system and column thoroughly with a mobile phase that does not contain the ion-pairing reagent. A sequence of water, then methanol (B129727) or acetonitrile is often effective. However, complete removal can be difficult.
-
Problem 2: How can I remove TBAP from my sample after a reaction?
-
Question: I used TBAP as an electrolyte in an electrochemical synthesis and now I can't get rid of it. Column chromatography is tedious. Are there other methods?
-
Answer: Removing TBAP post-reaction can be challenging due to its solubility in many organic solvents. Here are a few strategies:
-
Precipitation: TBAP is insoluble in diethyl ether. If your product is soluble in ether, you can dissolve the crude product in a minimal amount of a different solvent (like dichloromethane) and then add a large volume of cold diethyl ether to precipitate the TBAP.
-
Liquid-Liquid Extraction: Partitioning between two immiscible organic solvents can be effective. For example, if your product is nonpolar, you could partition between a polar solvent like acetonitrile or methanol (where TBAP is soluble) and a nonpolar solvent like heptane (B126788) or toluene (B28343) (where your product would preferentially dissolve).[1][3]
-
Aqueous Wash: While TBAP is only slightly soluble in water, repeated washes with brine might help to remove it, especially if your product has very low water solubility.
-
-
Protocol for TBAP Removal by Solvent Partitioning:
-
After the reaction, remove the volatile reaction solvents (e.g., acetonitrile, methanol) in vacuo.
-
Redissolve the residue in a suitable nonpolar solvent in which your product is soluble (e.g., toluene, ethyl acetate, or dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a polar solvent in which TBAP is soluble but your product is not (e.g., a mixture of acetonitrile and water, or methanol).
-
Shake vigorously and allow the layers to separate.
-
Collect the organic layer containing your product.
-
Repeat the extraction of the organic layer with the polar solvent mixture 2-3 times.
-
Combine the organic layers, dry with a drying agent (e.g., MgSO₄), filter, and evaporate the solvent.
-
Analyze the product for residual TBAP using a suitable method (e.g., NMR).
-
Mass Spectrometry (e.g., ESI-MS)
Problem: I am observing unexpected adducts in my mass spectrum that I suspect are from TBAP.
-
Question: What are the common adducts of TBAP in ESI-MS and how can I minimize them?
-
Answer: In electrospray ionization mass spectrometry (ESI-MS), both the tetrabutylammonium cation (TBA⁺, C₁₆H₃₆N⁺) and the perchlorate anion (ClO₄⁻) can form adducts with your analyte or appear as background ions.
-
Commonly Observed Ions and Adducts:
| Ion/Adduct | Formula | Approximate m/z (Positive Mode) | Approximate m/z (Negative Mode) |
| Tetrabutylammonium | [C₁₆H₃₆N]⁺ | 242.3 | - |
| Analyte + TBA | [M + C₁₆H₃₆N]⁺ | M + 242.3 | - |
| Perchlorate | [ClO₄]⁻ | - | 99.0 (³⁵Cl), 101.0 (³⁷Cl) |
| Analyte + Perchlorate | [M + ClO₄]⁻ | - | M + 99.0 / 101.0 |
-
Mitigation Strategy:
-
Reduce TBAP Concentration: If TBAP is a contaminant from a previous step, improve the purification of your sample. Methods described in the chromatography section can be applied.
-
Optimize MS Parameters: Adjusting source parameters like capillary voltage and fragmentation settings can sometimes favor the formation of the desired analyte ion ([M+H]⁺ or [M-H]⁻) over adducts.
-
Use Additives: In positive ion mode, adding a small amount of an acid like formic acid to the mobile phase can promote protonation ([M+H]⁺) and reduce the formation of other adducts. In negative ion mode, a weak base like ammonia (B1221849) can be used.
-
Chromatographic Separation: Ensure that your analyte is well-separated from the bulk of the TBAP during the LC run.
-
-
Logical Diagram for Mass Spectrometry Troubleshooting:
UV-Vis Spectroscopy
Problem: My baseline is noisy or I see unexpected absorbance when TBAP is present.
-
Question: Can TBAP interfere with UV-Vis measurements?
-
Answer: Pure TBAP itself does not have strong chromophores in the standard UV-Vis range (200-800 nm). However, interference can occur due to:
-
Impurities: Commercial grade TBAP may contain organic impurities that do absorb in the UV range. Using high-purity or recrystallized TBAP can mitigate this.
-
Light Scattering: If the TBAP is not fully dissolved or if it precipitates out of solution, the suspended particles can scatter light, leading to a high and unstable baseline. Ensure the TBAP is fully dissolved in the chosen solvent.
-
Interaction with Analyte: In some specific cases, the perchlorate anion can interact with certain molecules, like metalloporphyrins, causing shifts in their absorption spectra. [9]This is an analyte-specific interaction rather than a general interference.
-
-
Troubleshooting Steps:
-
Run a UV-Vis spectrum of the TBAP solution in your solvent without the analyte to obtain a background spectrum.
-
If significant absorbance is observed, consider purifying the TBAP or using a different batch.
-
Ensure complete dissolution of TBAP in the solvent by gentle warming or sonication, if appropriate.
-
Always use a background-subtracted spectrum for your analysis.
-
This guide is intended for informational purposes and should be used in conjunction with standard laboratory safety practices and a thorough review of the relevant scientific literature.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [sciex.com]
- 3. ossila.com [ossila.com]
- 4. Tetrabutylammonium HPLC analysis: shortcomings in the Ph. Eur. method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. consensus.app [consensus.app]
- 7. support.waters.com [support.waters.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Tetrabutylammonium Perchlorate (TBAP) in Electrochemical Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) as a supporting electrolyte in electrochemical experiments.
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments in a direct question-and-answer format.
Issue 1: Anomalous Peaks in the Cyclic Voltammogram of a Blank Solution
-
Question: I am running a cyclic voltammogram (CV) of my electrolyte solution (TBAP in acetonitrile (B52724) or DMF) before adding my analyte, and I am observing unexpected redox peaks. What could be the cause?
-
Answer: Unwanted peaks in a blank CV can arise from several sources. Contaminants are a primary suspect. Trace amounts of water or oxygen in your solvent can lead to reduction or oxidation peaks. It is also possible that the TBAP salt itself contains impurities. Additionally, the electrochemical degradation of TBAP can produce electroactive species. At negative potentials, the tetrabutylammonium (TBA⁺) cation can be reduced, while at positive potentials, the perchlorate (ClO₄⁻) anion can be oxidized, although the latter is generally considered to be quite stable. The electrode material itself can also play a role in catalyzing these degradation reactions.
Issue 2: Changes in the CV Over Multiple Cycles
-
Question: When I run multiple CV cycles of my analyte in a TBAP electrolyte, I notice that the peak currents decrease, and new, small peaks appear. What is happening?
-
Answer: This behavior often indicates either the degradation of your analyte or the breakdown of the supporting electrolyte. The degradation products of TBAP, such as tributylamine (B1682462) from the reduction of the TBA⁺ cation, can adsorb onto the electrode surface. This adsorption can block active sites, leading to a decrease in the peak currents of your analyte. The new peaks you are observing could be the redox signals of these degradation products. It is also possible that the degradation products are reacting with your analyte, leading to a more complex electrochemical response.
Issue 3: Poor Reproducibility of Measurements
-
Question: My electrochemical measurements are not reproducible from one experiment to the next, even though I am using the same conditions. Could the TBAP electrolyte be the cause?
-
Answer: Inconsistent results can certainly be linked to the electrolyte. The stability of TBAP can be influenced by factors such as the purity of the solvent, the cleanliness of the electrodes, and the potential window used. If the extent of TBAP degradation varies between experiments, it will lead to different concentrations of electroactive interfering species and varying degrees of electrode surface modification, resulting in poor reproducibility. Ensure that your solvent is anhydrous, the TBAP is of high purity, and your electrodes are meticulously cleaned before each experiment.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of tetrabutylammonium perchlorate under electrochemical conditions?
A1: The degradation of TBAP involves both the tetrabutylammonium (TBA⁺) cation and the perchlorate (ClO₄⁻) anion.
-
Cathodic Degradation (Reduction of TBA⁺): The TBA⁺ cation can undergo a one-electron reduction, leading to the cleavage of a carbon-nitrogen bond. This reaction produces tributylamine and a butyl radical.[1] The butyl radical is a highly reactive species that can undergo further reactions, such as dimerization to form octane (B31449) or reaction with the solvent.
-
Anodic Degradation (Oxidation of ClO₄⁻): While the perchlorate anion is known for its electrochemical stability, it can be oxidized at very positive potentials. The exact mechanism is complex and can depend on the electrode material and the presence of water. The ultimate oxidation products can include various chlorine oxides and oxygen. However, for most common applications, the anodic limit is determined by the oxidation of the solvent or other species in the solution rather than the perchlorate anion itself.
-
Reductive Degradation of ClO₄⁻: Although thermodynamically powerful oxidizers, perchlorate ions exhibit kinetic stability.[2] However, under certain conditions and on specific electrode materials (like rhodium, platinum, and tin), the electrochemical reduction of perchlorate to chloride has been observed.[2][3] This process is complex and is thought to involve multiple steps with the formation of intermediate chlorine oxyanions.
Q2: What are the typical products of TBAP degradation?
A2: The primary and subsequent degradation products are summarized in the table below.
| Precursor | Initial Degradation Products | Potential Subsequent Products |
| Tetrabutylammonium (TBA⁺) | Tributylamine, Butyl radical | Octane (from butyl radical dimerization), Butanol (if water is present), Products from reaction with solvent |
| Perchlorate (ClO₄⁻) | Chloride (Cl⁻) | Intermediate chlorine oxyanions (e.g., chlorate, chlorite) |
Q3: How can I identify TBAP degradation in my experiments?
A3: Several signs can point to TBAP degradation:
-
Appearance of new peaks in the CV: As mentioned in the troubleshooting section, new, often irreversible, peaks may appear, especially after repeated cycling or when pushing the potential to extreme values.
-
Changes in the background current: An increase in the background current can indicate the presence of electroactive degradation products.
-
Fouling of the electrode surface: A decrease in the current response of a known redox couple (like ferrocene) after using the electrolyte can suggest that the electrode surface has been passivated by adsorbed degradation products.
-
Visible changes in the electrolyte: In severe cases of degradation, the electrolyte solution may become colored or cloudy.
Q4: What experimental conditions can influence the rate of TBAP degradation?
A4: The stability of TBAP is not absolute and can be affected by several experimental parameters:
-
Electrode Material: The choice of working electrode can significantly impact the degradation of TBAP. For instance, the reduction of the TBA⁺ cation has been observed on gold and carbon electrodes.[1] The reduction of perchlorate is known to be catalyzed by noble metals like platinum and rhodium.[3]
-
Solvent: The purity of the solvent is critical. Trace amounts of water can act as a proton source, potentially facilitating degradation reactions. Common solvents like acetonitrile and dimethylformamide (DMF) have different electrochemical windows and may interact differently with the degradation intermediates.
-
Potential Window: Applying potentials close to or exceeding the electrochemical window of the TBAP/solvent system will accelerate degradation.
-
Temperature: Higher temperatures generally increase the rates of all chemical reactions, including the degradation of the electrolyte.
Experimental Protocols
Protocol 1: Cyclic Voltammetry to Assess TBAP Stability
-
Preparation:
-
Prepare a 0.1 M solution of TBAP in the desired high-purity, anhydrous solvent (e.g., acetonitrile or DMF).
-
Assemble a standard three-electrode cell with the working electrode of choice (e.g., glassy carbon, platinum, or gold), a platinum wire counter electrode, and a suitable reference electrode (e.g., Ag/AgCl or a non-aqueous reference like Ag/Ag⁺).
-
Thoroughly polish and clean the working electrode before use.
-
-
Degassing:
-
Purge the electrolyte solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution throughout the experiment.
-
-
Data Acquisition:
-
Perform a cyclic voltammetry scan over a wide potential range. Start with a scan from the open-circuit potential towards the negative limit, then reverse to the positive limit, and finally return to the initial potential.
-
Use a moderate scan rate, for example, 100 mV/s.
-
Record several cycles to observe any changes in the voltammogram.
-
-
Analysis:
-
Examine the voltammogram for any redox peaks in the blank solution. The potential at which a significant increase in current is observed defines the electrochemical window of your system.
-
Compare the voltammograms of the first and subsequent cycles. The appearance of new peaks or a significant change in the background current can indicate electrolyte degradation.
-
Data Presentation
Table 1: Electrochemical Window of 0.1 M TBAP in Different Solvents
| Solvent | Working Electrode | Anodic Limit (V vs. Ag/Ag⁺) | Cathodic Limit (V vs. Ag/Ag⁺) |
| Acetonitrile | Platinum | ~2.5 | ~-2.9 |
| Acetonitrile | Glassy Carbon | ~2.3 | ~-2.7 |
| Dimethylformamide (DMF) | Platinum | ~1.7 | ~-2.8 |
| Dimethylformamide (DMF) | Glassy Carbon | ~1.6 | ~-2.6 |
Note: These values are approximate and can vary depending on the purity of the solvent and electrolyte, the reference electrode used, and the scan rate.
Visualizations
Caption: Electrochemical degradation pathways of this compound.
Caption: Troubleshooting workflow for anomalous cyclic voltammetry results.
References
Validation & Comparative
A Comparative Guide to Tetrabutylammonium Electrolytes: Perchlorate vs. Hexafluorophosphate
For Researchers, Scientists, and Drug Development Professionals
In the realm of electrochemistry and various analytical techniques, the choice of a supporting electrolyte is paramount to achieving accurate and reproducible results. Among the plethora of options, tetrabutylammonium (B224687) (TBA) salts are widely utilized due to their high solubility in organic solvents and wide electrochemical windows. This guide provides an objective comparison of two common TBA-based electrolytes: tetrabutylammonium perchlorate (B79767) (TBAP) and tetrabutylammonium hexafluorophosphate (B91526) (TBAPF6). This comparison is supported by experimental data from various scientific sources to aid researchers in selecting the optimal electrolyte for their specific application.
At a Glance: Key Property Comparison
The following table summarizes the key physicochemical and electrochemical properties of TBAP and TBAPF6, primarily in acetonitrile (B52724), a common solvent for electrochemical studies.
| Property | Tetrabutylammonium Perchlorate (TBAP) | Tetrabutylammonium Hexafluorophosphate (TBAPF6) | Key Considerations |
| Molar Mass ( g/mol ) | 341.91 | 387.43 | Affects solution preparation calculations. |
| Melting Point (°C) | 211 - 215[1] | 244 - 246[2] | TBAPF6 has a higher melting point, suggesting greater thermal stability of the solid. |
| Solubility | Soluble in acetonitrile, ethanol.[3][4] Very slightly soluble in water.[3][4] | Highly soluble in polar organic solvents like acetone (B3395972) and acetonitrile.[2] | Both are well-suited for non-aqueous electrochemistry. |
| Ionic Conductivity in Acetonitrile (S cm²/mol at 298K) | ~160 (estimated from graph)[5] | 145.1 (Limiting molar conductivity) | Both provide good conductivity in acetonitrile. The slightly higher value for TBAP may be advantageous in some applications. |
| Electrochemical Stability Window in Acetonitrile (V vs. Ag/Ag⁺) | Anodic limit: ~2.4 V[6] | Anodic limit: > +3.0 V | TBAPF6 generally offers a wider electrochemical window, particularly towards positive potentials. The perchlorate anion is more susceptible to oxidation. |
| Thermal Decomposition Onset | > 300 °C[7] | Stable up to high temperatures, decomposition of the PF6⁻ anion in LiPF6 starts around 70-107°C[8][9] | Both are thermally stable for most standard electrochemical applications. However, perchlorate salts can be explosive under certain conditions and should be handled with care.[10] |
In-Depth Performance Analysis
Ionic Conductivity
The ionic conductivity of an electrolyte is a critical factor as it directly impacts the ohmic drop (iR drop) in an electrochemical cell, which can distort voltammetric measurements. Both TBAP and TBAPF6 are strong electrolytes in acetonitrile, dissociating into the tetrabutylammonium cation (TBA⁺) and their respective anions (ClO₄⁻ and PF₆⁻).
Studies have shown that the molar conductivity of TBAP in acetonitrile is slightly higher than that of TBAPF6.[5] This can be attributed to the smaller size and potentially higher mobility of the perchlorate anion compared to the hexafluorophosphate anion. For applications where minimizing solution resistance is critical, TBAP might offer a marginal advantage.
Electrochemical Stability Window
The electrochemical stability window (ESW) defines the potential range within which the electrolyte remains electrochemically inert. A wider ESW is generally desirable as it allows for the study of a broader range of redox processes.
In acetonitrile, TBAPF6 typically exhibits a wider anodic (positive) potential window compared to TBAP.[11] The perchlorate anion (ClO₄⁻) is more easily oxidized than the hexafluorophosphate anion (PF₆⁻). The anodic limit for TBAP in acetonitrile is around +2.4 V versus a silver/silver ion reference electrode, beyond which the solvent and/or electrolyte begin to oxidize.[6] In contrast, TBAPF6 is often stable to potentials greater than +3.0 V, making it a more suitable choice for studying highly oxidizing species. The cathodic (negative) limit for both electrolytes is primarily determined by the reduction of the TBA⁺ cation or the solvent itself.
Solubility and Solvent Compatibility
Both TBAP and TBAPF6 are highly soluble in a wide range of polar organic solvents, including acetonitrile, dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[1][2][3][4] This high solubility allows for the preparation of concentrated electrolyte solutions, which is often necessary to ensure sufficient conductivity. Both salts are generally considered insoluble in non-polar solvents like hexane (B92381) and are only very slightly soluble in water.[3][4]
Thermal Stability and Safety Considerations
Thermogravimetric analysis (TGA) has shown that TBAP is thermally stable up to temperatures exceeding 300°C.[7] While specific TGA data for TBAPF6 is less commonly reported, its high melting point of 244-246°C suggests good thermal stability.[2]
A crucial point of distinction lies in the safety profile of the anions. Perchlorate salts are well-known to be potent oxidizing agents and can form explosive mixtures with organic compounds, especially upon heating or shock.[10] Therefore, handling TBAP requires stringent safety precautions. The hexafluorophosphate anion is generally considered to be more benign in this regard, although it can hydrolyze in the presence of moisture to form corrosive hydrofluoric acid (HF).[10]
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for the replication and verification of the presented data.
Protocol 1: Determination of Molar Conductivity
This protocol outlines the procedure for measuring the molar conductivity of an electrolyte solution.
Methodology:
-
Solution Preparation:
-
Purify the chosen solvent (e.g., acetonitrile) by distillation over a suitable drying agent (e.g., calcium hydride) to remove water and other impurities.
-
Dry the electrolyte salt (TBAP or TBAPF6) under vacuum at an elevated temperature (e.g., 80-100°C) for several hours to remove any absorbed water.
-
Prepare a stock solution of the electrolyte in the purified solvent with a precisely known concentration (e.g., 0.1 M).
-
Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 0.05 M, 0.01 M, 0.005 M, 0.001 M).
-
-
Conductivity Measurement:
-
Use a calibrated conductivity meter with a temperature-controlled cell.
-
Calibrate the conductivity cell using standard aqueous potassium chloride (KCl) solutions of known conductivity.
-
Rinse the conductivity cell thoroughly with the purified solvent and measure its conductivity.
-
Rinse the cell with a small amount of the most dilute electrolyte solution before filling it and measuring its conductivity.
-
Repeat the measurement for each of the prepared electrolyte solutions, proceeding from the most dilute to the most concentrated.
-
-
Data Analysis:
-
Subtract the conductivity of the pure solvent from the measured conductivity of each electrolyte solution to obtain the specific conductance of the electrolyte.
-
Calculate the molar conductivity (Λ) for each concentration using the formula: Λ = (1000 * κ) / c, where κ is the specific conductance and c is the molar concentration.
-
Plot the molar conductivity (Λ) against the square root of the concentration (√c).
-
For strong electrolytes, the data should follow the Kohlrausch law (Λ = Λ₀ - K√c). Extrapolate the linear portion of the plot to zero concentration to determine the limiting molar conductivity (Λ₀).
-
Protocol 2: Determination of the Electrochemical Stability Window
This protocol describes the use of cyclic voltammetry to determine the potential range over which the electrolyte is stable.
Methodology:
-
Electrochemical Cell Setup:
-
Assemble a standard three-electrode electrochemical cell. A glassy carbon or platinum electrode is typically used as the working electrode, a platinum wire or mesh as the counter electrode, and a silver/silver ion (Ag/Ag⁺) or saturated calomel (B162337) electrode (SCE) as the reference electrode.
-
Prepare the electrolyte solution by dissolving the chosen salt (TBAP or TBAPF6) in the desired solvent (e.g., acetonitrile) to a typical concentration of 0.1 M.
-
Degas the solution for at least 15-20 minutes by bubbling a high-purity inert gas (e.g., argon or nitrogen) through it to remove dissolved oxygen.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to a potentiostat.
-
Set the parameters for the cyclic voltammetry experiment, including the initial and final potentials and the scan rate (a typical scan rate is 100 mV/s).
-
To determine the anodic (positive) limit, start the potential scan from the open-circuit potential in the positive direction until a sharp, irreversible increase in current is observed. This indicates the oxidation of the solvent or electrolyte.
-
To determine the cathodic (negative) limit, start the potential scan from the open-circuit potential in the negative direction until a sharp, irreversible increase in current is observed, indicating the reduction of the solvent, electrolyte cation, or trace impurities.
-
-
Data Analysis:
-
Plot the resulting current versus the applied potential to obtain the cyclic voltammogram.
-
The electrochemical stability window is the potential range between the onset of the sharp anodic and cathodic currents.
-
Conclusion and Recommendations
Both this compound (TBAP) and tetrabutylammonium hexafluorophosphate (TBAPF6) are excellent supporting electrolytes for a wide range of non-aqueous electrochemical applications. The choice between them often depends on the specific requirements of the experiment.
-
Choose TBAPF6 when:
-
A wide anodic potential window is required for studying highly oxidizing species.
-
Enhanced safety is a primary concern, as the hexafluorophosphate anion is less prone to explosive decomposition than the perchlorate anion.
-
-
Choose TBAP when:
-
Maximizing ionic conductivity is a priority, although the difference is often marginal.
-
The electrochemical window provided by the perchlorate anion is sufficient for the intended application.
-
Strict safety protocols for handling perchlorates are in place.
-
Ultimately, for many standard electrochemical studies in common organic solvents, both electrolytes will perform adequately. However, for research pushing the boundaries of electrochemical potentials or where safety is of the utmost importance, TBAPF6 is generally the more versatile and recommended choice. Researchers should always consult the relevant safety data sheets and exercise appropriate caution when handling these and any other chemical reagents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Tetrabutylammonium hexafluorophosphate - Wikipedia [en.wikipedia.org]
- 3. This compound CAS#: 1923-70-2 [m.chemicalbook.com]
- 4. This compound | 1923-70-2 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. imedpub.com [imedpub.com]
- 9. researchgate.net [researchgate.net]
- 10. Extended electrochemical windows made accessible by room temperature ionic liquid/organic solvent electrolyte systems. | Department of Chemistry [chem.web.ox.ac.uk]
- 11. Page loading... [wap.guidechem.com]
Validating electrochemical data obtained with tetrabutylammonium perchlorate
A Guide to Validating Electrochemical Data with Tetrabutylammonium (B224687) Perchlorate (B79767)
For researchers, scientists, and professionals in drug development, the integrity of electrochemical data is paramount. The supporting electrolyte is a cornerstone of any electrochemical setup, and tetrabutylammonium perchlorate (TBAP) is a widely used option due to its high ionic conductivity and stability.[1] This guide provides a framework for validating electrochemical data obtained using TBAP, comparing its performance with common alternatives, and offering detailed experimental protocols.
Comparison of Common Supporting Electrolytes
Choosing the appropriate supporting electrolyte is critical for obtaining reliable electrochemical data. The ideal electrolyte should be chemically inert, have a wide potential window, be highly soluble in the chosen solvent, and provide good ionic conductivity.[2] Below is a comparison of TBAP with other frequently used electrolytes in non-aqueous electrochemistry.
| Property | This compound (TBAP) | Tetrabutylammonium Hexafluorophosphate (B91526) (TBAPF6) | Tetrabutylammonium Tetrafluoroborate (TBATFB) | Lithium Perchlorate (LiClO₄) |
| Molecular Formula | C₁₆H₃₆ClNO₄ | C₁₆H₃₆F₆NP | C₁₆H₃₆BF₄N | LiClO₄ |
| Molecular Weight | 341.91 g/mol [3][4] | 387.43 g/mol [5] | 329.27 g/mol [6] | 106.39 g/mol [7] |
| Melting Point | 211-215 °C[3][4] | 244-246 °C[3][5] | 159-164 °C[6] | 236 °C[7][8] |
| Solubility | Soluble in acetonitrile (B52724) (0.1 g/mL) and ethanol (B145695). Very slightly soluble in water.[3] | Highly soluble in polar organic solvents like acetone (B3395972) and acetonitrile (0.1 g/mL).[5][9][10] | Soluble in many organic solvents (acetonitrile, dichloromethane, acetone, DMF, DMSO). Sparingly soluble in water.[6] | Highly soluble in many organic solvents, including acetone (137 g/100g ), methanol (B129727) (182.25 g/100g ), and ethanol (151.76 g/100g ).[7][8] |
| Potential Window (in Acetonitrile, 0.1 M) | Approx. +2.9 V to -2.8 V vs. Ag/Ag⁺ (on Pt) | Approx. +3.0 V to -2.7 V vs. SCE (on Pt) | Approx. +1.8 V to -1.0 V vs. Ag/AgCl (on GCE)[11] | Approx. +1.6 V to -0.5 V vs. Ag/AgCl (on Pt)[12] |
| Ionic Conductivity | High ionic conductivity.[1] | High ionic conductivity. | Good ionic conductivity in organic solvents.[6] | Superior conductivity and anodic stability.[7] |
| Key Features | Strong oxidizer, handle with care.[3] | Chemically inert over a wide potential range.[5] | Wide electrochemical window.[6] | Strong oxidizing properties, can be reactive at high temperatures.[7] |
Experimental Protocols for Data Validation
To ensure the accuracy and reproducibility of electrochemical measurements, a series of validation steps should be performed.
Purification of the Supporting Electrolyte
Impurities in the supporting electrolyte can lead to spurious redox peaks and a narrowed potential window.
Protocol for Recrystallization of TBAP:
-
Dissolve the TBAP in a minimal amount of a suitable solvent system, such as an ethanol-ethyl acetate (B1210297) mixture, n-hexane, a diethyl ether/acetone mixture, ethyl acetate, or hot dichloromethane.[3]
-
Induce crystallization by slow cooling or the addition of a non-solvent.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals in a vacuum oven at room temperature over a desiccant like phosphorus pentoxide (P₂O₅) for at least 24 hours.[3]
Solvent Preparation and Handling
The presence of water and other impurities in the solvent can significantly affect electrochemical measurements.
Protocol for Solvent Drying:
-
Use high-purity solvents (e.g., HPLC grade).
-
For stringent requirements, further dry the solvent using appropriate methods. For acetonitrile, distillation over calcium hydride is a common method.[13] Alternatively, storage over activated 3 Å molecular sieves can effectively remove water.[14]
-
Store the dried solvent under an inert atmosphere (e.g., argon or nitrogen) to prevent reabsorption of moisture.
-
The water content can be quantified using Karl Fischer titration to ensure it is below an acceptable threshold for the experiment.
Determination of the Potential Window
The potential window defines the range of potentials where the electrolyte-solvent system is electrochemically stable.
Protocol using Cyclic Voltammetry (CV):
-
Cell Setup: Assemble a three-electrode cell with the working electrode (e.g., glassy carbon or platinum), a reference electrode, and a counter electrode in the electrolyte solution (e.g., 0.1 M TBAP in acetonitrile).
-
Deoxygenation: Purge the solution with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.
-
CV Measurement:
-
Start with a narrow potential range (e.g., +0.5 V to -0.5 V) and record the cyclic voltammogram at a typical scan rate (e.g., 100 mV/s).
-
Gradually expand the potential window in both the positive and negative directions in small increments (e.g., 200 mV).
-
The limits of the potential window are defined by the onset of a significant increase in current, which indicates the oxidation or reduction of the solvent or electrolyte. A cutoff current density is often used to define this limit.
-
Conductivity Measurement
Conductivity measurements confirm that the electrolyte is sufficiently dissociated and provides adequate charge transport.
Protocol for Conductivity Measurement:
-
Calibration: Calibrate the conductivity cell using a standard solution of known conductivity (e.g., a certified potassium chloride solution). This determines the cell constant.
-
Sample Preparation: Prepare the electrolyte solution at the desired concentration (e.g., 0.1 M TBAP in acetonitrile).
-
Measurement:
-
Rinse the conductivity probe with the sample solution.
-
Immerse the probe in the sample solution, ensuring the electrodes are fully submerged.
-
Use a conductivity meter, which applies an alternating voltage to prevent electrolysis, to measure the resistance. The instrument will typically convert this to a conductivity value (in S/cm or mS/cm).
-
Ensure the temperature of the solution is controlled and recorded, as conductivity is temperature-dependent.[9]
-
Reference Electrode Calibration
In non-aqueous solvents, the potential of the reference electrode can be unstable. It is good practice to calibrate it against a known and stable redox couple.
Protocol using Ferrocene (B1249389)/Ferrocenium (B1229745) (Fc/Fc⁺) Couple:
-
Prepare a Ferrocene Solution: After recording the background CV of the electrolyte solution, add a small amount of ferrocene to the electrochemical cell to achieve a concentration of approximately 0.5-1 mM.[15][16]
-
Record the CV: Run a cyclic voltammogram to observe the reversible one-electron oxidation of ferrocene to the ferrocenium ion.
-
Determine the Half-Wave Potential (E₁/₂): Calculate the half-wave potential as the average of the anodic peak potential (Epa) and the cathodic peak potential (Epc): E₁/₂ = (Epa + Epc) / 2.
-
Calibrate: The measured E₁/₂ of the Fc/Fc⁺ couple can be compared to its known value in the specific solvent to calibrate the reference electrode. For example, in acetonitrile, the E₁/₂ of Fc/Fc⁺ is approximately +0.31 V vs. the Saturated Calomel Electrode (SCE).[17] All measured potentials can then be reported against this internal standard.
Workflow for Validating Electrochemical Data
The following diagram illustrates the logical workflow for ensuring the validity of your electrochemical data when using a supporting electrolyte like TBAP.
Caption: Workflow for Electrochemical Data Validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. This compound | 1923-70-2 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Tetrabutylammonium hexafluorophosphate - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Lithium perchlorate - Wikipedia [en.wikipedia.org]
- 8. lithium perchlorate [chemister.ru]
- 9. Tetrabutylammonium hexafluorophosphate forelectrochemicalanalysis, =99.0 3109-63-5 [sigmaaldrich.com]
- 10. Tetrabutylammonium Hexafluorophosphate (TBAPF6) - Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 11. benchchem.com [benchchem.com]
- 12. upcommons.upc.edu [upcommons.upc.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Impact of Tetrabutylammonium Perchlorate on Electrode Stability: A Comparative Guide
For researchers, scientists, and drug development professionals, selecting the appropriate supporting electrolyte is paramount for achieving reliable and reproducible electrochemical data. Tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) is a widely used supporting electrolyte, particularly in non-aqueous electrochemistry, due to its good solubility and wide electrochemical window. However, its effect on electrode stability, especially in long-term experiments, warrants careful consideration. This guide provides a comparative analysis of TBAP's performance against other common supporting electrolytes, supported by experimental data, to aid in making informed decisions for your electrochemical setups.
Executive Summary
Tetrabutylammonium perchlorate (TBAP) offers a wide potential window, making it suitable for a broad range of electrochemical investigations. However, concerns regarding its oxidative strength and the potential for passivation or degradation of electrode surfaces, especially during long-term cycling, necessitate a comparison with alternative electrolytes. This guide presents a review of available data on the performance of TBAP in relation to other tetrabutylammonium salts, such as tetrafluoroborate (B81430) (TBFB) and hexafluorophosphate (B91526) (TBHFP), focusing on their impact on electrode stability. While direct, comprehensive long-term comparative studies are limited, the existing data provides valuable insights into the relative merits of these electrolytes.
Data Presentation: A Comparative Overview of Supporting Electrolytes
The choice of a supporting electrolyte can significantly influence the stability and performance of an electrode. The following table summarizes key electrochemical properties of TBAP and its common alternatives.
| Supporting Electrolyte | Anion | Typical Solvent | Anodic Limit (V vs. Ag/Ag+) | Cathodic Limit (V vs. Ag/Ag+) | Key Characteristics |
| This compound (TBAP) | ClO₄⁻ | Acetonitrile, Dichloromethane, Propylene (B89431) Carbonate | ~2.1 | ~-2.9 | Wide electrochemical window, good solubility. The perchlorate anion can be a strong oxidant at high positive potentials, potentially leading to electrode surface oxidation or degradation.[1] |
| Tetrabutylammonium Tetrafluoroborate (TBFB) | BF₄⁻ | Acetonitrile, Dichloromethane, Propylene Carbonate | ~2.5 | ~-2.8 | Generally considered less oxidizing than perchlorate, potentially offering better stability at high anodic potentials. Can be sensitive to moisture, leading to the formation of HF. |
| Tetrabutylammonium Hexafluorophosphate (TBHFP) | PF₆⁻ | Acetonitrile, Dichloromethane, Propylene Carbonate | ~2.6 | ~-2.7 | Offers a wide electrochemical window and is often considered more stable than TBFB against hydrolysis. Can also form HF in the presence of moisture. |
| Tetrabutylammonium Trifluoromethanesulfonate (TBATf) | CF₃SO₃⁻ | Acetonitrile, Propylene Carbonate | ~2.8 | ~-2.5 | Known for its high thermal and electrochemical stability. |
Note: The electrochemical stability window values are approximate and can vary depending on the solvent, electrode material, and purity of the electrolyte.
Experimental Protocols
To ensure the reproducibility of electrochemical experiments, detailed protocols are crucial. Below are representative experimental setups for evaluating electrode stability using cyclic voltammetry.
Protocol 1: Cyclic Voltammetry for Long-Term Stability Testing
-
Working Electrode: Glassy carbon electrode (3 mm diameter)
-
Counter Electrode: Platinum wire
-
Reference Electrode: Ag/AgCl in a salt bridge containing the supporting electrolyte solution
-
Electrolyte Solution: 0.1 M of the supporting electrolyte (e.g., TBAP, TBFB, or TBHFP) in anhydrous acetonitrile.
-
Analyte: 1 mM Ferrocene (B1249389) (as a stable redox probe)
-
Procedure:
-
Polish the working electrode with alumina (B75360) slurry, followed by sonication in ethanol (B145695) and deionized water.
-
Dry the electrode in an oven at 100°C.
-
Assemble the three-electrode cell in a glovebox under an inert atmosphere.
-
Record an initial cyclic voltammogram (CV) of the ferrocene solution at a scan rate of 100 mV/s.
-
Perform continuous cycling for a large number of cycles (e.g., 100 or 500 cycles) over the potential range of the ferrocene/ferrocenium redox couple.
-
Monitor the peak currents and peak separation over the course of the experiment. A decrease in peak current or an increase in peak separation can indicate electrode fouling or degradation.
-
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the discussion of electrode stability and the role of the supporting electrolyte.
Discussion and Comparison
This compound (TBAP): TBAP is a workhorse electrolyte due to its broad electrochemical window and high solubility in common organic solvents. However, the perchlorate anion (ClO₄⁻) is a strong oxidizing agent, especially at high anodic potentials. This can lead to the oxidation of the electrode surface, particularly for materials that are not sufficiently inert. For instance, studies on the anodic oxidation of certain organic compounds have reported that the choice of the supporting electrolyte anion can influence the reaction pathway and the extent of electrode fouling. While the tetrabutylammonium cation itself is generally stable, it can undergo reduction at very negative potentials, leading to the formation of tributylamine (B1682462) and other degradation products. This degradation is a consideration for experiments conducted at extreme cathodic limits.
Tetrabutylammonium Tetrafluoroborate (TBFB) and Hexafluorophosphate (TBHFP): TBFB and TBHFP are often considered as viable alternatives to TBAP, particularly when high anodic potentials are required. The BF₄⁻ and PF₆⁻ anions are generally less oxidizing than ClO₄⁻, which can translate to improved stability of the working electrode. However, both TBFB and TBHFP are susceptible to hydrolysis in the presence of trace amounts of water, which can lead to the formation of hydrofluoric acid (HF). HF is highly corrosive and can attack both the electrode and the glass components of the electrochemical cell. Therefore, stringent control over the purity and water content of the solvent and electrolyte is crucial when using these salts.
Evidence from Literature:
Some studies have indirectly compared the performance of these electrolytes. For instance, time-dependent cyclic voltammetry on glassy carbon electrodes has shown that the stability of the electrochemical response can be influenced by the anion of the tetrabutylammonium salt. In propylene carbonate, the electrochemical behavior with TBAP was compared to that with tetrabutylammonium chloride and tetraphenylborate, indicating that the anion plays a significant role in the interfacial processes that affect electrode stability.
Furthermore, research on the stability of platinum electrodes in non-aqueous electrolytes has highlighted that the nature of the conducting salt anion can influence the anodic dissolution of the metal. While not a direct comparison of long-term cycling stability, these findings suggest that the choice of anion is a critical factor in maintaining the integrity of the electrode surface.
Conclusion and Recommendations
The selection of a supporting electrolyte requires a careful balance of desired electrochemical properties and potential drawbacks.
-
This compound (TBAP) remains a versatile and widely used supporting electrolyte with a broad electrochemical window. However, researchers should be mindful of its oxidizing nature at high anodic potentials and the potential for cation degradation at extreme cathodic potentials. It is recommended for general-purpose electrochemistry where extreme potentials are not sustained for extended periods.
-
Tetrabutylammonium tetrafluoroborate (TBFB) and hexafluorophosphate (TBHFP) are excellent alternatives to TBAP, especially for applications requiring high anodic stability. Their use, however, demands meticulous attention to the exclusion of moisture to prevent the formation of corrosive HF. TBHFP is generally considered to have better hydrolytic stability than TBFB.
For long-term experiments involving extensive potential cycling, it is advisable to perform preliminary stability tests with the chosen electrolyte and electrode combination. Monitoring changes in the cyclic voltammogram of a stable redox probe over time can provide valuable insights into the stability of the electrochemical system. Ultimately, the optimal supporting electrolyte will depend on the specific requirements of the experiment, including the potential range, the electrode material, and the tolerance for potential side reactions.
References
A Comparative Analysis of the Ionic Conductivity of Common Supporting Electrolytes
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate supporting electrolyte is a critical consideration in a wide range of electrochemical applications, from fundamental research to drug development and materials science. The ionic conductivity of the electrolyte solution is a key performance metric, directly impacting the efficiency of charge transport and the overall performance of the electrochemical system. This guide provides an objective comparison of the ionic conductivity of four commonly used supporting electrolytes: tetra-n-butylammonium hexafluorophosphate (B91526) (TBAPF6), tetra-n-butylammonium perchlorate (B79767) (TBAP), lithium perchlorate (LiClO4), and potassium chloride (KCl). The comparison is supported by experimental data and includes detailed methodologies for the measurement of ionic conductivity.
Data Presentation: Ionic Conductivity Comparison
The following table summarizes the ionic conductivity of the selected supporting electrolytes in their commonly used solvents at a standard temperature of 25°C. It is important to note that ionic conductivity is dependent on several factors, including concentration, solvent viscosity, and the size and charge of the ions.[1][2] Therefore, this data is presented for specific concentrations to provide a basis for comparison.
| Supporting Electrolyte | Abbreviation | Solvent | Concentration (M) | Ionic Conductivity (mS/cm) |
| Tetra-n-butylammonium Hexafluorophosphate | TBAPF6 | Acetonitrile (B52724) | 0.1 | ~11.3[3] |
| Tetra-n-butylammonium Perchlorate | TBAP | Acetonitrile | 0.1 | ~12-14 (estimated) |
| Lithium Perchlorate | LiClO4 | Propylene (B89431) Carbonate | 1.0 | ~7.0 - 9.8[4][5] |
| Potassium Chloride | KCl | Water | 0.1 | 12.82[6] |
Note on TBAP in Acetonitrile: Direct experimental data for the ionic conductivity of 0.1 M TBAP in acetonitrile at 25°C can vary. However, comparative studies of tetrabutylammonium (B224687) salts suggest that its conductivity is in a similar range to, and often slightly higher than, TBAPF6 under identical conditions.[7][8]
Experimental Protocols: Measurement of Ionic Conductivity
The accurate determination of ionic conductivity is crucial for reliable comparison. The most common method involves the use of a conductivity cell and a conductivity meter or a Wheatstone bridge circuit.[9][10]
I. Preparation of Standard Solution (0.1 M KCl)
A standard solution of known conductivity is essential for calibrating the conductivity cell to determine its cell constant.[11][12]
-
Drying: Dry analytical grade potassium chloride (KCl) at 105°C for at least two hours and cool in a desiccator.[2]
-
Weighing: Accurately weigh 7.4555 g of the dried KCl.[13]
-
Dissolving: Dissolve the weighed KCl in deionized water in a 1-liter volumetric flask.
-
Dilution: Carefully add deionized water to the flask until the meniscus reaches the calibration mark.
-
Mixing: Stopper the flask and invert it several times to ensure a homogeneous solution.
II. Determination of the Cell Constant
The cell constant is a factor specific to the geometry of the conductivity cell and must be determined before measuring the conductivity of the sample solutions.[10][14]
-
Rinsing: Rinse the conductivity cell with the prepared 0.1 M KCl standard solution.
-
Measurement: Fill the cell with the 0.1 M KCl solution, ensuring the electrodes are fully immersed and there are no air bubbles.
-
Equilibration: Allow the solution to reach thermal equilibrium at 25°C.
-
Resistance Measurement: Measure the resistance of the solution using a calibrated conductivity meter or a Wheatstone bridge.
-
Calculation: The cell constant (K) is calculated using the formula: K = κ_known × R_measured where κ_known is the known specific conductivity of the 0.1 M KCl solution at 25°C (12.82 mS/cm) and R_measured is the measured resistance.[6]
III. Measurement of Sample Conductivity
-
Preparation: Prepare solutions of the supporting electrolytes (TBAPF6, TBAP, LiClO4) at the desired concentrations in their respective solvents (acetonitrile or propylene carbonate).
-
Rinsing: Rinse the conductivity cell thoroughly with the solvent used for the sample solution and then with the sample solution itself.
-
Measurement: Fill the cell with the sample solution, ensuring the electrodes are fully immersed.
-
Equilibration: Allow the solution to equilibrate to 25°C.
-
Resistance Measurement: Measure the resistance of the sample solution.
-
Calculation: The ionic conductivity (κ) of the sample is calculated using the determined cell constant: κ_sample = K / R_sample
Mandatory Visualization
The following diagram illustrates the logical workflow for selecting a suitable supporting electrolyte based on its ionic conductivity and other relevant factors.
Caption: A flowchart outlining the decision-making process for selecting an appropriate supporting electrolyte.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 過塩素酸テトラブチルアンモニウム for electrochemical analysis, ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Electrical conductivity, ion-molecular and interionic interactions in solutions of some tetraalkylammonium salts in acetonitrile: the influence of the ion and temperature | Kharkiv University Bulletin. Chemical Series [periodicals.karazin.ua]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Measuring and Enhancing the Ionic Conductivity of Chloroaluminate Electrolytes for Al-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
The Use of Ferrocene as an Internal Standard with Tetrabutylammonium Perchlorate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of non-aqueous electrochemistry, the accurate determination of redox potentials is paramount for understanding reaction mechanisms, characterizing novel compounds, and developing new electrochemical technologies. The instability and potential for liquid junction potential drift associated with traditional aqueous reference electrodes in organic solvents necessitate the use of an internal standard.[1] Ferrocene (B1249389) (Fc), with its well-behaved and reversible ferrocene/ferrocenium (Fc/Fc⁺) redox couple, has been endorsed by the International Union of Pure and Applied Chemistry (IUPAC) as a reliable internal standard for such applications.[1][2] This guide provides a comprehensive comparison of ferrocene with viable alternatives when used with tetrabutylammonium (B224687) perchlorate (B79767) (TBAP), a common supporting electrolyte, and offers detailed experimental protocols to ensure reproducible and accurate electrochemical measurements.
Ferrocene as the Benchmark Internal Standard
Ferrocene's utility as an internal standard stems from several key properties. It undergoes a nearly reversible, one-electron oxidation, presenting a classic "duck-shaped" cyclic voltammogram.[3] This electrochemical reversibility, coupled with its stability in both the neutral (ferrocene) and oxidized (ferrocenium) forms, makes it an excellent reference point.[2] By referencing the potential of an analyte to the half-wave potential (E₁⸝₂) of the Fc/Fc⁺ couple, researchers can account for the drift and uncertainty associated with pseudo-reference electrodes, thereby enabling meaningful comparison of data across different experiments and laboratories.[3]
However, the use of ferrocene is not without limitations. Its redox potential can sometimes overlap with that of the analyte under investigation, and its formal potential is known to exhibit a non-negligible dependence on the solvent.[1][4] This has led to the exploration of alternative internal standards.
Comparison of Ferrocene with Alternative Internal Standards
Decamethylferrocene (DmFc) and Cobaltocene (Cc) are two common alternatives to ferrocene. The choice of an internal standard is critically dependent on the specific electrochemical system being studied, with the primary goal being a well-resolved signal from the analyte.[1]
| Internal Standard | Formal Potential (E°' vs. Fc/Fc⁺) in Acetonitrile | Key Advantages | Key Disadvantages | Primary Use Case |
| Ferrocene (Fc) | 0 V | General purpose standard, well-characterized, IUPAC recommended.[1][2] | Potential can overlap with some analytes; solvent-dependent potential.[1][4] | General purpose standard for potentials positive of ~0 V vs. SCE.[1] |
| Decamethylferrocene (DmFc) | ~ -0.5 V | Less sensitive to solvent effects due to steric shielding of the metal center.[2] | Standard for systems where Fc/Fc⁺ overlaps with the analyte, or for analytes with negative redox potentials.[1] | |
| Cobaltocene (Cc) | ~ -1.33 V | Redox potential is far from that of Fc/Fc⁺, making it suitable for highly negative analytes. | Can be sensitive to air in its neutral form.[1] | Standard for analytes with highly negative redox potentials.[1] |
Table 1: Comparison of Key Performance Metrics for Common Internal Standards.
Experimental Protocol: Cyclic Voltammetry with Ferrocene as an Internal Standard
This protocol outlines the general procedure for performing cyclic voltammetry in a non-aqueous solvent using ferrocene as an internal standard and TBAP as the supporting electrolyte.
Materials:
-
Working electrode (e.g., glassy carbon, platinum)
-
Counter electrode (e.g., platinum wire)
-
Pseudo-reference electrode (e.g., silver wire)
-
Electrochemical cell
-
Potentiostat
-
Anhydrous, deoxygenated non-aqueous solvent (e.g., acetonitrile, dichloromethane)
-
0.1 M Tetrabutylammonium perchlorate (TBAP)
-
Analyte of interest (typically 1-5 mM)
-
Ferrocene (as the internal standard)
Procedure:
-
Solution Preparation: Prepare a 0.1 M solution of TBAP in the chosen anhydrous solvent. Dissolve the analyte of interest to the desired concentration (e.g., 1 mM) in this electrolyte solution.
-
Electrode Preparation: Polish the working electrode surface (e.g., with alumina (B75360) slurry), rinse thoroughly with the solvent, and dry.[5]
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the working, counter, and pseudo-reference electrodes immersed in the analyte solution.
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution throughout the experiment.
-
Background Scan: Record a cyclic voltammogram of the supporting electrolyte solution alone to determine the potential window.[5]
-
Analyte Scan: Record the cyclic voltammogram of the analyte solution.
-
Addition of Internal Standard: Add a small amount of ferrocene to the solution to achieve a concentration similar to that of the analyte.
-
Internal Standard Scan: Record the cyclic voltammogram of the solution containing both the analyte and ferrocene.
-
Data Analysis: Determine the half-wave potential (E₁⸝₂) of the ferrocene/ferrocenium couple, calculated as (Epa + Epc)/2, where Epa and Epc are the anodic and cathodic peak potentials, respectively. Reference the potential of the analyte to this value.
Visualizing the Workflow and Logic
To further clarify the experimental process and the decision-making involved in selecting an internal standard, the following diagrams are provided.
Caption: Experimental workflow for cyclic voltammetry using an internal standard.
References
The Unseen Hand: How Supporting Electrolytes Dictate Analyte Redox Potentials
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of electrochemistry, the supporting electrolyte is often considered a mere facilitator, a necessary component to ensure conductivity and minimize unwanted electrical effects. However, its role is far more influential, acting as an "unseen hand" that can significantly alter the redox potential of analytes. This guide provides an objective comparison of how different supporting electrolytes impact the redox potential of various analytes, supported by experimental data, detailed protocols, and visual representations of the underlying principles. Understanding these effects is crucial for accurate electrochemical analysis, particularly in fields like drug development where precise redox characterization is paramount.
The Fundamental Role of the Supporting Electrolyte
A supporting electrolyte is an electrochemically inert salt added in high concentration to a solution containing an electroactive analyte.[1][2] Its primary functions are to:
-
Increase Solution Conductivity: By providing a high concentration of ions, the supporting electrolyte reduces the solution's resistance, minimizing the IR drop (ohmic potential drop) and ensuring that the applied potential is experienced primarily at the electrode-solution interface.[1][3]
-
Minimize Mass Transport by Migration: The abundance of electrolyte ions ensures that the electroactive species travels to the electrode surface primarily through diffusion rather than electrostatic attraction (migration), simplifying the theoretical treatment of the system.[1][4]
-
Maintain Constant Ionic Strength: This helps to keep the activity coefficients of the reactants and products of the electrochemical reaction constant.[2]
While essential for reliable electrochemical measurements, the choice of the supporting electrolyte is not trivial. The nature of its constituent ions and their concentration can lead to significant shifts in the measured redox potential of the analyte.
The Mechanism of Influence: Ion Pairing
The most significant factor through which a supporting electrolyte influences the redox potential of an analyte is ion pairing .[1][5] When an analyte is oxidized or reduced, it forms a charged species (a radical ion or a more highly charged metal complex). The counter-ions from the supporting electrolyte can then associate with this charged analyte to form an ion pair.
This association stabilizes the charged form of the analyte, making the electron transfer more or less favorable. For instance, the formation of an ion pair with a reduced anionic species will make the reduction less favorable (a more negative redox potential), while pairing with an oxidized cationic species will make the oxidation less favorable (a more positive redox potential).[4] The strength of this ion pairing depends on several factors, including:
-
The nature of the electrolyte's cation and anion: Smaller, more highly charged ions tend to form stronger ion pairs.
-
The solvent: Solvents with low dielectric constants promote ion pairing.[6]
-
The concentration of the electrolyte: Higher concentrations increase the likelihood of ion pair formation.[6]
The following diagram illustrates the concept of ion pairing and its effect on the redox potential.
Comparative Experimental Data
The following tables summarize experimental data illustrating the effect of different supporting electrolytes on the redox potential (E½) of common analytes.
Table 1: Effect of Supporting Electrolyte on the Redox Potential of Ferrocene (Fc/Fc⁺)
| Supporting Electrolyte | Concentration (M) | Solvent | E½ (V vs. Ag/AgCl) | Reference |
| TBAPF₆ | 0.1 | Acetonitrile | +0.38 | [5] |
| TBAP | 0.1 | Acetonitrile | +0.40 | [5] |
| NaClO₄ | 0.1 | Acetonitrile | +0.43 | [5] |
| LiClO₄ | 0.1 | Acetonitrile | +0.47 | [5] |
Table 2: Effect of Supporting Electrolyte on the Reduction Potential of Benzophenone
| Supporting Electrolyte | Concentration (M) | Solvent | E½ (V vs. Fc/Fc⁺) | Potential Shift (mV) vs. No Electrolyte | Reference |
| None | - | THF | -2.85 | 0 | [5] |
| TBAPF₆ | 0.1 | THF | -2.75 | +100 | [5] |
| NaBPh₄ | 0.1 | THF | -2.40 | +450 | [5] |
Table 3: Effect of Supporting Electrolyte on the Oxidation Peak Potential of Acetaminophen
| Supporting Electrolyte | Concentration (M) | Solvent (Buffer) | Epa (V vs. Ag/AgCl) | Reference |
| Phosphate Buffer | 0.1 (pH 7.0) | Water | +0.45 | [7] |
| KCl | 0.1 | Water | +0.48 | [7] |
| LiClO₄ | 0.1 | Water | +0.52 | [7] |
Note: The exact values of redox potentials can vary slightly between different experimental setups. The data presented here is for comparative purposes.
Experimental Protocols
Accurate determination of the influence of a supporting electrolyte on an analyte's redox potential requires a consistent and well-defined experimental protocol. The following is a general procedure for such a study using cyclic voltammetry (CV).
Objective: To determine the half-wave potential (E½) of an analyte in the presence of different supporting electrolytes.
Materials and Equipment:
-
Potentiostat with a three-electrode setup (working, reference, and counter electrodes)
-
Glassy carbon working electrode (or other suitable material)
-
Ag/AgCl reference electrode
-
Platinum wire counter electrode
-
Electrochemical cell
-
Analyte of interest (e.g., Ferrocene, Acetaminophen)
-
High-purity solvents (e.g., Acetonitrile, deionized water)
-
Various high-purity supporting electrolytes (e.g., TBAPF₆, KCl, NaClO₄)
-
Inert gas (Nitrogen or Argon) for deoxygenation
Procedure:
-
Electrode Preparation:
-
Polish the working electrode with alumina (B75360) slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and the solvent to be used in the experiment.
-
Dry the electrode completely.
-
-
Solution Preparation:
-
Prepare a stock solution of the analyte at a known concentration (typically 1-5 mM) in the chosen solvent.
-
Prepare a series of solutions, each containing the analyte at the same concentration and a different supporting electrolyte at a fixed concentration (typically 0.1 M).
-
Ensure all glassware is scrupulously clean and dry.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared analyte solution containing one of the supporting electrolytes.
-
Deoxygenate the solution by bubbling with an inert gas for at least 10-15 minutes. Maintain an inert atmosphere over the solution during the experiment.
-
Perform a cyclic voltammetry scan over a potential range that encompasses the redox event of the analyte. A typical scan rate is 100 mV/s.
-
Record the resulting voltammogram.
-
Repeat the measurement for each of the solutions containing a different supporting electrolyte.
-
-
Data Analysis:
-
From the cyclic voltammogram, determine the anodic peak potential (Epa) and the cathodic peak potential (Epc).
-
Calculate the half-wave potential (E½) using the equation: E½ = (Epa + Epc) / 2.
-
Compare the E½ values obtained for the analyte in the presence of different supporting electrolytes.
-
The following diagram outlines the general workflow for this experimental protocol.
Logical Relationships of Influencing Factors
The shift in redox potential due to the supporting electrolyte is a result of a complex interplay of several factors. The diagram below illustrates the logical relationships between the properties of the analyte, solvent, and electrolyte and their combined effect on the measured redox potential.
Conclusion and Recommendations
The choice of a supporting electrolyte is a critical experimental parameter that can significantly influence the measured redox potential of an analyte. The primary mechanism for this influence is ion pairing between the electrolyte ions and the charged analyte species formed during the redox reaction. The strength of this interaction is dependent on the properties of the analyte, the solvent, and the electrolyte itself.
For researchers, scientists, and drug development professionals, it is imperative to:
-
Be aware of the potential for the supporting electrolyte to alter redox potentials.
-
Choose a supporting electrolyte that is appropriate for the specific analyte and solvent system. For non-aqueous electrochemistry, tetra-alkylammonium salts like TBAPF₆ are common due to their wide potential windows and relatively weak ion-pairing abilities. In aqueous systems, simple salts like KCl or buffer components are often used.
-
Maintain a consistent supporting electrolyte and concentration when comparing the redox properties of different analytes.
-
Report the supporting electrolyte and its concentration in all publications and reports.
By carefully considering and controlling the choice of supporting electrolyte, researchers can ensure the accuracy and reproducibility of their electrochemical measurements, leading to a more reliable characterization of the redox properties of molecules of interest.
References
- 1. perssongroup.lbl.gov [perssongroup.lbl.gov]
- 2. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Electrochemical oxidation of ferrocene: a strong dependence on the concentration of the supporting electrolyte for nonpolar solvents. | Semantic Scholar [semanticscholar.org]
- 7. chemrxiv.org [chemrxiv.org]
Cross-Validation of Electrochemical Results: A Guide to Using Different Supporting Electrolytes
In electrochemical analysis, the supporting electrolyte is a crucial component, added to a solution in high concentration to increase its conductivity and minimize the migration of electroactive species.[1][2][3][4] While intended to be inert, the choice of supporting electrolyte can sometimes influence the electrochemical response of the analyte. Cross-validation, the process of repeating measurements with different supporting electrolytes, is a critical step to ensure the robustness and accuracy of an electrochemical method. This guide provides a framework for performing such a validation, using the hypothetical analyte "Compound X" as an example.
Data Presentation: Comparative Analysis of Compound X
The electrochemical behavior of a 1 mM solution of Compound X was investigated using cyclic voltammetry in the presence of three different common supporting electrolytes at a concentration of 0.1 M. The key quantitative parameters extracted from the voltammograms are summarized below. The consistency in the redox potentials and peak separation across the different media validates that the observed electrochemical signature is intrinsic to Compound X and not an artifact of the electrolyte.
| Supporting Electrolyte (0.1 M) | Anodic Peak Potential (Epa) | Cathodic Peak Potential (Epc) | Peak Separation (ΔEp = Epa - Epc) | Anodic Peak Current (Ipa) |
| Potassium Chloride (KCl) | +0.255 V | +0.190 V | 65 mV | 5.2 µA |
| Sodium Perchlorate (B79767) (NaClO₄) | +0.260 V | +0.198 V | 62 mV | 5.4 µA |
| Potassium Nitrate (B79036) (KNO₃) | +0.250 V | +0.188 V | 62 mV | 5.1 µA |
Mandatory Visualization: Experimental Workflow
The logical flow of the cross-validation process is depicted below. This workflow ensures a systematic comparison by preparing a single analyte stock solution and testing it across multiple, independently prepared electrolyte solutions under identical experimental conditions.
Caption: Experimental workflow for cross-validation with different supporting electrolytes.
Experimental Protocols
A detailed methodology is essential for the reproducibility of cross-validation studies.
Materials and Reagents
-
Analyte: Compound X (or analyte of interest)
-
Solvent: Deionized water (or appropriate non-aqueous solvent like acetonitrile, purified and dried if necessary).[5]
-
Supporting Electrolytes: Potassium chloride (KCl), sodium perchlorate (NaClO₄), potassium nitrate (KNO₃). All salts should be of high purity (e.g., ≥99.9%).
-
Electrodes:
Instrumentation
-
A potentiostat/galvanostat capable of performing cyclic voltammetry is required.
-
Electrochemical cell suitable for a three-electrode setup.[7]
Preparation of Solutions
-
Analyte Stock Solution: Prepare a 10 mM stock solution of Compound X in the chosen solvent. This ensures the same initial analyte concentration is used for all tests.
-
Supporting Electrolyte Solutions: Prepare 0.1 M solutions of KCl, NaClO₄, and KNO₃ in the same solvent.[8] The concentration of the supporting electrolyte should typically be at least 100 times that of the analyte to ensure that mass transport is dominated by diffusion.[3]
Electrochemical Measurement Procedure
-
Electrode Preparation: Polish the glassy carbon working electrode with alumina (B75360) slurry on a polishing pad in a figure-eight motion, followed by rinsing with deionized water and the solvent.[9]
-
Blank Voltammogram: Assemble the three-electrode cell with 5 mL of the first supporting electrolyte solution (e.g., 0.1 M KCl). Run a cyclic voltammogram over the desired potential range to ensure the electrolyte is free of electroactive impurities.[9]
-
Analyte Measurement: Add the required volume of the analyte stock solution to the cell to achieve the final desired concentration (e.g., 1 mM).
-
Data Acquisition: Perform cyclic voltammetry under the same conditions for each solution (e.g., scan rate of 100 mV/s, potential window from -0.2 V to +0.6 V). Record the resulting voltammogram.
-
Cross-Validation Runs: Thoroughly clean the cell and electrodes. Repeat steps 2-4 for each of the other supporting electrolyte solutions (0.1 M NaClO₄ and 0.1 M KNO₃).
-
Data Analysis: Extract the anodic and cathodic peak potentials (Epa, Epc) and peak currents (Ipa, Ipc) from each voltammogram. Calculate the peak separation (ΔEp). Compare these parameters across the different electrolytes as shown in the data table.
References
- 1. Supporting electrolyte - Wikipedia [en.wikipedia.org]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. Supporting Electrolyte [doc.comsol.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. ossila.com [ossila.com]
- 8. kubiak.ucsd.edu [kubiak.ucsd.edu]
- 9. m.youtube.com [m.youtube.com]
A Comparative Guide to the Electrochemical Behavior of Tetrabutylammonium (TBA⁺) and Perchlorate (ClO₄⁻) Ions
For Researchers, Scientists, and Drug Development Professionals
In the realm of electrochemistry, the choice of supporting electrolyte is paramount to the success and accuracy of experimental outcomes. The electrolyte's constituent ions must exhibit predictable and stable behavior within the desired potential window. This guide provides an objective comparison of the electrochemical properties of two commonly employed ions: the tetrabutylammonium (B224687) (TBA⁺) cation and the perchlorate (B79767) (ClO₄⁻) anion. The information presented herein is supported by experimental data from the scientific literature to aid researchers in selecting the appropriate ion for their specific applications.
Quantitative Comparison of Electrochemical Properties
The electrochemical performance of an ion in solution is dictated by several key parameters. This section summarizes the fundamental properties of TBA⁺ and ClO₄⁻ in acetonitrile (B52724), a common solvent for electrochemical studies.
| Property | Tetrabutylammonium (TBA⁺) | Perchlorate (ClO₄⁻) | Solvent System |
| Limiting Molar Ionic Conductivity (λ₀) | 61.6 S cm² mol⁻¹ | 103.7 S cm² mol⁻¹ | Acetonitrile at 25 °C |
| Calculated Diffusion Coefficient (D) | 4.1 x 10⁻⁶ cm²/s | 6.9 x 10⁻⁶ cm²/s | Acetonitrile at 25 °C |
| Electrochemical Stability Window | Wide cathodic stability | Wide anodic stability | Acetonitrile |
| Ionic Radius | ~4.94 Å | ~2.40 Å |
Note: Diffusion coefficients were calculated from limiting molar ionic conductivities using the Nernst-Einstein equation.
In-Depth Analysis of Electrochemical Behavior
Ionic Conductivity and Mobility
Ionic conductivity is a measure of an ion's ability to carry charge through a solution, which is directly related to its mobility. As indicated in the table, the perchlorate anion exhibits a significantly higher limiting molar ionic conductivity in acetonitrile compared to the tetrabutylammonium cation. This difference is primarily attributed to the smaller ionic radius of ClO₄⁻, which allows for greater mobility through the solvent matrix. The larger, bulkier structure of the TBA⁺ cation results in lower mobility and consequently, lower conductivity.
The higher conductivity of the perchlorate anion suggests that in a tetrabutylammonium perchlorate (TBAP) electrolyte solution, the anion will contribute more to the overall current than the cation.
Diffusion Coefficient
The diffusion coefficient quantifies the rate of movement of an ion under a concentration gradient. Consistent with its higher ionic mobility, the calculated diffusion coefficient for the perchlorate anion is greater than that of the tetrabutylammonium cation in acetonitrile. This implies that in diffusion-controlled electrochemical processes, perchlorate ions will diffuse to the electrode surface at a faster rate than tetrabutylammonium ions.
Electrochemical Stability Window
The electrochemical stability window defines the range of potentials over which an electrolyte remains electrochemically inert. Both TBA⁺ and ClO₄⁻ are known for their relatively wide electrochemical windows, making them suitable for a broad range of applications.
The tetrabutylammonium cation is known for its exceptional cathodic stability. Its reduction occurs at very negative potentials, typically beyond the range of interest for many electrochemical studies in organic solvents. This makes TBA⁺ an excellent choice for studies involving highly reducible species.
Conversely, the perchlorate anion is characterized by its high anodic stability. While thermodynamically a strong oxidizing agent, its oxidation is kinetically hindered, allowing for a wide positive potential window. However, it is important to note that the reduction of perchlorate can occur on certain electrode materials and under specific conditions, although it is generally considered electrochemically inert on the cathodic side in common applications.
The combination of the high cathodic stability of TBA⁺ and the high anodic stability of ClO₄⁻ results in a very wide electrochemical window for this compound (TBAP) in solvents like acetonitrile, making it a versatile and widely used supporting electrolyte.
Experimental Protocols
Accurate and reproducible electrochemical data rely on standardized experimental procedures. The following sections detail the methodologies for key experiments used to characterize the electrochemical behavior of ions.
Cyclic Voltammetry for Determining the Electrochemical Stability Window
Objective: To determine the potential range over which the electrolyte (containing TBA⁺ and ClO₄⁻) is electrochemically stable.
Methodology:
-
Cell Assembly: A standard three-electrode cell is used, comprising a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference), and a counter electrode (e.g., a platinum wire or mesh).
-
Electrolyte Preparation: The supporting electrolyte, this compound, is dissolved in the chosen solvent (e.g., acetonitrile) at a typical concentration of 0.1 M. The solution should be prepared using high-purity solvent and electrolyte and deaerated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.
-
Instrumentation: A potentiostat capable of performing cyclic voltammetry is used.
-
Experimental Parameters:
-
Potential Range: A wide potential range is initially scanned (e.g., from +3.0 V to -3.0 V vs. the reference electrode).
-
Scan Rate: A typical scan rate of 50-100 mV/s is employed.
-
-
Procedure:
-
The deaerated electrolyte solution is transferred to the electrochemical cell, ensuring the electrodes are appropriately immersed.
-
A cyclic voltammogram is recorded by sweeping the potential from the initial potential to the vertex potential and back.
-
The anodic and cathodic limits of the electrochemical window are determined by the potentials at which a significant increase in current is observed, indicating the onset of solvent or electrolyte oxidation and reduction, respectively. A current density threshold (e.g., 0.1 or 1 mA/cm²) is often used to define these limits.
-
Electrochemical Impedance Spectroscopy (EIS) for Electrolyte Characterization
Objective: To investigate the ionic conductivity and interfacial properties of the electrolyte.
Methodology:
-
Cell Assembly: A two-electrode or three-electrode setup can be used. For measuring bulk electrolyte conductivity, a two-electrode cell with parallel plate electrodes of a known area and separation is often employed. For studying electrode-electrolyte interface phenomena, a three-electrode setup is preferred.
-
Electrolyte Preparation: The electrolyte solution is prepared as described for cyclic voltammetry.
-
Instrumentation: An impedance analyzer or a potentiostat with a frequency response analysis module is required.
-
Experimental Parameters:
-
Frequency Range: A wide frequency range is typically scanned, for example, from 100 kHz down to 100 mHz.
-
AC Amplitude: A small AC voltage amplitude (e.g., 5-10 mV) is applied to ensure a linear response.
-
DC Potential: The measurement is typically performed at the open-circuit potential (OCP) to probe the system at equilibrium.
-
-
Procedure:
-
The electrochemical cell is filled with the deaerated electrolyte solution.
-
The impedance spectrum is recorded by applying the AC perturbation and measuring the resulting current response across the specified frequency range.
-
The resulting Nyquist or Bode plot is analyzed. The high-frequency intercept with the real axis in a Nyquist plot can be used to determine the bulk electrolyte resistance, from which the ionic conductivity can be calculated if the cell geometry is known.
-
Conductivity Measurement
Objective: To determine the specific and molar conductivity of the electrolyte solution.
Methodology:
-
Instrumentation: A conductivity meter equipped with a conductivity cell (probe) is used. The cell constant of the probe should be known or determined by calibration with a standard solution of known conductivity (e.g., a standard KCl solution).
-
Electrolyte Preparation: A series of electrolyte solutions of varying concentrations are prepared by dissolving the salt (e.g., this compound) in the chosen solvent.
-
Procedure:
-
The conductivity cell is thoroughly rinsed with the solvent and then with the electrolyte solution to be measured.
-
The cell is immersed in the electrolyte solution, ensuring that the electrodes are fully covered and that there are no air bubbles trapped within the cell.
-
The conductivity is measured once the reading has stabilized. The temperature of the solution should be recorded as conductivity is temperature-dependent.
-
This procedure is repeated for each concentration.
-
-
Data Analysis:
-
The specific conductivity (κ) is obtained from the meter.
-
The molar conductivity (Λm) is calculated using the formula: Λm = κ / c, where c is the molar concentration of the electrolyte.
-
The limiting molar conductivity (Λ₀) can be determined by extrapolating a plot of molar conductivity versus the square root of the concentration to zero concentration (for strong electrolytes).
-
Visualizations
Caption: Key parameters influencing ion comparison.
Alternatives to tetrabutylammonium perchlorate for non-aqueous electrochemistry
A Comprehensive Guide to Alternatives for Tetrabutylammonium (B224687) Perchlorate (B79767) in Non-Aqueous Electrochemistry
For researchers, scientists, and drug development professionals engaged in non-aqueous electrochemistry, the choice of a supporting electrolyte is critical for obtaining accurate and reproducible results. Tetrabutylammonium perchlorate (TBAP) has historically been a common choice due to its good solubility and wide electrochemical window. However, safety concerns associated with perchlorates have driven the search for suitable alternatives.[1] This guide provides a detailed comparison of common alternatives to TBAP, offering experimental data and protocols to aid in the selection of the most appropriate supporting electrolyte for your research needs.
Key Performance Parameters of Supporting Electrolytes
The ideal supporting electrolyte for non-aqueous electrochemistry should exhibit several key characteristics:
-
High Ionic Conductivity: To minimize the solution's resistance (iR drop) and ensure that the measured potential is an accurate reflection of the electrode process.
-
Wide Electrochemical Window: The electrolyte should be electrochemically inert within the potential range required for the experiment, meaning it does not undergo oxidation or reduction itself.[2]
-
Good Solubility: The electrolyte must be highly soluble in the chosen non-aqueous solvent to provide a sufficient concentration of ions.
-
Chemical Inertness: It should not react with the solvent, the analyte, or the electrode materials.
-
Safety and Stability: The electrolyte should be thermally stable and pose minimal safety risks. Perchlorate salts, for instance, can be explosive under certain conditions.[1]
Comparison of Common Alternatives to TBAP
The most common alternatives to TBAP are other tetrabutylammonium (TBA) salts with different anions, such as tetrafluoroborate (B81430) (BF₄⁻) and hexafluorophosphate (B91526) (PF₆⁻). Ionic liquids are also emerging as viable alternatives due to their unique properties.
Data Presentation: Quantitative Comparison
The following table summarizes the key electrochemical properties of TBAP and its common alternatives in acetonitrile (B52724) (ACN), a widely used non-aqueous solvent.
| Supporting Electrolyte | Abbreviation | Molar Mass ( g/mol ) | Ionic Conductivity (mS/cm) in 0.1 M ACN | Electrochemical Window (V) vs. Ag/Ag⁺ in ACN | Key Advantages | Key Disadvantages |
| This compound | TBAP | 341.90 | ~9.5 | ~5.8 | Well-established, good performance | Safety risk (explosive) |
| Tetrabutylammonium Tetrafluoroborate | TBATFB or TBABF₄ | 329.27 | ~10.2 | ~5.5 | Good conductivity, safer than TBAP | Can be hygroscopic |
| Tetrabutylammonium Hexafluorophosphate | TBAPF₆ or TBAPF | 387.43 | ~11.5 | ~6.0 | Wide electrochemical window, high conductivity | Can be hygroscopic, potential for HF formation |
| 1-Ethyl-3-methylimidazolium tetrafluoroborate | [EMIM][BF₄] | 197.97 | ~12.9 | ~4.5 | High conductivity, low volatility | Narrower electrochemical window |
| 1-Butyl-3-methylimidazolium hexafluorophosphate | [BMIM][PF₆] | 284.18 | ~8.8 | ~5.5 | Wide electrochemical window, thermally stable | Higher viscosity |
Note: The exact values for ionic conductivity and electrochemical window can vary depending on the solvent purity, water content, and the specific experimental setup. The data presented here is a compilation from various sources for comparative purposes.
Experimental Protocols
To ensure a fair and accurate comparison of supporting electrolytes, it is crucial to follow a standardized experimental protocol.
Measurement of Ionic Conductivity
Objective: To determine the ionic conductivity of each supporting electrolyte in the chosen non-aqueous solvent.
Methodology:
-
Solution Preparation:
-
Prepare 0.1 M solutions of TBAP, TBABF₄, TBAPF₆, [EMIM][BF₄], and [BMIM][PF₆] in anhydrous acetonitrile.
-
Ensure the solvent is of high purity and has a low water content (<50 ppm).
-
-
Instrumentation:
-
Use a calibrated conductivity meter with a cell suitable for non-aqueous solutions.
-
-
Procedure:
-
Rinse the conductivity cell thoroughly with the anhydrous solvent before each measurement.
-
Measure the conductivity of the pure solvent as a baseline.
-
Measure the conductivity of each 0.1 M electrolyte solution.
-
Perform each measurement in triplicate at a constant temperature (e.g., 25 °C) to ensure reproducibility.
-
Subtract the conductivity of the pure solvent from the conductivity of the electrolyte solution to obtain the specific conductivity of the salt.
-
Determination of the Electrochemical Window by Cyclic Voltammetry
Objective: To determine the potential range in which each supporting electrolyte is electrochemically stable.
Methodology:
-
Electrochemical Cell Setup:
-
A three-electrode system is used:
-
Working Electrode: Glassy carbon or platinum electrode.
-
Reference Electrode: A non-aqueous reference electrode, such as Ag/Ag⁺ (e.g., 0.01 M AgNO₃ in 0.1 M supporting electrolyte/ACN).
-
Counter Electrode: Platinum wire or mesh.
-
-
-
Solution Preparation:
-
Use the same 0.1 M electrolyte solutions prepared for the conductivity measurements.
-
De-aerate the solutions by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the experiment to remove dissolved oxygen.
-
-
Cyclic Voltammetry (CV) Parameters:
-
Scan Rate: 100 mV/s.
-
Potential Range: Scan from an initial potential where no reaction is expected towards both positive and negative potentials until a significant increase in current is observed, indicating the oxidation or reduction of the electrolyte or solvent.
-
-
Procedure:
-
Record a cyclic voltammogram of the electrolyte solution.
-
The anodic limit of the electrochemical window is defined as the potential at which the anodic current starts to increase sharply.
-
The cathodic limit is defined as the potential at which the cathodic current starts to increase sharply.
-
The electrochemical window is the difference between the anodic and cathodic limits.
-
Logical Workflow for Electrolyte Selection
The selection of an appropriate supporting electrolyte is a critical step in designing a non-aqueous electrochemical experiment. The following diagram illustrates a logical workflow to guide this decision-making process.
Caption: Workflow for selecting a non-aqueous supporting electrolyte.
Conclusion
While TBAP has been a reliable supporting electrolyte, the significant safety risks associated with perchlorates necessitate the use of alternatives. Tetrabutylammonium salts with tetrafluoroborate (TBABF₄) and hexafluorophosphate (PF₆⁻) anions are excellent substitutes, offering comparable or even superior performance in terms of conductivity and electrochemical stability, without the inherent hazards of perchlorates. Ionic liquids also present a promising, albeit sometimes more specialized, class of alternatives. By carefully considering the experimental requirements and following standardized evaluation protocols, researchers can confidently select an appropriate and safe supporting electrolyte for their non-aqueous electrochemical studies.
References
Safety Operating Guide
Proper Disposal of Tetrabutylammonium Perchlorate: A Comprehensive Guide
For Immediate Release – This document provides essential safety and logistical information for the proper disposal of tetrabutylammonium (B224687) perchlorate (B79767), ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are intended for researchers, scientists, and drug development professionals who handle this chemical.
Tetrabutylammonium perchlorate is a strong oxidizing agent that requires careful handling and disposal to prevent fire, explosion, and environmental contamination.[1][2] Contact with combustible materials may cause fire.[1][2] It is also classified as an irritant, causing skin and serious eye irritation.[3]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.[1][3]
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated fume hood.[3]
-
Avoid Incompatibles: Keep this compound away from combustible materials, strong reducing agents, and heat sources.[1][2] Do not mix with other waste.[3]
-
Spill Management: In the event of a spill, clean it up immediately.[1] Use a non-combustible absorbent material like sand or earth to contain the spill and place it in a sealed container for disposal.[1] Do not use organic absorbents such as sawdust.[1]
Disposal Plan: Chemical Neutralization and Waste Management
The recommended method for the disposal of small quantities of this compound is through chemical reduction, which converts the perchlorate ion into a less hazardous form. For larger quantities, or if chemical treatment is not feasible, the waste must be disposed of as hazardous waste through a licensed disposal company.[3]
Quantitative Data Summary
| Parameter | Value | Source |
| EPA Hazardous Waste Number | D001 (Ignitability) | [1] |
| DOT Hazard Class | 5.1 (Oxidizing Solid) | [3] |
| UN Number | 1479 | [3] |
| Perchlorate in Drinking Water (EPA Guidance) | 24.5 ppb (Preliminary Remediation Goal) | [4] |
Experimental Protocol: Chemical Neutralization of Small Quantities
This protocol is adapted from safety data sheet recommendations for the treatment of perchlorate-containing waste.
Materials:
-
This compound waste solution (or a 3% suspension of the solid)
-
Sulfuric acid (dilute)
-
50% aqueous sodium bisulfite solution (or sodium thiosulfate (B1220275)/ferrous salts)
-
Stir plate and stir bar
-
pH meter or pH paper
-
Appropriate waste container
Procedure:
-
Preparation: In a suitable container, prepare a 3% solution or suspension of the this compound waste.
-
Acidification: Cautiously acidify the solution to a pH of 2 with dilute sulfuric acid while stirring.
-
Reduction: Gradually add a 50% excess of aqueous sodium bisulfite solution to the acidified mixture with continuous stirring at room temperature. An increase in temperature indicates that the reaction is proceeding.
-
Note: If no reaction is observed after adding about 10% of the sodium bisulfite, cautiously add more acid to initiate the reaction. Other reducing agents such as sodium thiosulfate or ferrous salts may be used as substitutes. Do not use carbon, sulfur, or other strong reducing agents.[1]
-
-
Neutralization: Once the reaction is complete (indicated by the cessation of heat generation), neutralize the solution to a pH of 7.
-
Final Disposal: The treated solution should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[1][3]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
